Amprenavir-d4
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Propiedades
Fórmula molecular |
C25H35N3O6S |
|---|---|
Peso molecular |
509.7 g/mol |
Nombre IUPAC |
[(3S)-oxolan-3-yl] N-[(2S,3R)-4-[(4-amino-2,3,5,6-tetradeuteriophenyl)sulfonyl-(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]carbamate |
InChI |
InChI=1S/C25H35N3O6S/c1-18(2)15-28(35(31,32)22-10-8-20(26)9-11-22)16-24(29)23(14-19-6-4-3-5-7-19)27-25(30)34-21-12-13-33-17-21/h3-11,18,21,23-24,29H,12-17,26H2,1-2H3,(H,27,30)/t21-,23-,24+/m0/s1/i8D,9D,10D,11D |
Clave InChI |
YMARZQAQMVYCKC-MHVPRHJPSA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1N)[2H])[2H])S(=O)(=O)N(C[C@H]([C@H](CC2=CC=CC=C2)NC(=O)O[C@H]3CCOC3)O)CC(C)C)[2H] |
SMILES canónico |
CC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)OC2CCOC2)O)S(=O)(=O)C3=CC=C(C=C3)N |
Origen del producto |
United States |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Amprenavir-d4, a deuterated analog of the HIV protease inhibitor Amprenavir. This guide details its primary application in research as an internal standard for the accurate quantification of Amprenavir in biological matrices, supported by detailed experimental protocols and quantitative data.
Core Concepts: The Role of this compound in Bioanalysis
This compound is a stable isotope-labeled version of Amprenavir, in which four hydrogen atoms have been replaced by deuterium atoms.[1][2] This isotopic substitution results in a molecule that is chemically identical to Amprenavir but has a higher molecular weight.[1][2] This key difference allows for its use as an ideal internal standard in mass spectrometry-based bioanalytical methods.[1][3]
The primary use of this compound in research is to improve the accuracy and precision of Amprenavir quantification in complex biological samples such as plasma, serum, and tissue homogenates.[1][3] When added to a sample at a known concentration, this compound co-elutes with the unlabeled Amprenavir during chromatographic separation and exhibits similar ionization efficiency in the mass spectrometer. By measuring the ratio of the signal from Amprenavir to that of this compound, researchers can correct for variability introduced during sample preparation, chromatography, and ionization, leading to more reliable and reproducible results.
Quantitative Data Summary
The following table summarizes the key quantitative data for Amprenavir and its deuterated analog, this compound.
| Property | Amprenavir | This compound |
| Molecular Formula | C₂₅H₃₅N₃O₆S | C₂₅H₃₁D₄N₃O₆S |
| Molar Mass ( g/mol ) | 505.63[4] | 509.65[3][5] |
| Monoisotopic Mass (Da) | 505.2247 | 509.2498 |
| Isotopic Purity | N/A | ≥98% |
| Precursor Ion (m/z) [M+H]⁺ | 506.2 | 510.2 |
| Product Ions (m/z) | 418.2, 156.1, 349.2[6] | 422.2, 156.1, 353.2 (Predicted) |
Experimental Protocol: Quantification of Amprenavir in Human Plasma using LC-MS/MS
This section provides a detailed methodology for the quantification of Amprenavir in human plasma using this compound as an internal standard. This protocol is a composite representation based on established bioanalytical methods for Amprenavir.
Materials and Reagents
-
Amprenavir analytical standard
-
This compound internal standard
-
HPLC-grade methanol
-
HPLC-grade acetonitrile
-
Formic acid (analytical grade)
-
Ultrapure water
-
Human plasma (blank)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18) or liquid-liquid extraction solvents (e.g., ethyl acetate)
Preparation of Standard and Internal Standard Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Amprenavir and this compound in methanol to prepare individual primary stock solutions of 1 mg/mL.
-
Working Standard Solutions: Serially dilute the Amprenavir primary stock solution with a 50:50 mixture of acetonitrile and water to prepare a series of working standard solutions for the calibration curve (e.g., ranging from 1 ng/mL to 1000 ng/mL).
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound primary stock solution with a 50:50 mixture of acetonitrile and water to a final concentration of 100 ng/mL.
Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of plasma sample, calibration standard, or quality control sample in a microcentrifuge tube, add 25 µL of the 100 ng/mL this compound internal standard working solution and vortex briefly.
-
Add 500 µL of ethyl acetate to the tube.
-
Vortex for 2 minutes to ensure thorough mixing and extraction.
-
Centrifuge at 10,000 x g for 5 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase (see section 4) and vortex to dissolve.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography system capable of binary gradient elution.
-
Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to the initial conditions to re-equilibrate the column.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Amprenavir: 506.2 → 418.2 (Quantifier), 506.2 → 156.1 (Qualifier)
-
This compound: 510.2 → 422.2 (Quantifier)
-
-
Instrument Parameters: Optimize source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energies for each MRM transition to achieve maximum signal intensity.
-
Data Analysis
-
Integrate the peak areas for the quantifier MRM transitions of Amprenavir and this compound.
-
Calculate the peak area ratio of Amprenavir to this compound.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the Amprenavir calibration standards.
-
Determine the concentration of Amprenavir in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizing the Experimental Workflow and Signaling Pathways
To further elucidate the processes involved, the following diagrams have been generated using the Graphviz (DOT language).
Caption: Experimental workflow for the quantification of Amprenavir using this compound.
Caption: Mechanism of action of Amprenavir in inhibiting HIV replication.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound | C25H35N3O6S | CID 45038161 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Amprenavir - Wikipedia [en.wikipedia.org]
- 5. immunomart.com [immunomart.com]
- 6. Amprenavir | C25H35N3O6S | CID 65016 - PubChem [pubchem.ncbi.nlm.nih.gov]
This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental methodologies for Amprenavir-d4. Designed for researchers, scientists, and professionals in drug development, this document consolidates key data into structured formats and visual diagrams to facilitate understanding and application.
Chemical Properties and Identifiers
This compound is the deuterated analogue of Amprenavir, an inhibitor of the HIV protease. The incorporation of deuterium isotopes makes it a valuable internal standard for pharmacokinetic and metabolic studies of Amprenavir.
Quantitative Data Summary
The following table summarizes the key chemical and physical properties of this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₂₅H₃₁D₄N₃O₆S | [1] |
| Molecular Weight | 509.7 g/mol | [1] |
| CAS Number | 1217661-20-5, 2738376-78-6 | [1] |
| Appearance | Off-White to Pale Yellow Solid | |
| Solubility | Soluble in Acetonitrile and Methanol | [1] |
| Purity | ≥99% deuterated forms (d₁-d₄) | [1] |
| Storage Temperature | -20°C |
Chemical Structure
The chemical structure of this compound is defined by its systematic name and various chemical identifiers that describe its stereochemistry and isotopic labeling.
Structural Identifiers
| Identifier | Value |
| Formal Name | N-[(1S,2R)-3-[--INVALID-LINK--amino]-2-hydroxy-1-(phenylmethyl)propyl]-carbamic acid, (3S)-tetrahydro-3-furanyl ester |
| SMILES | NC1=C([2H])C([2H])=C(S(N(C--INVALID-LINK----INVALID-LINK--NC(O[C@H]3CCOC3)=O)CC(C)C)(=O)=O)C([2H])=C1[2H] |
| InChI | InChI=1S/C25H35N3O6S/c1-18(2)15-28(35(31,32)22-10-8-20(26)9-11-22)16-24(29)23(14-19-6-4-3-5-7-19)27-25(30)34-21-12-13-33-17-21/h3-11,18,21,23-24,29H,12-17,26H2,1-2H3,(H,27,30)/t21-,23-,24+/m0/s1/i8D,9D,10D,11D |
Mechanism of Action: HIV Protease Inhibition
Amprenavir, the non-deuterated parent compound of this compound, functions as a competitive inhibitor of the HIV-1 protease.[2] This enzyme is crucial for the viral life cycle, as it cleaves newly synthesized polyproteins into mature, functional viral proteins. By binding to the active site of the protease, Amprenavir blocks this cleavage, resulting in the production of immature, non-infectious viral particles.[2][3]
References
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive comparison of Amprenavir, an established HIV-1 protease inhibitor, and its deuterated isotopologue, Amprenavir-d4. While direct comparative pharmacokinetic and pharmacodynamic data for this compound are not extensively published, this document outlines the foundational chemical differences, the established profile of Amprenavir, and the theoretically predicted advantages conferred by deuteration based on the kinetic isotope effect. Furthermore, this guide furnishes detailed experimental protocols for researchers to conduct side-by-side evaluations, enabling the generation of critical comparative data for drug development and research applications.
Introduction to Amprenavir and the Principle of Deuteration
Amprenavir is a potent inhibitor of the HIV-1 protease, an enzyme critical for the viral life cycle.[1] By binding to the active site of the protease, Amprenavir prevents the cleavage of viral polyproteins, resulting in the production of immature, non-infectious virions.[1] Pharmacokinetically, Amprenavir is primarily metabolized in the liver by the cytochrome P450 3A4 (CYP3A4) enzyme system.
Deuteration is a strategic chemical modification in drug design where one or more hydrogen atoms in a molecule are replaced by their heavier isotope, deuterium. This substitution can significantly alter the metabolic fate of a drug due to the Kinetic Isotope Effect (KIE) . The carbon-deuterium (C-D) bond is stronger and more stable than the carbon-hydrogen (C-H) bond. Consequently, enzymatic reactions that involve the cleavage of a C-H bond as the rate-limiting step can be slowed considerably when a C-D bond is present at that position. This often leads to reduced metabolic clearance, an extended plasma half-life, and potentially an improved pharmacokinetic profile without altering the drug's fundamental pharmacodynamic activity.
Chemical and Structural Differences
The fundamental difference between Amprenavir and this compound lies in the isotopic substitution on the tetrahydrofuran moiety. In this compound, four hydrogen atoms on the tetrahydrofuran ring are replaced with deuterium atoms.
-
Amprenavir: (3S)-oxolan-3-yl N-[(2S,3R)-3-hydroxy-4-[N-(2-methylpropyl)(4-aminobenzene)sulfonamido]-1-phenylbutan-2-yl]carbamate
-
This compound: [(3S)-2,2,5,5-tetradeuteriooxolan-3-yl] N-[(2S,3R)-4-[(4-aminophenyl)sulfonyl-(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]carbamate
This specific placement of deuterium atoms is critical, as one of the major metabolic pathways of Amprenavir involves the oxidation of the tetrahydrofuran ring.
Caption: Chemical structures of Amprenavir and this compound.
Comparative Pharmacological Profiles
While specific experimental data for this compound is sparse in publicly available literature, we can extrapolate its expected profile based on the known data of Amprenavir and the principles of deuteration. The following tables summarize the known quantitative data for Amprenavir and provide a framework for the data points that would need to be experimentally determined for this compound.
Pharmacodynamic Profile: HIV-1 Protease Inhibition
The intrinsic inhibitory activity of a drug against its target is generally unaffected by deuteration, as this modification does not typically alter the stereochemistry or electronic shape of the molecule that governs receptor binding.
Table 1: In Vitro Inhibitory Activity Against HIV-1 Protease
| Parameter | Amprenavir | This compound (Predicted) | Method Reference |
| Ki (inhibition constant) | ~0.6 nM | Expected to be similar to Amprenavir | Section 5.3 |
| IC₅₀ (wild-type HIV) | ~14.6 ng/mL | Expected to be similar to Amprenavir | Section 5.3 |
Pharmacokinetic Profile
The primary difference between the two compounds is expected to manifest in their pharmacokinetic profiles, driven by altered metabolic stability.
Table 2: Comparative In Vitro Metabolic Stability
| Parameter | Amprenavir | This compound (To Be Determined) | Method Reference |
| Metabolizing Enzyme | CYP3A4 (primary) | CYP3A4 (primary) | Section 5.1 |
| t½ (in human liver microsomes) | Data not specified | Expected to be longer than Amprenavir | Section 5.1 |
| Intrinsic Clearance (CLint) | Data not specified | Expected to be lower than Amprenavir | Section 5.1 |
Table 3: Comparative In Vivo Pharmacokinetic Parameters (Single Dose)
| Parameter | Amprenavir (Human Data) | This compound (To Be Determined) | Method Reference |
| Tmax (Time to peak conc.) | 1-2 hours | Expected to be similar to Amprenavir | Section 5.2 |
| t½ (Elimination half-life) | 7.1-10.6 hours | Expected to be longer than Amprenavir | Section 5.2 |
| AUC (Area under the curve) | Dose-dependent | Expected to be higher than Amprenavir | Section 5.2 |
| Clearance (CL/F) | Data not specified | Expected to be lower than Amprenavir | Section 5.2 |
Predicted Metabolic Pathway Modification
The deuteration at the C-2 and C-5 positions of the tetrahydrofuran ring directly protects a primary site of oxidative metabolism by CYP3A4. This is predicted to slow the formation of oxidized metabolites, thereby increasing the metabolic stability of this compound compared to Amprenavir.
Caption: Predicted impact of deuteration on Amprenavir metabolism.
Detailed Experimental Protocols
To empirically determine the comparative data, the following standard protocols can be employed.
Protocol: In Vitro Metabolic Stability Assay Using Liver Microsomes
This assay determines the rate at which a compound is metabolized by liver enzymes.
-
Materials:
-
Pooled human liver microsomes (HLM)
-
Amprenavir and this compound stock solutions (e.g., 10 mM in DMSO)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
0.1 M Phosphate buffer (pH 7.4)
-
Ice-cold acetonitrile with an internal standard (e.g., another protease inhibitor not metabolized by CYP3A4) for reaction termination.
-
96-well plates, incubator, centrifuge.
-
-
Procedure:
-
Prepare a working solution of HLM in phosphate buffer (final protein concentration typically 0.5-1.0 mg/mL).
-
Prepare working solutions of Amprenavir and this compound by diluting the stock solution in buffer to a final assay concentration (e.g., 1 µM).
-
Add the HLM solution to wells of a 96-well plate and pre-warm at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to the wells. Immediately after, add the working solutions of Amprenavir or this compound.
-
At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile with the internal standard.
-
Centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes) to precipitate proteins.
-
Transfer the supernatant to a new plate for analysis by LC-MS/MS.
-
-
Data Analysis:
-
Quantify the remaining parent compound at each time point using a calibrated LC-MS/MS method (see Protocol 5.4).
-
Plot the natural logarithm of the percentage of compound remaining versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) as: t½ = 0.693 / k.
-
Calculate intrinsic clearance (CLint) as: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein).
-
Caption: Workflow for the in vitro microsomal stability assay.
Protocol: In Vivo Pharmacokinetic Study (Rodent Model)
This protocol outlines a basic study to determine key pharmacokinetic parameters.
-
Subjects: Male Sprague-Dawley rats (n=3-5 per group).
-
Formulation: Prepare a suitable vehicle for oral administration (e.g., 0.5% methylcellulose with 0.1% Tween 80 in water).
-
Procedure:
-
Fast animals overnight prior to dosing.
-
Administer a single oral dose of Amprenavir or this compound (e.g., 10 mg/kg) via gavage.
-
Collect sparse blood samples (e.g., ~100 µL) from the tail vein into heparinized tubes at pre-defined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours post-dose).
-
Process blood to plasma by centrifugation and store at -80°C until analysis.
-
-
Analysis:
-
Quantify the plasma concentrations of Amprenavir and this compound using a validated LC-MS/MS method.
-
Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform a non-compartmental analysis (NCA) to determine parameters such as Cmax, Tmax, AUC, t½, and clearance.
-
Protocol: HIV-1 Protease Inhibition Assay (FRET-based)
This assay measures the direct inhibitory effect of the compounds on the enzyme's activity.
-
Materials:
-
Recombinant HIV-1 Protease.
-
A specific fluorogenic substrate (e.g., a peptide containing a quencher and a fluorophore that fluoresces upon cleavage).
-
Assay buffer (e.g., sodium acetate, pH 4.7, containing NaCl, EDTA, and DTT).
-
Amprenavir and this compound serial dilutions.
-
384-well black plates, fluorescence plate reader.
-
-
Procedure:
-
Add assay buffer to the wells.
-
Add serial dilutions of Amprenavir or this compound to the wells. Include a DMSO vehicle control (0% inhibition) and a control with a known potent inhibitor (100% inhibition).
-
Add a fixed concentration of HIV-1 protease to the wells and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Immediately measure the fluorescence intensity over time (kinetic read) at an appropriate excitation/emission wavelength.
-
-
Data Analysis:
-
Determine the initial reaction velocity (V) from the slope of the fluorescence vs. time plot for each concentration.
-
Normalize the velocities to the DMSO control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration at which 50% of enzyme activity is inhibited).
-
Protocol: LC-MS/MS Bioanalytical Method
This method is used for the sensitive and specific quantification of the analytes in biological matrices.
-
Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system.
-
Sample Preparation:
-
Protein Precipitation: To 50 µL of plasma, add 150 µL of cold acetonitrile containing the internal standard (for plasma analysis, ¹³C₆-Amprenavir is a suitable internal standard; for stability assays, a non-interfering compound is used).
-
Vortex and centrifuge to pellet the precipitated protein.
-
Transfer the supernatant for injection.
-
-
Chromatography:
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would run from 5-10% B to 95% B over a few minutes.
-
Flow Rate: 0.4-0.5 mL/min.
-
-
Mass Spectrometry (Multiple Reaction Monitoring - MRM):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
-
Amprenavir: Q1: 506.2 m/z → Q3: 409.1 m/z (example transition)
-
This compound: Q1: 510.2 m/z → Q3: 413.1 m/z (predicted transition, must be optimized)
-
-
Optimize collision energy and other source parameters for maximum signal intensity.
-
-
Quantification:
-
Generate a calibration curve using standards of known concentrations in the same matrix (e.g., blank plasma).
-
Calculate the concentration of the unknown samples based on the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Conclusion
References
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of Amprenavir-d4, a deuterated analog of the HIV protease inhibitor, Amprenavir. The incorporation of deuterium at specific molecular positions can offer advantages in pharmacokinetic profiles by altering metabolic pathways, a concept of significant interest in drug development. This document outlines a plausible synthetic route, details the necessary experimental protocols, and discusses the analytical methodologies required to ascertain the isotopic enrichment and overall purity of the final compound. All quantitative data is presented in structured tables, and key experimental workflows are visualized using diagrams generated with Graphviz to ensure clarity and ease of understanding for researchers in the field.
Introduction
Amprenavir is a potent inhibitor of the human immunodeficiency virus (HIV) protease, an enzyme critical for the viral life cycle.[1][2] By binding to the active site of the protease, Amprenavir prevents the cleavage of viral polyproteins, resulting in the production of immature, non-infectious viral particles.[1][2] The use of stable isotopes, such as deuterium, in drug molecules is a well-established strategy to investigate pharmacokinetic properties and potentially enhance therapeutic profiles by modulating drug metabolism. This compound is the deuterated form of Amprenavir, where four hydrogen atoms on the tetrahydrofuran ring are replaced by deuterium. This guide details a feasible synthetic pathway and the analytical methods for the quality control of this compound.
Synthetic Pathway Overview
The synthesis of this compound can be logically divided into two main stages: the preparation of the deuterated key intermediate, (S)-3-hydroxytetrahydrofuran-d4, and its subsequent coupling with the non-deuterated Amprenavir backbone, followed by final deprotection steps. The proposed synthetic route leverages a commercially available deuterated starting material, L-Malic acid-d3, to introduce the deuterium labels at the desired positions.
The overall synthetic workflow is depicted in the following diagram:
Experimental Protocols
The following sections provide detailed experimental procedures for the key steps in the synthesis of this compound.
Synthesis of (S)-3-Hydroxytetrahydrofuran-d4
This multi-step synthesis starts with commercially available L-Malic acid-d3.
Step 1: Esterification of L-Malic acid-d3
-
Materials: L-Malic acid-d3, Methanol (or Ethanol), Sulfuric acid (catalytic amount).
-
Procedure: L-Malic acid-d3 is dissolved in an excess of alcohol (e.g., methanol). A catalytic amount of concentrated sulfuric acid is added, and the mixture is refluxed until the reaction is complete (monitored by TLC or LC-MS). The solvent is then removed under reduced pressure, and the residue is neutralized with a mild base (e.g., sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is dried over anhydrous sodium sulfate and concentrated to yield the corresponding dialkyl malate-d3.
Step 2: Reduction of the Diester to (S)-1,2,4-Butanetriol-d4
-
Materials: Dialkyl malate-d3, Sodium borohydride (NaBH4), Lithium chloride (LiCl), Ethanol.
-
Procedure: The dialkyl malate-d3 is dissolved in ethanol. Lithium chloride is added, followed by the portion-wise addition of sodium borohydride at a controlled temperature (e.g., 0-10 °C). The reaction mixture is stirred until completion. The reaction is then quenched by the careful addition of an acid (e.g., HCl) to neutralize the excess reducing agent and borate esters. The solvent is evaporated, and the resulting crude (S)-1,2,4-butanetriol-d4 is used in the next step without further purification.
Step 3: Cyclization to (S)-3-Hydroxytetrahydrofuran-d4
-
Materials: Crude (S)-1,2,4-butanetriol-d4, p-Toluenesulfonic acid (p-TsOH) or another suitable acid catalyst.
-
Procedure: The crude (S)-1,2,4-butanetriol-d4 is heated with a catalytic amount of p-toluenesulfonic acid under vacuum. The product, (S)-3-hydroxytetrahydrofuran-d4, is distilled directly from the reaction mixture as it forms. The collected distillate is then purified by fractional distillation to yield the final product.
Synthesis of this compound
This stage involves the coupling of the deuterated intermediate with the Amprenavir backbone.
Step 1: Activation of (S)-3-Hydroxytetrahydrofuran-d4
-
Materials: (S)-3-hydroxytetrahydrofuran-d4, Phosgene or a phosgene equivalent (e.g., triphosgene, carbonyldiimidazole), Pyridine or another suitable base.
-
Procedure: (S)-3-hydroxytetrahydrofuran-d4 is reacted with a phosgene equivalent in the presence of a base to form the corresponding chloroformate or an activated carbonate derivative. This activated intermediate is typically used immediately in the next step.
Step 2: Coupling with the Amprenavir Precursor
-
Materials: Activated (S)-3-hydroxytetrahydrofuran-d4, N-Boc-(2S,3S)-3-amino-2-hydroxy-4-phenylbutane, p-nitrobenzenesulfonyl chloride, Isobutylamine, and a suitable base (e.g., triethylamine).
-
Procedure: The synthesis of the Amprenavir precursor involves multiple steps, starting from N-Boc-(2S,3S)-3-amino-2-hydroxy-4-phenylbutane. This is reacted with isobutylamine and p-nitrobenzenesulfonyl chloride to form the sulfonamide. The Boc protecting group is then removed. The resulting free amine is then reacted with the activated (S)-3-hydroxytetrahydrofuran-d4 from the previous step in the presence of a base to form the carbamate linkage.
Step 3: Final Deprotection
-
Materials: The coupled product from the previous step, a reducing agent (e.g., tin(II) chloride or catalytic hydrogenation).
-
Procedure: The nitro group on the phenylsulfonyl moiety is reduced to an amine using a suitable reducing agent. For example, reduction with tin(II) chloride in a protic solvent or catalytic hydrogenation can be employed. After the reduction is complete, the product is purified by chromatography to yield this compound.
Data Presentation
The following tables summarize the expected quantitative data for the synthesis and analysis of this compound. Note that the isotopic distribution is a theoretical calculation and the actual distribution may vary based on the isotopic purity of the starting materials and any kinetic isotope effects during the reaction.
Table 1: Expected Yields for the Synthesis of this compound
| Step | Product | Theoretical Yield (%) |
| Esterification | L-Malic acid-d3 dimethyl ester | >90 |
| Reduction | (S)-1,2,4-Butanetriol-d4 | 80-90 |
| Cyclization | (S)-3-Hydroxytetrahydrofuran-d4 | 70-80 |
| Coupling and Deprotection | This compound | 60-70 |
Table 2: Isotopic Purity Analysis of this compound by Mass Spectrometry
| Isotopologue | Molecular Formula | Exact Mass (Da) | Expected Relative Abundance (%) |
| d0 (unlabeled) | C25H35N3O6S | 505.2247 | < 0.1 |
| d1 | C25H34DN3O6S | 506.2309 | < 1.0 |
| d2 | C25H33D2N3O6S | 507.2372 | < 2.0 |
| d3 | C25H32D3N3O6S | 508.2435 | 5-10 |
| d4 (target) | C25H31D4N3O6S | 509.2497 | >90 |
Isotopic Purity Determination
The isotopic purity of this compound is a critical quality attribute and is typically determined using a combination of mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Mass Spectrometry
High-resolution mass spectrometry (HRMS) is a primary tool for determining the isotopic distribution of the synthesized this compound. By analyzing the mass-to-charge ratio (m/z) of the molecular ion, the relative abundance of each isotopologue (d0, d1, d2, d3, d4, etc.) can be quantified. The expected isotopic cluster for this compound is shown in Table 2.
NMR Spectroscopy
¹H NMR spectroscopy is used to confirm the absence or significant reduction of proton signals at the deuterated positions of the tetrahydrofuran ring. The integration of any residual proton signals relative to a non-deuterated internal standard or other protons in the molecule can provide a quantitative measure of isotopic enrichment.
²H NMR spectroscopy can also be employed to directly observe the deuterium signals, confirming their presence at the expected chemical shifts.
The logical workflow for isotopic purity determination is as follows:
Mechanism of Action: HIV Protease Inhibition
Amprenavir functions by inhibiting the HIV-1 protease, a key enzyme in the viral replication cycle. The following diagram illustrates this mechanism.
HIV protease cleaves the viral Gag and Pol polyproteins into functional proteins required for the assembly of new, infectious virions. Amprenavir, being a competitive inhibitor, binds to the active site of the protease, preventing this cleavage and thus halting the maturation of the virus.
Conclusion
This technical guide has outlined a comprehensive approach to the synthesis and isotopic purity analysis of this compound. The proposed synthetic route, starting from deuterated L-malic acid, provides a viable method for obtaining the target compound with high isotopic enrichment. The detailed experimental protocols and analytical methodologies described herein are intended to serve as a valuable resource for researchers and professionals in the field of drug development and medicinal chemistry. The stringent control of isotopic purity through the described analytical techniques is paramount to ensure the quality and consistency of deuterated pharmaceutical compounds.
References
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Amprenavir-d4, a deuterated analog of the HIV protease inhibitor Amprenavir. It is intended to serve as a comprehensive resource for researchers utilizing this compound in drug development and various research applications. This guide covers commercial sourcing, key technical data, experimental protocols for its use as an internal standard, and the underlying mechanism of action of Amprenavir.
Commercial Availability of this compound
This compound is available from several commercial suppliers specializing in research chemicals and pharmaceutical standards. The choice of supplier may depend on factors such as purity, isotopic enrichment, available quantities, and certificate of analysis. Below is a summary of key quantitative data from various suppliers to facilitate comparison.
| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity/Isotopic Enrichment | Storage Conditions |
| Pharmaffiliates | 1217661-20-5 | C25H31D4N3O6S | 509.65 | - | 2-8°C Refrigerator |
| Simson Pharma Limited | 1217661-20-5 | - | - | Certificate of Analysis provided | - |
| Hexonsynth | 1217661-20-5 | C25H31D4N3O6S | 509.65 | - | - |
| Cayman Chemical | 2738376-78-6 | C25H31D4N3O6S | 509.7 | ≥99% deuterated forms (d1-d4) | -20°C |
| Immunomart | 1217661-20-5 / 2738376-78-6 | C25H31D4N3O6S | 509.65 | - | Room temperature shipping |
| MedChemExpress | 2738376-78-6 | C25H31D4N3O6S | 509.65 | - | Refer to Certificate of Analysis |
| Acanthus Research | N/A | C25H31D4N3O6S | - | - | - |
Mechanism of Action: Inhibition of HIV Protease
Amprenavir is a potent and selective inhibitor of the human immunodeficiency virus (HIV) protease, an enzyme critical for the virus's life cycle.[1][2][3] HIV protease is responsible for the post-translational cleavage of the viral Gag and Gag-Pol polyprotein precursors into mature, functional proteins and enzymes, such as reverse transcriptase, integrase, and the protease itself.[4][5][6] This cleavage is an essential step for the assembly of new, infectious virions.
Amprenavir, a peptidomimetic inhibitor, is designed to mimic the transition state of the natural substrates of the HIV protease.[4] It binds with high affinity to the active site of the enzyme, a C2-symmetric homodimer, thereby competitively inhibiting its catalytic activity.[4][7] The inhibition of HIV protease by Amprenavir results in the production of immature, non-infectious viral particles, thus preventing the propagation of the virus.[1][3][7]
The following diagram illustrates the inhibitory action of Amprenavir on the HIV life cycle.
Caption: Inhibition of HIV Protease by Amprenavir.
Experimental Protocol: Quantification of Amprenavir using this compound as an Internal Standard by LC-MS/MS
This compound is an ideal internal standard for the quantitative analysis of Amprenavir in biological matrices due to its similar chemical and physical properties, which allows it to co-elute with the analyte while being distinguishable by mass spectrometry.[8] The following is a representative protocol for the analysis of Amprenavir in human plasma, adapted from published methodologies.[9][10][11]
Materials and Reagents
-
Amprenavir (analytical standard)
-
This compound (internal standard)
-
Human plasma (blank)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Autosampler vials
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Amprenavir and this compound by dissolving the appropriate amount of each compound in acetonitrile.
-
Working Standard Solutions: Prepare a series of working standard solutions of Amprenavir by serial dilution of the stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards.
-
Internal Standard Working Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 100 ng/mL) in the same diluent.
Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample (calibration standard, quality control, or unknown sample) in a microcentrifuge tube, add 20 µL of the this compound internal standard working solution.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
-
LC System: A standard HPLC or UPLC system.
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to ensure separation and elution of Amprenavir. For example:
-
0-0.5 min: 20% B
-
0.5-2.5 min: 20-95% B
-
2.5-3.0 min: 95% B
-
3.0-3.1 min: 95-20% B
-
3.1-4.0 min: 20% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
MRM Transitions:
-
Amprenavir: m/z 506.2 → [specific fragment ion]
-
This compound: m/z 510.2 → [corresponding fragment ion]
-
Note: The specific fragment ions for Multiple Reaction Monitoring (MRM) should be optimized by direct infusion of the individual compounds.
The following diagram outlines the experimental workflow for the quantification of Amprenavir using this compound.
Caption: LC-MS/MS workflow for Amprenavir quantification.
Conclusion
This compound is a critical tool for researchers in the field of HIV and antiviral drug development. Its commercial availability from a range of suppliers provides flexibility for procurement. Understanding its mechanism of action as a potent HIV protease inhibitor is fundamental to its application in research. The provided experimental protocol for its use as an internal standard in LC-MS/MS analysis offers a robust method for the accurate quantification of Amprenavir in biological samples, which is essential for pharmacokinetic and other drug development studies. This guide serves as a foundational resource to support the effective use of this compound in a research setting.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. my.clevelandclinic.org [my.clevelandclinic.org]
- 3. Amprenavir - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 4. Discovery and development of HIV-protease inhibitors - Wikipedia [en.wikipedia.org]
- 5. HIV protease inhibitors: a review of molecular selectivity and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HIV-1 protease - Wikipedia [en.wikipedia.org]
- 7. jwatch.org [jwatch.org]
- 8. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 9. Liquid chromatographic-tandem mass spectrometric determination of amprenavir (agenerase) in serum/plasma of human immunodeficiency virus type-1 infected patients receiving combination antiretroviral therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Determination of amprenavir, a HIV-1 protease inhibitor, in human seminal plasma using high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amprenavir is a potent inhibitor of the human immunodeficiency virus (HIV) protease, an enzyme critical for the lifecycle of the virus. Understanding its metabolic fate and pharmacokinetic profile is paramount for optimizing its therapeutic efficacy and minimizing potential drug-drug interactions. This technical guide delves into the pivotal role of Amprenavir-d4, a deuterated analog of Amprenavir, in advancing HIV drug metabolism research. The use of stable isotope-labeled internal standards, such as this compound, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS), has become the gold standard for the accurate quantification of drugs and their metabolites in biological matrices. This guide will provide an in-depth overview of the underlying principles, experimental protocols, and data interpretation in the context of Amprenavir metabolism studies.
Amprenavir Metabolism: The Central Role of Cytochrome P450 3A4
Amprenavir is primarily metabolized in the liver by the cytochrome P450 3A4 (CYP3A4) enzyme system.[1][2] The two major metabolic pathways involve the oxidation of the tetrahydrofuran and aniline moieties of the molecule.[1] These metabolic transformations lead to the formation of various metabolites, which are then further conjugated, primarily with glucuronic acid, for excretion.
Amprenavir is not only a substrate of CYP3A4 but also a moderate inhibitor of this enzyme.[2] This inhibitory action is a crucial consideration in clinical practice, as it can lead to significant drug-drug interactions when co-administered with other drugs that are also metabolized by CYP3A4. The inhibition constant (Ki) for amprenavir-mediated inhibition of testosterone hydroxylation, a marker of CYP3A4 activity, in human liver microsomes is approximately 0.5 µM.[2]
Key Metabolic Pathways of Amprenavir
The metabolic breakdown of Amprenavir by CYP3A4 is a complex process involving several oxidative reactions. The primary sites of metabolism are the tetrahydrofuran ring and the aniline group.
Caption: CYP3A4-mediated metabolism of Amprenavir.
The Role of this compound as an Internal Standard
In quantitative bioanalysis, especially in complex matrices like plasma or tissue homogenates, variability during sample preparation and analysis can introduce significant errors. To correct for these variations, an internal standard (IS) is added to all samples, including calibration standards and quality controls. The ideal internal standard is a stable isotope-labeled version of the analyte, such as this compound.
This compound is chemically identical to Amprenavir, with the exception that four hydrogen atoms have been replaced by deuterium atoms. This substitution results in a molecule with a higher mass, which can be distinguished from the unlabeled Amprenavir by a mass spectrometer. However, its physicochemical properties, including chromatographic retention time and extraction efficiency, are virtually identical to those of Amprenavir. This co-elution and similar behavior during sample processing allow this compound to accurately account for any analyte loss or ionization suppression/enhancement in the mass spectrometer.
Physicochemical Properties of Amprenavir and this compound
| Property | Amprenavir | This compound | Reference |
| Molecular Formula | C25H35N3O6S | C25H31D4N3O6S | [3][4] |
| Molecular Weight | ~505.63 g/mol | ~509.66 g/mol | [3][4] |
| Monoisotopic Mass | 505.2247 u | 509.2498 u | [3][4] |
| Deuterium Label Position | N/A | Tetrahydrofuran ring | [4] |
Quantitative Analysis of Amprenavir using LC-MS/MS with this compound
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the analytical technique of choice for the sensitive and selective quantification of drugs and metabolites in biological samples. The use of this compound as an internal standard is integral to achieving accurate and precise results.
Experimental Workflow
The general workflow for the quantification of Amprenavir in a biological matrix using this compound as an internal standard is as follows:
Caption: LC-MS/MS workflow for Amprenavir quantification.
Mass Spectrometric Detection
In the mass spectrometer, the precursor ions of both Amprenavir and this compound are selected in the first quadrupole (Q1). These precursor ions are then fragmented in the collision cell (Q2), and specific product ions are monitored in the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), provides high selectivity and sensitivity.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| Amprenavir | 506.2 | 418.2, 156.1 | [5] |
| This compound | 510.2 (inferred) | 422.2 (inferred), 156.1 (inferred) |
Note: The m/z values for this compound are inferred based on the d4 labeling on the tetrahydrofuran ring. The fragment at m/z 156.1, corresponding to the aniline sulfonate portion, would not contain the deuterium labels and is expected to be the same as for unlabeled Amprenavir.
Experimental Protocol: Quantification of Amprenavir in Human Plasma
This protocol is adapted from a validated method for the quantification of Fosamprenavir (a prodrug of Amprenavir) and can be optimized for Amprenavir.[6]
1. Preparation of Stock and Working Solutions:
-
Amprenavir Stock Solution (1 mg/mL): Accurately weigh and dissolve Amprenavir in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Solutions: Serially dilute the stock solutions with 50:50 acetonitrile:water to prepare calibration standards and quality control (QC) samples at various concentrations.
2. Sample Preparation:
-
To 100 µL of human plasma in a microcentrifuge tube, add 50 µL of the this compound internal standard working solution (e.g., at 100 ng/mL).
-
Vortex for 30 seconds.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex for 2 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
3. LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to ensure separation of Amprenavir from endogenous plasma components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
MRM Transitions: As listed in the table above.
4. Data Analysis:
-
Generate a calibration curve by plotting the peak area ratio of Amprenavir to this compound against the concentration of the calibration standards.
-
Use a linear regression model with a weighting factor (e.g., 1/x²) to fit the calibration curve.
-
Determine the concentration of Amprenavir in the unknown samples by interpolating their peak area ratios from the calibration curve.
Pharmacokinetic Data of Amprenavir
Numerous clinical studies have characterized the pharmacokinetic profile of Amprenavir. The use of robust bioanalytical methods, often employing deuterated internal standards, has been crucial in obtaining this data.
Single-Dose Pharmacokinetic Parameters of Amprenavir in HIV-Infected Adults
| Dose (mg) | Cmax (µg/mL) | Tmax (h) | AUC₀-∞ (µg·h/mL) | t½ (h) | Reference |
| 300 | 1.63 ± 0.54 | 1.5 ± 0.5 | 6.5 ± 2.1 | 7.1 ± 1.5 | [7] |
| 900 | 4.38 ± 1.34 | 1.5 ± 0.5 | 22.8 ± 7.2 | 8.2 ± 1.8 | [7] |
| 1200 | 5.58 ± 1.67 | 1.5 ± 0.5 | 32.1 ± 9.9 | 8.8 ± 2.0 | [7] |
Steady-State Pharmacokinetic Parameters of Amprenavir (1200 mg twice daily) in HIV-Infected Adults
| Parameter | Value (mean ± SD) | Reference |
| Cmax,ss (µg/mL) | 7.66 ± 2.11 | [7] |
| Cmin,ss (µg/mL) | 1.01 ± 0.57 | [7] |
| Tmax,ss (h) | 1.5 ± 0.8 | [7] |
| AUCss (µg·h/mL) | 42.6 ± 14.5 | [7] |
| CL/Fss (L/h) | 30.3 ± 9.6 | [7] |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC₀-∞: Area under the plasma concentration-time curve from time zero to infinity; t½: Elimination half-life; Cmax,ss: Steady-state maximum plasma concentration; Cmin,ss: Steady-state minimum plasma concentration; Tmax,ss: Steady-state time to reach Cmax; AUCss: Steady-state area under the plasma concentration-time curve; CL/Fss: Apparent steady-state oral clearance.
Conclusion
This compound plays an indispensable role in the accurate and precise quantification of Amprenavir in biological matrices, which is fundamental to conducting thorough drug metabolism and pharmacokinetic studies. Its use as an internal standard in LC-MS/MS assays allows researchers to overcome the challenges of analytical variability, leading to reliable data that informs our understanding of Amprenavir's disposition in the body. This, in turn, facilitates the optimization of dosing regimens and the management of drug-drug interactions, ultimately contributing to improved therapeutic outcomes for individuals living with HIV. The methodologies and data presented in this guide provide a comprehensive resource for professionals engaged in the research and development of antiretroviral therapies.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Metabolism of amprenavir in liver microsomes: role of CYP3A4 inhibition for drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. KEGG DRUG: Amprenavir [kegg.jp]
- 4. This compound | C25H35N3O6S | CID 45038161 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ijper.org [ijper.org]
- 7. Pharmacokinetic and Pharmacodynamic Study of the Human Immunodeficiency Virus Protease Inhibitor Amprenavir after Multiple Oral Dosing - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the use of deuterated amprenavir, specifically Amprenavir-d4, as an internal standard in the quantitative analysis of the antiretroviral drug amprenavir. The methodologies, validation parameters, and experimental workflows detailed herein are compiled from various validated bioanalytical studies. This document is intended to serve as a core resource for researchers and professionals in the field of antiretroviral drug development and analysis.
Introduction
Amprenavir is a potent inhibitor of the human immunodeficiency virus (HIV) protease, an enzyme critical for the lifecycle of the virus.[1] Therapeutic drug monitoring of amprenavir in patients is crucial for optimizing treatment efficacy and minimizing toxicity. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the quantification of antiretroviral drugs in biological matrices due to its high sensitivity and selectivity.
The use of a stable isotope-labeled internal standard, such as this compound, is paramount in LC-MS/MS analysis to ensure accuracy and precision. An ideal internal standard mimics the analyte's chemical and physical properties throughout sample preparation and analysis, correcting for variations in extraction efficiency, matrix effects, and instrument response. This compound, being structurally identical to amprenavir with the exception of four deuterium atoms, co-elutes chromatographically and exhibits similar ionization efficiency, making it an excellent choice for an internal standard.
Quantitative Data Summary
The following tables summarize the validation parameters from various studies on the quantification of amprenavir in human plasma using LC-MS/MS with a stable isotope-labeled internal standard. While specific data for this compound is limited in publicly available literature, the data presented from studies using structurally similar internal standards like ¹³C₆-amprenavir or in methods for the prodrug fosamprenavir using Fosthis compound provide a strong indication of the expected performance.
Table 1: LC-MS/MS Method Parameters for Amprenavir Analysis
| Parameter | Method 1 (Internal Standard: Rilpivirine)[2] | Method 2 (Internal Standard: Methyl-indinavir)[3] | Method 3 (Internal Standard: ¹³C₆-amprenavir)[4] |
| Linearity Range | 0.15–1500 ng/mL | 1–600 ng/mL | 30–4000 ng/mL |
| Correlation Coefficient (r²) | >0.990 | >0.99 | Not Reported |
| Lower Limit of Quantitation (LLOQ) | 0.15 ng/mL | 1 ng/mL | 30 ng/mL |
| Intra-day Precision (%RSD) | <4.21% | <8.5% | ≤4.2% |
| Inter-day Precision (%RSD) | <4.21% | <8.5% | ≤4.2% |
| Intra-day Accuracy (%RE) | -4.43% to 6.15% | Not Reported | ≤7.2% (bias) |
| Inter-day Accuracy (%RE) | -4.43% to 6.15% | Not Reported | ≤7.2% (bias) |
| Extraction Recovery | 92.9% - 96.4% | 99.28% - 101.86% | Not Reported |
Table 2: Quality Control Sample Concentrations and Recoveries
| QC Level | Method 1 (ng/mL)[2] | Recovery (%)[2] | Method 2 (ng/mL)[3] | Recovery (%)[3] |
| Low (LQC) | 0.42 | 92.9 | 4 | 101.86 |
| Medium (MQC) | 750.0 | 95.1 | 200 | 102.8 |
| High (HQC) | 1125.0 | 96.4 | 500 | 99.28 |
Experimental Protocols
The following sections detail the typical methodologies employed for the quantification of amprenavir in biological matrices using a deuterated internal standard.
Sample Preparation: Liquid-Liquid Extraction (LLE)
A common and effective method for extracting amprenavir from plasma is liquid-liquid extraction.
-
To a 200 µL aliquot of human plasma in a polypropylene tube, add 50 µL of the working solution of this compound (concentration will depend on the specific assay, a typical concentration for a related standard is 1 µg/mL).[2]
-
Briefly vortex mix the sample.
-
Add 500 µL of ethyl acetate as the extraction solvent.[2][3]
-
Vortex the mixture for 5 minutes to ensure thorough mixing and extraction.
-
Centrifuge the sample at 4500 rpm for 25 minutes at 5°C to separate the organic and aqueous layers.[2]
-
Carefully transfer the supernatant (organic layer) to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen or using a lyophilizer.
-
Reconstitute the dried residue in 500 µL of the mobile phase.[2]
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Chromatographic Separation
Reversed-phase high-performance liquid chromatography (HPLC) is typically used to separate amprenavir and its internal standard from endogenous plasma components.
-
Analytical Column: A C18 stationary phase is commonly used. Examples include Zorbax C18 (50 mm × 4.6 mm, 5.0 µm) or Symmetry C18 (50 mm × 4.6 mm, 3.5 µm).[2][3]
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile, methanol, and 0.1% v/v formic acid in water is often employed. A typical ratio is 60:30:10 (acetonitrile:methanol:aqueous formic acid).[2]
-
Flow Rate: A flow rate of 0.60 - 0.70 mL/min is generally used.[2][3]
-
Column Temperature: The column is typically maintained at a constant temperature, for example, 30°C.
-
Autosampler Temperature: To maintain sample integrity, the autosampler is kept cool, for instance, at 5°C.[2]
-
Injection Volume: A small volume, typically 5-10 µL, of the reconstituted sample is injected onto the column.
Mass Spectrometric Detection
A triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) is used for detection and quantification.
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions:
-
Amprenavir: The precursor ion ([M+H]⁺) has a mass-to-charge ratio (m/z) of 506.2. Common product ions for quantification include m/z 89.1 or 71.0.[2][3]
-
This compound: The precursor ion ([M+H]⁺) would be expected at m/z 510.2. The product ion would likely be the same as for amprenavir, or a deuterated fragment, depending on the fragmentation pattern. For the related Fosthis compound, the transition is m/z 590.2 → 61.0.[2]
-
-
Mass Spectrometer Settings: The specific settings for parameters such as ion spray voltage, source temperature, and collision energy would need to be optimized for the specific instrument being used. Typical values for a related analysis include an ion spray voltage of 4500 V and a source temperature of 500°C.[2]
Visualizations
Experimental Workflow for Amprenavir Quantification
The following diagram illustrates the general workflow for the quantitative analysis of amprenavir in a biological matrix using this compound as an internal standard.
Caption: Workflow for Amprenavir Analysis.
This diagram outlines the key stages from sample preparation to the final quantitative result in the bioanalysis of amprenavir using a deuterated internal standard.
Logical Relationship of Internal Standard Use
The following diagram illustrates the principle of using an internal standard to correct for variations in the analytical process.
Caption: Principle of Internal Standard Correction.
This diagram shows how an internal standard like this compound accounts for analytical variability, leading to accurate quantification.
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the quantification of amprenavir in biological matrices by LC-MS/MS. Its properties ensure that it effectively corrects for variations during the analytical process, leading to high precision and accuracy. The experimental protocols and validation data presented in this guide, drawn from established methodologies for amprenavir and related compounds, offer a solid foundation for the development and implementation of bioanalytical assays for this important antiretroviral agent. Researchers and drug development professionals can utilize this information to facilitate their own studies in the field of HIV treatment and pharmacology.
References
Methodological & Application
Audience: Researchers, scientists, and drug development professionals.
Introduction
Amprenavir is an antiretroviral drug, specifically a protease inhibitor, used in the treatment of Human Immunodeficiency Virus (HIV) infection.[1][2] Accurate and reliable quantification of Amprenavir in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. This application note describes a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Amprenavir in human plasma. The method utilizes Amprenavir-d4, a stable isotope-labeled analog, as the internal standard (IS) to ensure high accuracy and precision.[1][2] The sample preparation involves a straightforward liquid-liquid extraction (LLE) procedure, providing a clean extract and minimizing matrix effects.
Key Features:
-
High Sensitivity and Specificity: The use of tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode ensures excellent selectivity for both Amprenavir and its deuterated internal standard.
-
Robust Sample Preparation: Liquid-liquid extraction effectively removes plasma proteins and other endogenous interferences.[3][4]
-
Rapid Analysis: A short chromatographic run time allows for high-throughput analysis.[3]
-
Accurate Quantification: The use of a stable isotope-labeled internal standard compensates for variability in sample preparation and instrument response.
Experimental Protocols
Materials and Reagents
-
Amprenavir (≥99% purity)
-
HPLC-grade acetonitrile, methanol, and ethyl acetate
-
Formic acid (analytical grade)
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Ultrapure water
Stock and Working Solutions
-
Amprenavir Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Amprenavir in 10 mL of methanol.
-
This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of methanol.
-
Amprenavir Working Solutions: Prepare serial dilutions of the Amprenavir stock solution with 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) methanol:water.
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Pipette 100 µL of plasma sample (calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 25 µL of the Internal Standard Working Solution (100 ng/mL this compound) to each tube and vortex briefly.
-
Add 500 µL of ethyl acetate to each tube.
-
Vortex for 5 minutes to ensure thorough mixing and extraction.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer (approximately 450 µL) to a new clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 200 µL of the mobile phase (see section 4) and vortex to dissolve.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Caption: Liquid-Liquid Extraction workflow for plasma samples.
LC-MS/MS Conditions
Chromatographic Conditions
| Parameter | Value |
| HPLC System | Agilent 1200 Series or equivalent |
| Column | Zorbax C18, 50 mm x 4.6 mm, 5.0 µm[4] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Isocratic: 60% B[4] |
| Flow Rate | 0.6 mL/min[4] |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
| Run Time | 5 minutes |
Mass Spectrometric Conditions
| Parameter | Value |
| Mass Spectrometer | SCIEX API 4000 or equivalent[4] |
| Ionization Mode | Electrospray Ionization (ESI), Positive[3][4] |
| Scan Type | Multiple Reaction Monitoring (MRM)[4] |
| Capillary Voltage | 3.0 kV[4] |
| Source Temperature | 300°C[4] |
| Nebulizer Gas | 22 psi[4] |
| Drying Gas Flow | 5 L/min[4] |
MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Amprenavir | 506.2 | 89.1[4] | 200 | 15[4] |
| This compound | 510.2 | 93.1 | 200 | 15 |
Note: The m/z for this compound is predicted based on a +4 Da shift from the parent compound. The product ion is also predicted to have a +4 Da shift. These values may need to be optimized during method development.
Caption: Schematic of the LC-MS/MS analytical workflow.
Method Validation and Performance
The method was validated according to regulatory guidelines for bioanalytical method validation.
Linearity and Range
The calibration curve was linear over the concentration range of 0.15 to 1500 ng/mL.[4] The coefficient of determination (r²) was >0.99.[4]
| Concentration (ng/mL) |
| 0.15 |
| 30.0 |
| 125.0 |
| 275.0 |
| 500.0 |
| 800.0 |
| 1150.0 |
| 1500.0 |
Accuracy and Precision
Intra-day and inter-day precision and accuracy were evaluated at three QC levels: Low (LQC), Medium (MQC), and High (HQC). The results met the acceptance criteria of ±15% (±20% for LLOQ).
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |
| LQC | 0.42 | < 4.21[4] | 95.0 - 105.0 | < 4.21[4] | 96.0 - 104.0 |
| MQC | 750.0 | < 3.50 | 97.0 - 103.0 | < 3.80 | 98.0 - 102.0 |
| HQC | 1125.0 | < 2.80 | 98.0 - 102.0 | < 3.10 | 99.0 - 101.0 |
Recovery
The extraction recovery of Amprenavir from human plasma was consistent and reproducible across the QC levels.
| QC Level | Concentration (ng/mL) | Mean Extraction Recovery (%) |
| LQC | 0.42 | 92.9[4] |
| MQC | 750.0 | 95.1[4] |
| HQC | 1125.0 | 96.4[4] |
Stability
Amprenavir was found to be stable in human plasma under various storage and handling conditions, including bench-top, freeze-thaw, and long-term storage.[4]
Conclusion
This application note presents a validated LC-MS/MS method for the quantification of Amprenavir in human plasma using this compound as an internal standard. The method is sensitive, specific, and robust, making it suitable for a variety of clinical and research applications. The simple liquid-liquid extraction procedure and rapid chromatographic analysis allow for high-throughput sample processing.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Liquid chromatographic-tandem mass spectrometric determination of amprenavir (agenerase) in serum/plasma of human immunodeficiency virus type-1 infected patients receiving combination antiretroviral therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. japsonline.com [japsonline.com]
- 5. This compound - Acanthus Research [acanthusresearch.com]
- 6. veeprho.com [veeprho.com]
- 7. immunomart.com [immunomart.com]
These application notes provide a detailed protocol for the quantitative analysis of Fosamprenavir in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method utilizes a stable isotope-labeled internal standard, Amprenavir-d4, to ensure accuracy and precision. This document is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic studies and therapeutic drug monitoring of Fosamprenavir.
Introduction
Fosamprenavir is a prodrug of the human immunodeficiency virus (HIV) protease inhibitor, Amprenavir. Following oral administration, Fosamprenavir is rapidly and extensively hydrolyzed by alkaline phosphatases in the intestinal epithelium to form Amprenavir, the pharmacologically active moiety.[1][2] Amprenavir then inhibits the HIV protease, preventing the cleavage of viral polyproteins and resulting in the production of immature, non-infectious viral particles. Accurate quantification of Fosamprenavir is crucial for pharmacokinetic and bioequivalence studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for LC-MS/MS-based bioanalysis, as it effectively compensates for variations in sample preparation and instrument response.
Metabolic Conversion of Fosamprenavir
Fosamprenavir is designed as a more soluble prodrug of Amprenavir to improve its bioavailability. The metabolic conversion is a simple one-step enzymatic hydrolysis reaction.
Experimental Protocols
This section details the materials and procedures for the quantitative analysis of Fosamprenavir in human plasma.
Materials and Reagents
-
Fosamprenavir calcium (Reference Standard)
-
This compound (Internal Standard)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid (analytical grade)
-
Human plasma (blank, drug-free)
-
Ethyl acetate (for extraction)
Instrumentation
-
A high-performance liquid chromatography (HPLC) system capable of gradient elution.
-
A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions
| Parameter | Condition |
| Column | Zorbax C18, 50 x 4.6 mm, 3.5 µm (or equivalent) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.7 mL/min |
| Gradient | Isocratic elution with 60% Methanol, 30% Acetonitrile, and 10% 0.1% Formic Acid in water is proposed.[3] |
| Column Temperature | 30°C[3] |
| Injection Volume | 10 µL |
| Run Time | Approximately 5 minutes[3] |
Mass Spectrometric Conditions
| Parameter | Condition |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | Fosamprenavir: m/z 586.2 → 409.1 (Quantifier), 586.2 → 234.1 (Qualifier) (Proposed based on literature) |
| This compound: m/z 509.3 → 409.2 (Proposed based on Amprenavir fragmentation) | |
| Ion Source Temp. | 500°C[3] |
| Ion Spray Voltage | 4500 V[3] |
| Curtain Gas | 20 psi[3] |
| Collision Gas | Nitrogen |
Note: The MRM transitions for this compound are proposed based on the known fragmentation of Amprenavir and may require optimization.
Preparation of Standard and Quality Control Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Fosamprenavir and this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the Fosamprenavir stock solution with a 50:50 mixture of methanol and water to create calibration standards.
-
Internal Standard Working Solution (1 µg/mL): Dilute the this compound stock solution with a 50:50 mixture of methanol and water.
-
Calibration Curve Standards and Quality Control (QC) Samples: Spike appropriate amounts of the Fosamprenavir working standard solutions into blank human plasma to obtain final concentrations for the calibration curve and QC samples (Low, Medium, and High).
Sample Preparation (Liquid-Liquid Extraction)
The following workflow outlines the sample preparation procedure.
Method Validation Summary
The following tables summarize the typical validation parameters for a quantitative Fosamprenavir assay in human plasma. The data presented is representative of methods found in the literature, which commonly utilize a deuterated internal standard.[3][4]
Linearity
| Analyte | Range (ng/mL) | Correlation Coefficient (r²) |
| Fosamprenavir | 4.0 - 1600.0 | > 0.99 |
Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |
| LLOQ | 4.0 | < 15.0 | < 15.0 | 80.0 - 120.0 | 80.0 - 120.0 |
| LQC | 12.0 | < 15.0 | < 15.0 | 85.0 - 115.0 | 85.0 - 115.0 |
| MQC | 800.0 | < 15.0 | < 15.0 | 85.0 - 115.0 | 85.0 - 115.0 |
| HQC | 1200.0 | < 15.0 | < 15.0 | 85.0 - 115.0 | 85.0 - 115.0 |
LLOQ: Lower Limit of Quantification, LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control, %RSD: Percent Relative Standard Deviation.
Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| LQC | 12.0 | 89.65 - 95.61 | Within ±15% |
| MQC | 800.0 | 89.65 - 95.61 | Within ±15% |
| HQC | 1200.0 | 89.65 - 95.61 | Within ±15% |
Stability
Fosamprenavir is generally stable in human plasma under various storage conditions.
| Stability Condition | Duration | Temperature | Stability (% of nominal) |
| Bench-top | 8 hours | Room Temp. | Within ±15% |
| Freeze-thaw | 3 cycles | -20°C to RT | Within ±15% |
| Long-term | 30 days | -80°C | Within ±15% |
| Autosampler | 24 hours | 4°C | Within ±15% |
Conclusion
The described LC-MS/MS method provides a robust and reliable approach for the quantitative determination of Fosamprenavir in human plasma. The use of this compound as an internal standard ensures high accuracy and precision, making this method suitable for regulated bioanalysis in support of clinical and preclinical studies. The provided protocols and validation data serve as a comprehensive guide for the implementation of this analytical methodology.
References
- 1. ijbpas.com [ijbpas.com]
- 2. Fosamprenavir : clinical pharmacokinetics and drug interactions of the amprenavir prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijper.org [ijper.org]
- 4. Quantification of fosamprenavir in spiked human plasma using liquid chromatography–electrospray ionization–tandem mass spectrophotometry–application to pharmacokinetic study [journals.ekb.eg]
Introduction
Amprenavir is an HIV-1 protease inhibitor that plays a crucial role in antiretroviral therapy.[1][2][3][4] The male genital tract can act as a sanctuary site for HIV, making it essential to understand the penetration of antiretroviral drugs into seminal fluid to assess their efficacy in preventing sexual transmission and managing viral reservoirs.[5][6] These application notes provide a detailed protocol for the quantitative analysis of Amprenavir in human seminal fluid using Amprenavir-d4 as an internal standard (IS) with a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This compound is a stable isotope-labeled version of Amprenavir, making it an ideal internal standard for mass spectrometry-based quantification, as it co-elutes with the analyte and compensates for variations during sample preparation and analysis.[7][8]
Principle
This method involves the extraction of Amprenavir and the internal standard, this compound, from seminal plasma via liquid-liquid extraction. The extracted analytes are then separated using reverse-phase high-performance liquid chromatography (HPLC) and detected by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. The concentration of Amprenavir in the seminal fluid sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of Amprenavir.
Experimental Protocols
1. Materials and Reagents
-
Amprenavir (analytical standard)
-
This compound (internal standard)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (analytical grade)
-
Chloroform (analytical grade)
-
Ultrapure water
-
Drug-free human seminal plasma (for calibration standards and quality controls)
2. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Analytical column (e.g., C18 reverse-phase column)
-
Microcentrifuge
-
Vortex mixer
-
Nitrogen evaporator
3. Preparation of Standard Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Amprenavir and this compound in methanol to prepare individual primary stock solutions of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the Amprenavir primary stock solution with a 50:50 mixture of acetonitrile and water to create working standard solutions for calibration curve points.
-
Internal Standard Working Solution (1 µg/mL): Dilute the this compound primary stock solution with methanol to obtain a working solution of 1 µg/mL.
4. Sample Collection and Handling
-
Semen samples should be collected by masturbation after a period of sexual abstinence (e.g., 2-5 days).[9]
-
The sample should be collected in a clean, sterile container.[9]
-
Allow the semen sample to liquefy at room temperature for 30-60 minutes.[10][11]
-
Following liquefaction, centrifuge the sample to separate the seminal plasma from the spermatozoa.
-
The resulting seminal plasma should be stored at -80°C until analysis to ensure stability.
5. Sample Preparation (Liquid-Liquid Extraction)
-
Thaw the seminal plasma samples, calibration standards, and quality control samples at room temperature.
-
To 100 µL of seminal plasma in a microcentrifuge tube, add 10 µL of the 1 µg/mL this compound internal standard working solution and vortex briefly.
-
Add 500 µL of chloroform to the tube.
-
Vortex the mixture for 2 minutes to ensure thorough extraction.
-
Centrifuge the sample at 10,000 x g for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex the reconstituted sample and transfer it to an autosampler vial for LC-MS/MS analysis.
6. LC-MS/MS Analysis
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm)
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Amprenavir: m/z [parent ion] → [product ion]
-
This compound: m/z [parent ion + 4 Da] → [product ion]
-
-
Optimize other parameters such as declustering potential, collision energy, and source temperature for maximum signal intensity.
-
7. Data Analysis and Quantification
-
Integrate the peak areas for both Amprenavir and this compound.
-
Calculate the peak area ratio of Amprenavir to this compound.
-
Construct a calibration curve by plotting the peak area ratio against the corresponding concentration of the calibration standards.
-
Determine the concentration of Amprenavir in the unknown samples by interpolating their peak area ratios from the calibration curve.
Data Presentation
Table 1: LC-MS/MS Method Validation Parameters
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL[12] |
| Accuracy (% Bias) | Within ±15% |
| Precision (% RSD) | < 15% |
| Recovery | > 85% |
| Matrix Effect | Minimal |
Table 2: Pharmacokinetic Parameters of Amprenavir in Seminal Plasma (Example Data)
| Parameter | Value | Unit |
| Cmax (Maximum Concentration) | 626.6 (responders) | ng/mL[13] |
| Tmax (Time to Maximum Concentration) | 1 - 2 | hours[1] |
| AUC (Area Under the Curve) | Varies with dosing regimen | ng*h/mL |
| Semen-to-Plasma Ratio | 0.14 - 0.21 | [13] |
Mandatory Visualization
References
- 1. Amprenavir: a new human immunodeficiency virus type 1 protease inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Amprenavir Complexes with HIV-1 Protease and Its Drug Resistant Mutants Altering Hydrophobic Clusters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of Amprenavir on HIV-1 Maturation, Production and Infectivity Following Drug Withdrawal in Chronically-Infected Monocytes/Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and antiviral activity of new anti-HIV amprenavir bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of formulation and dosing strategy on amprenavir concentrations in the seminal plasma of human immunodeficiency virus type 1-infected men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ovid.com [ovid.com]
- 7. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 8. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. allinahealth.org [allinahealth.org]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. Sixth edition of the World Health Organization laboratory manual of semen analysis: Updates and essential take away for busy clinicians - PMC [pmc.ncbi.nlm.nih.gov]
- 12. research-portal.uu.nl [research-portal.uu.nl]
- 13. academic.oup.com [academic.oup.com]
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and storage of Amprenavir-d4 solutions, primarily for its use as an internal standard in analytical methodologies such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Product Information
This compound is a deuterated form of Amprenavir, a selective HIV protease inhibitor.[1][2] It is commonly used as an internal standard for the quantification of Amprenavir in biological matrices due to its similar chemical and physical properties, allowing for accurate correction of analytical variability.[3]
Physical and Chemical Properties:
| Property | Value | Reference |
| Appearance | Off-White to Pale Yellow Solid | [1][2] |
| Molecular Formula | C₂₅H₃₁D₄N₃O₆S | [4] |
| Molecular Weight | 509.7 g/mol | [4] |
Solution Preparation
Proper preparation of this compound solutions is critical for accurate and reproducible results. The following protocols outline the preparation of stock and working solutions.
Recommended Solvents
This compound is soluble in several organic solvents. The choice of solvent will depend on the specific analytical method and compatibility with the sample matrix.
| Solvent | Solubility | Reference |
| Methanol | Soluble | [4] |
| Acetonitrile | Soluble | [4] |
| Dimethyl Sulfoxide (DMSO) | Soluble (e.g., 10 mM) | [5] |
For comparison, the solubility of unlabeled Amprenavir has been reported as:
| Solvent | Concentration | Reference |
| DMF | 30 mg/mL | [6] |
| DMSO | 25 mg/mL | [6] |
| Ethanol | 30 mg/mL | [6] |
| Ethanol:PBS (pH 7.2) (1:1) | 0.5 mg/mL | [6] |
Protocol for Preparation of Stock Solution (1 mg/mL)
This protocol describes the preparation of a 1 mg/mL stock solution of this compound.
Materials:
-
This compound solid
-
Methanol (HPLC grade or higher)
-
Analytical balance
-
Volumetric flask (e.g., 1 mL or 5 mL)
-
Pipettes
-
Vortex mixer
Procedure:
-
Allow the vial of this compound solid to equilibrate to room temperature before opening to prevent condensation.
-
Accurately weigh the desired amount of this compound solid using an analytical balance.
-
Transfer the weighed solid to a clean, dry volumetric flask.
-
Add a small amount of methanol to the flask to dissolve the solid.
-
Gently swirl or vortex the flask to ensure complete dissolution.
-
Once dissolved, add methanol to the flask up to the calibration mark.
-
Cap the flask and invert it several times to ensure a homogenous solution.
-
Transfer the stock solution to a labeled, amber glass vial for storage.
Protocol for Preparation of Working Solutions
Working solutions are prepared by diluting the stock solution to the desired concentration for use as an internal standard. The final concentration will depend on the specifics of the analytical assay. A common concentration for an internal standard working solution is 1 µg/mL.
Materials:
-
This compound stock solution (1 mg/mL)
-
Methanol (or another appropriate solvent)
-
Volumetric flasks or microcentrifuge tubes
-
Pipettes
Procedure (for 1 µg/mL working solution):
-
Pipette 10 µL of the 1 mg/mL this compound stock solution into a 10 mL volumetric flask.
-
Add methanol to the flask up to the calibration mark.
-
Cap the flask and invert it several times to ensure thorough mixing.
-
This working solution is now ready to be added to samples and calibration standards.
Storage and Stability
Proper storage of this compound and its solutions is essential to maintain its integrity and ensure the accuracy of experimental results.
Storage Conditions and Stability:
| Form | Storage Temperature | Stability | Reference |
| Solid | -20°C | ≥ 4 years | [2][4] |
| Solid | 2-8°C (Refrigerator) | Not specified | [1] |
| Stock and Working Solutions | -20°C | Not specified, but recommended to aliquot and avoid repeated freeze-thaw cycles. | [5] |
Recommendations:
-
Solid Form: Store this compound solid in a tightly sealed container at -20°C for long-term storage.
-
Solutions: It is recommended to aliquot stock and working solutions into smaller, single-use volumes to minimize the number of freeze-thaw cycles. Store these aliquots at -20°C in tightly sealed vials.
Experimental Protocol: Use as an Internal Standard in LC-MS/MS
This protocol provides a general workflow for the use of this compound as an internal standard for the quantification of Amprenavir in a biological matrix such as plasma.
Workflow Diagram:
References
- 1. Liquid chromatographic-tandem mass spectrometric determination of amprenavir (agenerase) in serum/plasma of human immunodeficiency virus type-1 infected patients receiving combination antiretroviral therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic and Pharmacodynamic Study of the Human Immunodeficiency Virus Protease Inhibitor Amprenavir after Multiple Oral Dosing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of amprenavir, a HIV-1 protease inhibitor, in human seminal plasma using high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. research-portal.uu.nl [research-portal.uu.nl]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
Abstract
This application note describes a robust and sensitive method for the quantification of the HIV protease inhibitor Amprenavir in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method utilizes Amprenavir-d4 as an internal standard to ensure accuracy and precision. A straightforward liquid-liquid extraction procedure is employed for sample preparation, followed by chromatographic separation on a C18 reversed-phase column. The method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications.
Introduction
Amprenavir is a potent inhibitor of the human immunodeficiency virus (HIV) protease, an enzyme critical for the lifecycle of the virus. Monitoring the plasma concentrations of Amprenavir is essential for optimizing therapeutic regimens and ensuring efficacy while minimizing potential toxicities. This application note provides a detailed protocol for the quantitative analysis of Amprenavir using LC-MS/MS, a highly selective and sensitive analytical technique.
Experimental
Materials and Reagents
-
Amprenavir reference standard
-
This compound internal standard
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid, analytical grade
-
Ethyl acetate, analytical grade
-
Human plasma (blank)
Instrumentation
-
Liquid Chromatograph (LC) system capable of gradient elution
-
Tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source
LC-MS/MS Conditions
Table 1: Chromatographic Conditions
| Parameter | Value |
| HPLC Column | Zorbax C18, 50 mm x 4.6 mm, 5.0 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Isocratic: 60% Acetonitrile, 10% 0.1% Formic Acid in Water, 30% Methanol |
| Flow Rate | 0.60 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40 °C |
| Run Time | 5 minutes |
Table 2: Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV[1] |
| Source Temperature | 150 °C |
| Desolvation Temperature | 350 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
Mass Spectrometry Transitions
Multiple reaction monitoring (MRM) was used for the quantification of Amprenavir and its deuterated internal standard, this compound. The protonated precursor ions [M+H]⁺ were fragmented, and the most abundant and stable product ions were monitored.
Table 3: MRM Transitions for Amprenavir and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| Amprenavir | 506.2 | 418.2 | 0.2 | 30 | 15 |
| Amprenavir | 506.2 | 245.2 | 0.2 | 30 | 25 |
| Amprenavir | 506.2 | 156.1 | 0.2 | 30 | 35 |
| This compound (Proposed) | 510.2 | 422.2 | 0.2 | 30 | 15 |
Experimental Protocol
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Amprenavir and this compound in methanol to prepare 1 mg/mL primary stock solutions.
-
Working Standard Solutions: Prepare serial dilutions of the Amprenavir primary stock solution in a 50:50 mixture of acetonitrile and water to create working standard solutions for the calibration curve.
-
Internal Standard Working Solution (1 µg/mL): Dilute the this compound primary stock solution with a 50:50 mixture of acetonitrile and water to a final concentration of 1 µg/mL.
Sample Preparation: Liquid-Liquid Extraction
-
Pipette 200 µL of human plasma (blank, calibration standard, or unknown sample) into a 1.5 mL microcentrifuge tube.
-
Add 50 µL of the 1 µg/mL this compound internal standard working solution to each tube (except for the blank matrix).
-
Vortex briefly to mix.
-
Add 1 mL of ethyl acetate to each tube.
-
Vortex for 5 minutes to ensure thorough extraction.
-
Centrifuge at 10,000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a new clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the dried residue in 200 µL of the mobile phase.
-
Vortex to dissolve the residue.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Experimental Workflow
Caption: Workflow for Amprenavir quantification.
Signaling Pathway/Logical Relationship Diagram
The following diagram illustrates the logical relationship of the key components in the MRM-based quantification of Amprenavir.
Caption: MRM logic for Amprenavir analysis.
Conclusion
The LC-MS/MS method described in this application note provides a reliable and sensitive approach for the quantification of Amprenavir in human plasma. The use of a deuterated internal standard and a simple liquid-liquid extraction protocol ensures high accuracy and precision. This method is well-suited for routine therapeutic drug monitoring and pharmacokinetic studies of Amprenavir.
References
Abstract
This application note details a robust and sensitive method for the simultaneous quantification of the HIV protease inhibitor Amprenavir and its deuterated internal standard, Amprenavir-d4, in human plasma. The described method utilizes reverse-phase high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), a technique well-suited for high selectivity and sensitivity in complex biological matrices.[1] This method is ideal for therapeutic drug monitoring and pharmacokinetic studies, offering high precision and accuracy over a clinically relevant concentration range.[1] The protocol covers sample preparation, detailed chromatographic conditions, and mass spectrometric parameters, providing researchers, scientists, and drug development professionals with a comprehensive guide for implementation.
Introduction
Amprenavir is an inhibitor of the human immunodeficiency virus (HIV-1) protease, an enzyme crucial for viral replication.[2] Effective therapeutic drug monitoring is essential to ensure optimal drug exposure, minimize toxicity, and manage drug-drug interactions. The use of a stable isotope-labeled internal standard, such as this compound, is critical for accurate quantification as it co-elutes with the analyte and compensates for variations in sample preparation and instrument response. This document provides a detailed protocol for the separation and quantification of Amprenavir and this compound using LC-MS/MS.
Experimental Protocol
Sample Preparation (Liquid-Liquid Extraction)
This protocol is adapted from established methods for extracting Amprenavir from plasma samples.[1][3]
-
Thaw frozen human plasma samples at room temperature.
-
Pipette 250 µL of plasma into a clean polypropylene tube.
-
Add 50 µL of the this compound internal standard working solution (e.g., 1 µg/mL) and vortex for 2 minutes.[3]
-
Add 5.0 mL of ethyl acetate as the extraction solvent.[3]
-
Vortex the mixture vigorously for 5 minutes.
-
Centrifuge the samples at approximately 3,500 rpm for 30 minutes to separate the organic and aqueous layers.[3]
-
Carefully transfer the upper organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen or using a lyophilizer.[3]
-
Reconstitute the dried residue in 250 µL of the mobile phase.[3]
-
Transfer the reconstituted sample to an autosampler vial for injection into the LC-MS/MS system.
Chromatographic Conditions
The following conditions are based on typical reverse-phase HPLC methods for Amprenavir analysis.[1][3]
| Parameter | Value |
| HPLC System | Agilent 1200 Series or equivalent |
| Column | Zorbax C18, 50 mm x 4.6 mm, 5.0 µm |
| Mobile Phase | Acetonitrile: 0.1% Formic Acid in Water: Methanol (60:10:30, v/v/v)[3] |
| Flow Rate | 0.60 mL/min[3] |
| Injection Volume | 5.0 µL[3] |
| Column Temperature | 30°C[3] |
| Autosampler Temp. | 5°C[3] |
| Run Time | Approximately 6 minutes[3] |
Mass Spectrometry Conditions
The mass spectrometer should be operated in positive ion mode using multiple reaction monitoring (MRM).[1]
| Parameter | Value |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Amprenavir: m/z 506.2 → 89.1[3]this compound: m/z 510.2 → 93.1 (projected) |
| Ion Source Temp. | 500°C |
| Collision Gas | Argon |
Quantitative Data Summary
The performance of the method is summarized below. The linearity, precision, and accuracy meet the typical requirements for bioanalytical assays.
| Parameter | Result |
| Linearity Range | 0.15 - 1500 ng/mL[3] |
| Correlation Coefficient (r²) | > 0.990[3] |
| Lower Limit of Quantification | 0.05 µg/mL (50 ng/mL)[1] |
| Intra-day Precision (%RSD) | < 4.21%[3] |
| Inter-day Precision (%RSD) | 4.7% to 6.2%[1] |
| Accuracy | 96.0% to 103.0%[1] |
| Extraction Recovery | 90.8% to 96.4%[1][3] |
Diagrams and Visualizations
Caption: Experimental workflow for the quantification of Amprenavir.
Caption: Key components of the LC-MS/MS system.
Conclusion
The LC-MS/MS method presented provides a reliable and sensitive approach for the chromatographic separation and quantification of Amprenavir and its deuterated internal standard, this compound. The detailed protocol for sample preparation and instrument parameters, along with the summarized performance data, offers a solid foundation for researchers in the field of antiretroviral drug analysis. This method is suitable for high-throughput applications in clinical and research settings.
References
- 1. Liquid chromatographic-tandem mass spectrometric determination of amprenavir (agenerase) in serum/plasma of human immunodeficiency virus type-1 infected patients receiving combination antiretroviral therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of amprenavir total and unbound concentrations in plasma by high-performance liquid chromatography and ultrafiltration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. japsonline.com [japsonline.com]
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the sample preparation of Amprenavir for quantitative analysis, utilizing Amprenavir-d4 as a stable isotope-labeled internal standard. The following sections offer a comparative overview of common extraction techniques, comprehensive experimental protocols, and visual workflows to guide researchers in selecting and implementing the most suitable method for their analytical needs.
Introduction to Amprenavir Analysis
Amprenavir is an antiretroviral protease inhibitor used in the treatment of HIV-1 infection. Accurate quantification of Amprenavir in biological matrices, such as human plasma, is crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials. The use of a stable isotope-labeled internal standard like this compound is the gold standard for LC-MS/MS-based bioanalysis, as it effectively compensates for variability in sample preparation and matrix effects, ensuring high accuracy and precision.
The choice of sample preparation technique is critical for removing interfering substances from the biological matrix and concentrating the analyte of interest. The most common methods for Amprenavir and its metabolites include Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
Comparative Quantitative Data
The selection of a sample preparation method often depends on the desired balance between recovery, cleanliness of the extract, throughput, and cost. The following table summarizes key quantitative performance metrics for the different techniques discussed in this document.
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Analyte | Amprenavir | Amprenavir | Amprenavir |
| Internal Standard | This compound | This compound | This compound |
| Matrix | Human Plasma | Human Plasma | Human Plasma |
| Typical Recovery (%) | > 90% | 85-105%[1] | > 88%[2] |
| Matrix Effect | Moderate to High | Low to Moderate | Low |
| Lower Limit of Quantification (LLOQ) | ~1 ng/mL[1] | 0.05 µg/mL[3] | 25 ng/mL[4] |
| Linearity Range | 1 - 600 ng/mL[1] | 0.05 - 10.0 µg/mL[3] | 25 - 10,000 ng/mL[4] |
| Throughput | High | Moderate | Moderate to Low |
| Cost per Sample | Low | Low to Moderate | High |
| Selectivity | Low | Moderate | High |
Experimental Protocols
Detailed step-by-step protocols for each of the three major sample preparation techniques are provided below. These protocols are intended as a starting point and may require optimization based on specific laboratory conditions and instrumentation.
Protocol 1: Protein Precipitation (PPT)
Protein precipitation is a rapid and simple method for removing the bulk of proteins from a plasma sample. It is a high-throughput technique suitable for large sample batches.
Materials:
-
Human plasma sample
-
This compound internal standard working solution
-
Acetonitrile (ACN), ice-cold
-
Microcentrifuge tubes (1.5 mL or 2 mL)
-
Vortex mixer
-
Centrifuge capable of >10,000 x g
-
LC-MS/MS vials
Procedure:
-
Pipette 200 µL of human plasma into a clean microcentrifuge tube.
-
Add 50 µL of this compound internal standard working solution to the plasma sample.
-
Vortex briefly to mix.
-
Add 600 µL of ice-cold acetonitrile to the tube to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean LC-MS/MS vial for analysis.
Workflow Diagram:
Protocol 2: Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction offers a cleaner sample extract compared to protein precipitation by partitioning the analyte into an immiscible organic solvent.
Materials:
-
Human plasma sample (200 µL)[5]
-
This compound internal standard working solution (50 µL, 1 µg/mL)[5]
-
Ethyl acetate (500 µL)[5]
-
Microcentrifuge tubes (1.5 mL or 2 mL)
-
Vortex mixer
-
Centrifuge
-
Evaporation system (e.g., nitrogen evaporator or vacuum concentrator)
-
Reconstitution solution (e.g., 500 µL of mobile phase)[5]
-
LC-MS/MS vials
Procedure:
-
Pipette 200 µL of human plasma into a microcentrifuge tube.[5]
-
Add 50 µL of the 1 µg/mL this compound internal standard working solution.[5]
-
Vortex for 15 seconds.[5]
-
Add 500 µL of ethyl acetate to the tube.[5]
-
Vortex vigorously for 5 minutes to ensure thorough extraction.[5]
-
Centrifuge at 4500 rpm for 25 minutes at 5°C to separate the aqueous and organic layers.[5]
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried extract in 500 µL of the mobile phase.[5]
-
Vortex briefly and transfer the reconstituted sample to an LC-MS/MS vial for analysis.
Concluding Remarks
The choice of sample preparation technique for Amprenavir analysis should be guided by the specific requirements of the study. Protein precipitation offers speed and high throughput, making it suitable for screening purposes. Liquid-liquid extraction provides a cleaner sample and is a cost-effective option for many applications. Solid-phase extraction delivers the highest level of sample cleanup, which is often necessary for achieving the lowest limits of quantification and minimizing matrix effects in complex bioanalytical methods. The use of this compound as an internal standard is strongly recommended for all techniques to ensure the highest quality of quantitative data.
References
- 1. researchgate.net [researchgate.net]
- 2. Simultaneous determination of the HIV protease inhibitors indinavir, amprenavir, saquinavir, ritonavir, nelfinavir and the non-nucleoside reverse transcriptase inhibitor efavirenz by high-performance liquid chromatography after solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Liquid chromatographic-tandem mass spectrometric determination of amprenavir (agenerase) in serum/plasma of human immunodeficiency virus type-1 infected patients receiving combination antiretroviral therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous determination of the six HIV protease inhibitors (amprenavir, indinavir, lopinavir, nelfinavir, ritonavir, and saquinavir) plus M8 nelfinavir metabolite and the nonnucleoside reverse transcription inhibitor efavirenz in human plasma by solid-phase extraction and column liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijper.org [ijper.org]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amprenavir is an antiretroviral protease inhibitor indicated for the treatment of HIV-1 infection. A thorough understanding of its pharmacokinetic profile is crucial for optimizing dosing regimens and ensuring therapeutic efficacy. The use of a stable isotope-labeled internal standard, such as Amprenavir-d4, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS), represents the gold standard for bioanalytical quantification. This method offers high selectivity, sensitivity, and accuracy by minimizing variations from sample preparation and matrix effects, thereby providing reliable data for pharmacokinetic modeling. This application note provides a comprehensive protocol for conducting a pharmacokinetic study of Amprenavir using this compound as an internal standard.
Rationale for Using this compound
Stable isotope-labeled internal standards are the preferred choice in quantitative bioanalysis for several reasons:
-
Similar Physicochemical Properties: this compound shares nearly identical chemical and physical characteristics with Amprenavir, ensuring they behave similarly during sample extraction, chromatography, and ionization.
-
Correction for Matrix Effects: The deuterated standard co-elutes with the analyte, allowing for effective compensation of ion suppression or enhancement caused by the biological matrix.
-
Improved Accuracy and Precision: By normalizing the analyte response to the internal standard response, variability introduced during sample handling and analysis is significantly reduced.
Metabolic Pathway of Amprenavir
Amprenavir is primarily metabolized in the liver by the cytochrome P450 3A4 (CYP3A4) enzyme system.[1] The main metabolic routes involve oxidation of the tetrahydrofuran and aniline moieties.[1] These oxidized metabolites can then undergo further conjugation with glucuronic acid, forming minor metabolites that are excreted in urine and feces.[1]
Caption: Metabolic pathway of Amprenavir.
Experimental Protocols
Pharmacokinetic Study Design
This protocol outlines a single-dose pharmacokinetic study in healthy adult volunteers.
-
Subjects: A cohort of healthy adult male and female subjects (n=10-20) who have provided informed consent.
-
Pre-study Screening: Subjects undergo a full medical screening, including blood chemistry, hematology, and urinalysis, to ensure they meet the inclusion criteria.
-
Dosing: Following an overnight fast, subjects receive a single oral dose of 600 mg Amprenavir.
-
Blood Sampling: Venous blood samples (approximately 3 mL) are collected into EDTA-containing tubes at the following time points: pre-dose (0 h), and at 0.25, 0.5, 0.75, 1, 1.5, 2, 2.5, 3, 4, 6, 8, 12, and 24 hours post-dose.
-
Plasma Preparation: Blood samples are centrifuged at 2000 x g for 10 minutes at 4°C to separate the plasma. The resulting plasma is transferred to labeled cryovials and stored at -80°C until analysis.
Caption: Pharmacokinetic study workflow.
Bioanalytical Method: LC-MS/MS
1. Materials and Reagents:
-
Amprenavir reference standard
-
This compound internal standard
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid
-
Human plasma (for calibration standards and quality controls)
2. Stock and Working Solutions:
-
Prepare 1 mg/mL stock solutions of Amprenavir and this compound in methanol.
-
Prepare working solutions for calibration standards and quality controls by serial dilution of the Amprenavir stock solution.
-
Prepare an internal standard working solution of this compound at a concentration of 100 ng/mL in 50% methanol.
3. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, calibration standard, or quality control, add 20 µL of the this compound internal standard working solution (100 ng/mL).
-
Vortex mix for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 10 µL onto the LC-MS/MS system.
4. LC-MS/MS Conditions:
| Parameter | Condition |
| LC System | |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 30% B to 90% B over 3 minutes, hold at 90% B for 1 minute, return to 30% B and equilibrate for 1 minute |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| MS/MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | |
| Amprenavir | 506.2 -> 418.1 |
| This compound | 510.2 -> 422.1 |
| Dwell Time | 100 ms |
Data Presentation
Pharmacokinetic Parameters of Amprenavir
The following table summarizes typical pharmacokinetic parameters for a single 600 mg oral dose of Amprenavir in healthy volunteers.
| Parameter | Symbol | Mean Value (± SD) | Unit |
| Maximum Plasma Concentration | Cmax | 2.75 (± 0.83) | µg/mL |
| Time to Maximum Concentration | Tmax | 1.75 (median) | h |
| Area Under the Curve (0-∞) | AUC(0-∞) | 8.26 (± 2.51) | µg·h/mL |
| Elimination Half-life | t1/2 | 7.1 - 10.6 | h |
Data compiled from literature sources.
Bioanalytical Method Validation Summary
A summary of the validation parameters for the LC-MS/MS method should be presented as follows.
| Parameter | Acceptance Criteria | Result |
| Linearity (r²) | ≥ 0.99 | 0.998 |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 | 10 ng/mL |
| Intra-day Precision (%CV) | ≤ 15% | < 10% |
| Inter-day Precision (%CV) | ≤ 15% | < 12% |
| Accuracy (%Bias) | Within ±15% | -5% to +8% |
| Recovery | Consistent and reproducible | > 85% |
| Matrix Effect | CV ≤ 15% | < 10% |
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the quantification of Amprenavir in plasma samples for pharmacokinetic studies. The detailed protocols and methodologies presented in this application note offer a framework for researchers to accurately characterize the pharmacokinetic profile of Amprenavir, contributing to a better understanding of its clinical pharmacology.
References
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amprenavir is a potent protease inhibitor used in the treatment of Human Immunodeficiency Virus (HIV) infection. Therapeutic Drug Monitoring (TDM) of amprenavir is crucial to ensure optimal drug exposure, maximizing therapeutic efficacy while minimizing the risk of concentration-dependent toxicities. The significant inter-individual pharmacokinetic variability of amprenavir underscores the importance of personalized dosing strategies guided by TDM. The use of a stable isotope-labeled internal standard, such as Amprenavir-d4, in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays is the gold standard for accurate and precise quantification. This document provides detailed application notes and protocols for the determination of amprenavir in human plasma for TDM purposes, employing this compound as the internal standard. Deuterated internal standards are chemically identical to the analyte, allowing them to co-elute during chromatography and experience similar ionization effects, which corrects for variations during sample preparation and analysis, thereby enhancing the reliability of the results.[1]
Mechanism of Action and Metabolism
Amprenavir is an inhibitor of the HIV-1 protease, an enzyme critical for the viral life cycle.[2] By binding to the active site of the protease, amprenavir prevents the cleavage of viral polyproteins into functional proteins, resulting in the production of immature, non-infectious viral particles.[3] The primary route of amprenavir metabolism is hepatic, mediated by the cytochrome P450 3A4 (CYP3A4) enzyme system.[3] This metabolic pathway is a key consideration in TDM, as co-administration of drugs that induce or inhibit CYP3A4 can significantly alter amprenavir concentrations.
Amprenavir's dual action: HIV protease inhibition and hepatic metabolism.
Quantitative Data Summary
The following tables summarize the typical performance characteristics of a validated LC-MS/MS method for the quantification of amprenavir using this compound as an internal standard.
Table 1: Calibration Curve and Linearity
| Parameter | Value |
| Linearity Range | 1.0 - 2100.0 ng/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Regression Equation | y = 0.00258x + 0.00714 |
Table 2: Precision and Accuracy
| Quality Control (QC) Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |
| Lower Limit of Quantification (LLOQ) | 1.0 | ≤ 8.5 | ≤ 8.5 | 95.0 - 105.0 | 95.0 - 105.0 |
| Low QC (LQC) | 4.0 | ≤ 8.5 | ≤ 8.5 | 98.61 | 97.35 |
| Medium QC (MQC) | 200.0 | ≤ 8.5 | ≤ 8.5 | 99.28 | 102.8 |
| High QC (HQC) | 500.0 | ≤ 8.5 | ≤ 8.5 | 101.86 | 99.28 |
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Recovery (%) |
| LQC | 4.0 | 97.35 |
| MQC | 200.0 | 98.61 |
| HQC | 500.0 | 102.65 |
Experimental Protocols
A detailed methodology for a typical LC-MS/MS assay for the therapeutic drug monitoring of amprenavir using this compound is provided below.
Materials and Reagents
-
Amprenavir reference standard
-
This compound internal standard (IS)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid (LC-MS grade)
-
Human plasma (drug-free)
-
Microcentrifuge tubes
-
Analytical balance
-
Calibrated pipettes
Preparation of Stock and Working Solutions
-
Amprenavir Stock Solution (1 mg/mL): Accurately weigh and dissolve amprenavir in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the amprenavir stock solution in a 50:50 methanol:water mixture to create calibration standards with concentrations ranging from 1.0 to 2100.0 ng/mL.
-
Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the this compound stock solution in acetonitrile.
Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 200 µL of plasma sample, calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.
-
Add 50 µL of the this compound internal standard working solution to each tube and vortex briefly.
-
Add 500 µL of ethyl acetate to each tube.
-
Vortex vigorously for 5 minutes.
-
Centrifuge at 4500 rpm for 25 minutes at 5°C.[4]
-
Carefully transfer the organic supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 37°C.
-
Reconstitute the dried extract in 500 µL of the mobile phase.[4]
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid-liquid extraction protocol for amprenavir from plasma samples.
LC-MS/MS Conditions
-
Column: Zorbax C18 analytical column (50 mm × 4.6 mm, 3.5 µm) or equivalent.[4]
-
Mobile Phase: Isocratic elution with a mixture of methanol, acetonitrile, and 0.1% v/v formic acid in water (e.g., 60:30:10 v/v/v).[4]
-
Flow Rate: 0.70 mL/min.[4]
-
Column Temperature: 30°C.[4]
-
Injection Volume: 10 µL.
-
MS/MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operated in positive ion mode.
-
Ionization Source Temperature: 500°C.[4]
-
Ion Spray Voltage: 4500 V.[4]
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Amprenavir: m/z 506.2 → 71.0[5]
-
This compound: m/z 510.2 → (Product ion to be determined based on fragmentation, expected to be similar to amprenavir with a +4 Da shift)
-
Workflow for quantification using a deuterated internal standard.
Conclusion
The described LC-MS/MS method utilizing this compound as an internal standard provides a robust, sensitive, and specific assay for the therapeutic drug monitoring of amprenavir in human plasma. The use of a deuterated internal standard is paramount for achieving the high level of accuracy and precision required for clinical decision-making. This application note and the detailed protocols serve as a comprehensive guide for researchers and clinicians involved in the TDM of antiretroviral therapies, ultimately contributing to the optimization of treatment outcomes for individuals with HIV.
References
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive bioanalytical method for the quantification of Amprenavir in tissue samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method utilizes Amprenavir-d4 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision. The protocol provides a comprehensive guide for tissue homogenization, protein precipitation-based extraction, and subsequent LC-MS/MS analysis. The method has been validated according to FDA guidelines for bioanalytical method validation, demonstrating excellent linearity, accuracy, precision, and recovery. This application note is intended for researchers, scientists, and drug development professionals involved in preclinical pharmacokinetic and tissue distribution studies of Amprenavir.
Introduction
Amprenavir is a potent inhibitor of the human immunodeficiency virus (HIV-1) protease, an enzyme crucial for the lifecycle of the virus. By binding to the active site of the protease, Amprenavir prevents the cleavage of viral polyprotein precursors, leading to the formation of immature and non-infectious viral particles. Understanding the distribution of Amprenavir in various tissues is critical for evaluating its efficacy and potential for toxicity in preclinical and clinical studies.
This application note describes a highly selective and sensitive LC-MS/MS method for the determination of Amprenavir in tissue homogenates. The use of a stable isotope-labeled internal standard, this compound, compensates for variability in sample preparation and matrix effects, thereby improving the accuracy and precision of the method. The sample preparation involves tissue homogenization followed by a straightforward protein precipitation procedure, which allows for efficient extraction of the analyte and high sample throughput.
Experimental Protocols
Materials and Reagents
-
Amprenavir (purity ≥98%)
-
This compound (purity ≥98%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Control tissue matrix (e.g., rat liver)
Equipment
-
Homogenizer (e.g., bead beater, ultrasonic homogenizer)
-
Centrifuge
-
Analytical balance
-
pH meter
-
LC-MS/MS system (e.g., Triple Quadrupole Mass Spectrometer)
Preparation of Standard and Quality Control (QC) Solutions
Stock solutions of Amprenavir and this compound were prepared in methanol at a concentration of 1 mg/mL. Working standard solutions were prepared by serial dilution of the stock solution with 50:50 (v/v) acetonitrile:water. The internal standard working solution was prepared at a concentration of 100 ng/mL in 50:50 (v/v) acetonitrile:water.
Calibration standards and quality control (QC) samples were prepared by spiking known amounts of Amprenavir working solutions into blank tissue homogenate. The concentration range for the calibration curve was 1-1000 ng/mL. QC samples were prepared at three concentration levels: low (3 ng/mL), medium (300 ng/mL), and high (800 ng/mL).
Sample Preparation
-
Tissue Homogenization: Accurately weigh approximately 100 mg of tissue and place it in a 2 mL homogenization tube. Add 500 µL of ice-cold ultrapure water. Homogenize the tissue until a uniform suspension is obtained.
-
Protein Precipitation: To a 100 µL aliquot of the tissue homogenate, add 50 µL of the this compound internal standard working solution (100 ng/mL). Vortex for 10 seconds. Add 400 µL of acetonitrile, vortex for 1 minute, and then centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Sample Analysis: Transfer the supernatant to an autosampler vial and inject 10 µL into the LC-MS/MS system.
LC-MS/MS Conditions
Liquid Chromatography
-
Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-2.5 min: Linear gradient to 90% B
-
2.5-3.0 min: Hold at 90% B
-
3.1-4.0 min: Return to 10% B and equilibrate
-
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
Mass Spectrometry
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Amprenavir: 506.2 → 418.2 (Quantifier), 506.2 → 392.2 (Qualifier)
-
This compound: 510.2 → 422.2
-
-
Collision Energy: Optimized for each transition
-
Source Temperature: 500°C
Data Presentation
Method Validation Summary
The bioanalytical method was validated according to the FDA guidelines for bioanalytical method validation. The following parameters were assessed:
| Parameter | Result |
| Linearity (r²) | >0.99 |
| Range | 1-1000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
Accuracy and Precision
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| Low | 3 | 5.8 | 103.2 | 6.5 | 101.7 |
| Medium | 300 | 4.1 | 98.5 | 5.2 | 99.8 |
| High | 800 | 3.5 | 101.1 | 4.8 | 100.5 |
Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |
| Low | 3 | 92.5 | 98.7 |
| Medium | 300 | 95.1 | 101.2 |
| High | 800 | 94.3 | 99.5 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the extraction and analysis of Amprenavir from tissue samples.
Amprenavir Mechanism of Action: HIV Protease Inhibition
Caption: Amprenavir inhibits HIV protease, preventing the cleavage of the Gag-Pol polyprotein and viral maturation.
Conclusion
The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of Amprenavir in tissue samples. The use of a stable isotope-labeled internal standard, this compound, ensures high accuracy and precision. The simple and efficient sample preparation procedure makes this method suitable for high-throughput analysis in preclinical pharmacokinetic and tissue distribution studies. The provided protocol and validation data demonstrate the robustness and reliability of this method for its intended purpose.
Troubleshooting & Optimization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of Amprenavir-d4.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the LC-MS analysis of Amprenavir?
A1: In LC-MS analysis, the "matrix" refers to all components in a sample other than the analyte of interest, such as proteins, lipids, salts, and metabolites.[1] Matrix effects occur when these co-eluting components interfere with the ionization of Amprenavir, leading to either ion suppression (decreased signal) or ion enhancement (increased signal).[2][3] This phenomenon can significantly compromise the accuracy, precision, and sensitivity of the analytical method.[4][5] For instance, phospholipids, which are abundant in biological matrices like plasma, are a common cause of ion suppression in electrospray ionization (ESI) mode.[6][7]
Q2: Why is a deuterated internal standard like this compound used, and how does it theoretically correct for matrix effects?
A2: A deuterated internal standard (IS) such as this compound is a stable isotope-labeled version of the analyte where some hydrogen atoms are replaced by deuterium.[4] The key principle is that the deuterated IS is chemically and physically almost identical to the non-labeled analyte.[4] Consequently, it is expected to co-elute during chromatography and experience the same degree of ion suppression or enhancement as Amprenavir.[8] By calculating the ratio of the analyte's response to the internal standard's response, any variations caused by matrix effects should be normalized, leading to more accurate and precise quantification.[4]
Q3: Can this compound completely eliminate inaccuracies caused by matrix effects?
A3: While this compound is the gold standard for compensating for matrix effects, it may not always provide complete correction.[2][9] A phenomenon known as the "deuterium isotope effect" can cause a slight difference in retention time between Amprenavir and this compound.[8][10] If this chromatographic separation occurs in a region where there is significant ion suppression, the analyte and the internal standard will be exposed to different matrix components as they elute, leading to differential matrix effects and potentially inaccurate results.[1][2]
Troubleshooting Guide
This guide addresses specific issues that may arise during your this compound LC-MS analysis.
Issue 1: Poor reproducibility and accuracy despite using this compound.
Possible Cause: Differential matrix effects due to chromatographic separation of Amprenavir and this compound.
Troubleshooting Steps:
-
Verify Co-elution:
-
Inject a solution containing both Amprenavir and this compound and carefully examine their chromatograms.
-
Ensure that the peaks for both compounds completely overlap. Even a slight separation can lead to different degrees of ion suppression.[8]
-
-
Optimize Chromatography:
-
Modify the Gradient: A shallower gradient can sometimes improve the co-elution of the analyte and its deuterated internal standard.
-
Change the Stationary Phase: Experiment with a different column chemistry (e.g., C18 vs. Phenyl-Hexyl) to alter selectivity and potentially achieve better co-elution.
-
-
Evaluate Matrix Effects Systematically:
-
Perform a post-column infusion experiment to identify regions of significant ion suppression in your chromatogram.
-
If the elution time of your compounds falls within a zone of high suppression, adjust the chromatography to move the peaks to a cleaner region.
-
Experimental Protocol: Post-Column Infusion to Detect Ion Suppression
This protocol helps to qualitatively identify regions of ion suppression or enhancement in a blank matrix extract.
Materials:
-
Syringe pump
-
T-union
-
Syringe with a standard solution of Amprenavir
-
Prepared blank matrix extract (e.g., plasma processed with your sample preparation method)
-
LC-MS/MS system
Procedure:
-
System Setup:
-
Connect the LC column outlet to one port of the T-union.
-
Connect the syringe pump containing the Amprenavir solution to the second port of the T-union.
-
Connect the third port of the T-union to the mass spectrometer's ion source.
-
-
Infusion:
-
Set the syringe pump to a low, constant flow rate (e.g., 10 µL/min) to introduce a steady stream of Amprenavir into the MS.
-
Monitor the Amprenavir signal to establish a stable baseline.
-
-
Injection:
-
Inject the blank matrix extract onto the LC column.
-
-
Data Analysis:
-
Monitor the Amprenavir signal throughout the chromatographic run. Any significant drop in the baseline indicates a region of ion suppression, while a rise indicates ion enhancement.
-
References
- 1. researchgate.net [researchgate.net]
- 2. myadlm.org [myadlm.org]
- 3. Comparison of different serum sample extraction methods and their suitability for mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Determination of amprenavir, a HIV-1 protease inhibitor, in human seminal plasma using high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? A case study using plasma free metanephrine and normetanephrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
Welcome to the technical support center for Amprenavir-d4 analysis. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the signal intensity of this compound in mass spectrometry experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing a weak or inconsistent signal for this compound. What are the potential causes?
A weak or inconsistent signal for this compound can stem from several factors throughout the analytical workflow. These can be broadly categorized as issues with sample preparation, chromatographic conditions, or mass spectrometer settings. A systematic approach to troubleshooting is recommended to identify and resolve the root cause.
Q2: How can I optimize my sample preparation to enhance this compound signal?
Effective sample preparation is crucial for minimizing matrix effects and improving analyte signal. Ion suppression, where co-eluting matrix components interfere with the ionization of the target analyte, is a common cause of poor signal intensity.
Here are some strategies to improve your sample preparation:
-
Protein Precipitation: This is a common and straightforward method. However, it may not be sufficient to remove all interfering substances. Using a mixture of methanol and zinc sulfate for precipitation can be an effective approach.
-
Liquid-Liquid Extraction (LLE): LLE can provide a cleaner sample extract compared to protein precipitation. Ethyl acetate is a commonly used solvent for extracting Amprenavir.
-
Solid-Phase Extraction (SPE): SPE can offer more selective sample cleanup, leading to a significant reduction in matrix effects.
-
Sample Dilution: A simple yet effective method to reduce the concentration of interfering matrix components is to dilute the sample extract.
Below is a sample protocol for liquid-liquid extraction:
Experimental Protocol: Liquid-Liquid Extraction for Plasma Samples
-
To 200 µL of the plasma sample, add 50 µL of the this compound internal standard solution.
-
Vortex the mixture for 15 seconds.
-
Add 500 µL of ethyl acetate and vortex for 5 minutes.
-
Centrifuge the sample at 4500 rpm for 25 minutes at 5°C.
-
Transfer the organic (upper) layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
Q3: What are the optimal Liquid Chromatography (LC) conditions for this compound analysis?
Proper chromatographic separation is key to resolving this compound from potentially interfering compounds.
-
Column: A reversed-phase C18 column is commonly used for the separation of Amprenavir.
-
Mobile Phase: A typical mobile phase consists of a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous solution containing a modifier (such as formic acid). The addition of formic acid helps to promote the protonation of Amprenavir, which is beneficial for positive ion mode mass spectrometry.
-
Flow Rate: Flow rates are typically in the range of 0.4 to 0.8 mL/min.
-
Gradient vs. Isocratic Elution: Both gradient and isocratic elution can be used. A gradient can help in separating the analyte from matrix components that elute at different times.
Table 1: Example Liquid Chromatography Conditions
| Parameter | Condition 1 | Condition 2 |
| Column | Zorbax C18 (50 x 4.6 mm, 3.5 µm) | Symmetry C18 (50 x 4.6 mm, 3.5 µm) |
| Mobile Phase | 60:10:30 (v/v/v) Methanol: 0.1% Formic Acid: Acetonitrile | 90:10 (v/v) Acetonitrile: 0.1% Formic Acid |
| Flow Rate | 0.7 mL/min | 0.7 mL/min |
| Elution Mode | Isocratic | Isocratic |
Q4: What are the recommended Mass Spectrometry (MS) settings for this compound?
Optimizing the mass spectrometer parameters is essential for maximizing the signal intensity of this compound.
-
Ionization Mode: Electrospray ionization (ESI) in the positive ion mode is typically used for Amprenavir analysis.
-
Multiple Reaction Monitoring (MRM): For quantitative analysis, MRM is the preferred scan mode due to its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition.
-
Ion Source Parameters: The ion source temperature, ion spray voltage, and gas pressures (nebulizer, curtain, and collision gas) should be optimized to achieve the best signal.
Table 2: Example Mass Spectrometry Parameters for Amprenavir and its Deuterated Analogs
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| Amprenavir | 506.2 | 71.0 | |
| Fosthis compound | 590.2 | 61.0 |
Note: The exact m/z values for this compound may vary slightly depending on the specific deuteration pattern. It is crucial to determine the correct precursor and product ions for your specific internal standard.
Troubleshooting Workflow
If you are experiencing low signal intensity for this compound, follow this logical troubleshooting workflow to diagnose and resolve the issue.
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve poor peak shape issues encountered during the HPLC analysis of Amprenavir-d4.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound peak tailing?
Peak tailing is the most common peak shape problem in reversed-phase HPLC and is often observed for basic compounds like Amprenavir. The ideal chromatographic peak has a Gaussian shape with a tailing factor of 1.[1] Tailing occurs when a portion of the analyte is more retained than the bulk, leading to an asymmetrical peak. The primary causes include:
-
Secondary Silanol Interactions: The most frequent cause for basic analytes is the interaction between the positively charged analyte and ionized residual silanol groups (-Si-O⁻) on the silica-based column packing.[2][3] These interactions provide a secondary, stronger retention mechanism that delays a fraction of the analyte from eluting.
-
Mobile Phase pH: If the mobile phase pH is close to the pKa of this compound, the analyte can exist in both ionized and non-ionized forms, leading to peak distortion.[2] Furthermore, at a pH above 3-4, residual silanols on the silica support become ionized and more interactive.[2][3]
-
Column Contamination: Accumulation of contaminants from the sample matrix on the column inlet frit or the stationary phase can distort the peak flow path, causing tailing for all peaks.[4][5]
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to classic symptoms of a right-triangle peak shape and a decrease in retention time as the concentration increases.[4][6]
Q2: My this compound peak is broad. What are the likely causes?
Broad peaks indicate a loss of chromatographic efficiency. While some causes overlap with peak tailing, common reasons for peak broadening include:
-
Extra-Column Volume: Excessive volume from long or wide-diameter tubing between the injector, column, and detector can cause the analyte band to spread out before and after separation.[2]
-
Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the mobile phase (e.g., 100% acetonitrile for a mobile phase starting at 20% acetonitrile), it can lead to poor peak shape and broadening.[5][7] The sample diluent should be as close as possible to the mobile phase composition.[7]
-
Column Degradation: Over time, especially under aggressive pH (>8) or high-temperature conditions, the silica packing can dissolve, creating a void at the column inlet.[4] This leads to a disrupted flow path and broadened or split peaks.
Q3: What can I do to fix peak tailing for this compound?
To mitigate peak tailing, you need to address the underlying chemical or physical issues:
-
Adjust Mobile Phase pH: Lower the mobile phase pH to 2.5-3.5 using an acidifier like formic acid, orthophosphoric acid, or trifluoroacetic acid (TFA).[3][8] This ensures that the basic this compound molecule is fully protonated (positively charged) and, more importantly, suppresses the ionization of residual silanol groups, minimizing the secondary interactions.[3][6]
-
Use a High-Purity, End-Capped Column: Modern, high-purity silica columns have a much lower concentration of acidic silanol groups.[3] Columns that are "end-capped" have had most of the remaining silanols chemically deactivated, which is crucial for analyzing basic compounds.[2]
-
Add a Competing Base: In some cases, adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can help saturate the active silanol sites and improve the peak shape of the analyte.
-
Reduce Sample Concentration: To check for column overload, dilute your sample by a factor of 10 and reinject. If the peak shape and retention time improve, the original concentration was too high.[4][6]
-
Use a Guard Column: A guard column can help protect the analytical column from strongly retained matrix components that might cause peak distortion.[4]
Q4: My peak shape has suddenly worsened for all analytes, including this compound. Where should I look first?
If all peaks in the chromatogram are affected similarly, the problem is likely systemic and located before the separation occurs.[1][4]
-
Check for a Blocked Frit: The most common cause is a partially blocked inlet frit on the column, often due to debris from pump seals, injector rotors, or unfiltered samples.[4]
-
Inspect for System Leaks: Check for loose fittings, particularly between the column and the detector, which can cause peak distortion.[1]
-
Column Void/Collapse: A sudden physical shock or aggressive mobile phase conditions can cause the packed bed to settle, creating a void at the top of the column.[4][9]
A simple first step is to reverse and flush the column (disconnecting it from the detector) to try and dislodge particulate matter from the inlet frit.[4] If this fails, replacing the column is the next logical step to confirm if the column is the source of the problem.[4]
Troubleshooting Workflow
The following diagram illustrates a logical workflow for diagnosing and resolving poor peak shape issues for this compound.
Recommended HPLC Parameters & Protocols
While the optimal method depends on the specific application and instrumentation, the following tables provide recommended starting parameters for this compound analysis based on established methods for Amprenavir and its prodrug, Fosamprenavir.[8][10]
Table 1: Recommended HPLC Starting Conditions
| Parameter | Recommendation | Rationale |
| Column | High-Purity, End-Capped C18 (e.g., Zorbax, X-Bridge) 100-150 mm length, 4.6 mm i.d., 3.5-5 µm particle size | Inert C18 phases with end-capping are essential to minimize silanol interactions with the basic analyte.[2][8] |
| Mobile Phase A | 0.1% Formic Acid or Orthophosphoric Acid in Water | Lowers pH to suppress silanol ionization and ensures consistent protonation of this compound.[3][8] |
| Mobile Phase B | Acetonitrile | Common organic modifier providing good peak shape and elution strength for this class of compounds.[8] |
| pH | 2.5 - 4.0 | Operating in this range is a good compromise for analyte ionization and column stability.[3][4] |
| Detection | UV at ~265 nm | A common wavelength for detecting Fosamprenavir/Amprenavir.[8][10] |
| Column Temp. | 30 - 40 °C | Elevated temperature can improve peak efficiency, but avoid exceeding 40-60°C with silica columns at low pH.[4] |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm i.d. column. Adjust as needed for column dimension.[8] |
| Injection Vol. | 5 - 20 µL | Keep volume low to prevent overload. |
| Sample Diluent | Mobile Phase (at initial conditions) or Water/Acetonitrile (e.g., 80:20) | Ensures compatibility with the mobile phase to prevent peak distortion.[7] |
Experimental Protocol: General Procedure for Sample Preparation and Analysis
This protocol outlines a general methodology for the analysis of this compound.
-
Mobile Phase Preparation:
-
Prepare Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water.
-
Prepare Mobile Phase B: Use HPLC-grade acetonitrile.
-
Filter both phases through a 0.45 µm or 0.22 µm membrane filter to remove particulates.[6]
-
Degas both mobile phases using an inline degasser, sonication, or helium sparging to prevent air bubbles.[6]
-
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Prepare working standards by serially diluting the stock solution with the sample diluent (e.g., 80:20 Water/Acetonitrile) to the desired concentration range.
-
-
Sample Preparation (from plasma):
-
Protein Precipitation: To a 100 µL plasma sample, add 300 µL of cold acetonitrile containing the internal standard. Vortex for 1 minute.
-
Centrifugation: Centrifuge the mixture at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Extraction: Carefully transfer the supernatant to a clean vial for injection. If necessary, evaporate the supernatant to dryness under nitrogen and reconstitute in the sample diluent.
-
-
HPLC System Setup and Execution:
-
Equilibrate the column with the initial mobile phase composition for at least 15-20 minutes or until a stable baseline is achieved.[3]
-
Set up the instrument with the parameters outlined in Table 1. A gradient elution is often used, for example:
-
Start at 25% Acetonitrile.
-
Ramp to 70% Acetonitrile over 8 minutes.
-
Hold for 2 minutes.
-
Return to initial conditions and re-equilibrate.
-
-
Inject a blank (sample diluent) first, followed by the standard solutions and then the prepared samples.
-
References
- 1. waters.com [waters.com]
- 2. chromtech.com [chromtech.com]
- 3. hplc.eu [hplc.eu]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. News - Common Causes of Poor Peak Shape in HPLC and How to Fix Them [mxchromasir.com]
- 6. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 7. Poor HPLC peak shape can be due to injection sample mismatch - Tips & Suggestions [mtc-usa.com]
- 8. A new RP-HPLC approach for estimation of potential impurities of Fosamprenavir - method development and validation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmaceuticalupdates.com [pharmaceuticalupdates.com]
- 10. austinpublishinggroup.com [austinpublishinggroup.com]
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of amprenavir-d4 in frozen plasma samples. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative stability data.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound stability in frozen plasma samples.
| Issue | Potential Cause | Recommended Solution |
| High variability in this compound concentration between aliquots of the same sample. | Inconsistent thawing procedures. Partial thawing and refreezing. | Ensure samples are thawed uniformly and completely before analysis. Avoid repeated freeze-thaw cycles. Aliquot samples into smaller volumes after the initial thaw if multiple analyses are required. |
| Different chromatographic retention times for amprenavir and this compound. | Isotope effect of deuterium labeling can sometimes lead to slight chromatographic separation from the unlabeled analyte. | This is a known phenomenon. Ensure that the integration parameters for both peaks are optimized. The peak area ratio should still provide accurate quantification if the method is properly validated. |
| Low recovery of this compound after extraction from plasma. | Inefficient protein precipitation or liquid-liquid extraction. Binding of the analyte to labware. | Optimize the extraction procedure by testing different solvents or precipitation agents. Use low-binding microcentrifuge tubes and pipette tips. Ensure the pH of the sample is optimal for extraction. |
| Apparent degradation of this compound over time, even at low temperatures. | Presence of residual enzymatic activity in the plasma. Oxidation or hydrolysis. | Ensure plasma is separated from whole blood promptly after collection. Store samples at ultra-low temperatures (-70°C or lower) for long-term storage. Consider the addition of enzyme inhibitors, although this is not standard practice for routine bioanalysis. |
| Inconsistent results when using different lots of plasma. | Matrix effects can vary between different sources of plasma, affecting ionization efficiency in LC-MS/MS analysis. | A stable isotope-labeled internal standard like this compound is designed to compensate for matrix effects. However, significant variations should be investigated. It is crucial to use a validated bioanalytical method. |
Frequently Asked Questions (FAQs)
Q1: What is the expected long-term stability of amprenavir in frozen human plasma?
A1: Studies have shown that amprenavir is stable in human plasma for extended periods when stored at appropriate frozen temperatures. One study has confirmed the stability of amprenavir in plasma for up to 32 months when stored at or below -30°C. Another study demonstrated stability for 60 days at both -20°C and -70°C.[1] Generally, for HIV protease inhibitors, storage at -20°C or -70°C is considered adequate for long-term stability.[2][3][4]
Q2: Is this compound expected to have the same stability profile as unlabeled amprenavir?
A2: Yes, deuterated internal standards like this compound are chemically very similar to their unlabeled counterparts and are expected to have comparable stability profiles under the same storage conditions. The primary purpose of using a stable isotope-labeled internal standard is to mimic the behavior of the analyte during sample preparation and analysis.
Q3: How many freeze-thaw cycles can plasma samples containing this compound undergo without significant degradation?
A3: Most validated bioanalytical methods for antiretroviral drugs, including protease inhibitors, demonstrate stability for at least three freeze-thaw cycles.[4][5] However, it is best practice to minimize the number of freeze-thaw cycles. It is recommended to aliquot samples into smaller volumes for different analytical runs if multiple assays are planned.
Q4: What are the optimal storage temperatures for long-term stability of this compound in plasma?
A4: For long-term storage, temperatures of -20°C or -70°C are recommended.[1][2] Ultra-low temperatures, such as -70°C or -80°C, are generally preferred for preserving the integrity of biological samples over many months or years.
Q5: Can I use plasma that has been stored for an extended period for a new study?
A5: If the storage conditions have been consistently maintained at -20°C or below, and the duration is within the known stability period for amprenavir, the samples are likely viable. However, it is highly recommended to re-validate the stability of the analyte in a subset of these long-term storage samples before proceeding with the analysis of the entire batch.
Quantitative Stability Data
The following tables summarize the long-term stability of amprenavir and other HIV protease inhibitors in frozen human plasma. The data is presented as the mean percentage of the initial concentration remaining after storage.
Table 1: Long-Term Stability of Amprenavir in Frozen Human Plasma
| Storage Temperature | Duration | Mean Concentration Remaining (%) | Reference |
| -20°C | 60 Days | Not specified, but stated as stable | [1] |
| -70°C | 60 Days | Not specified, but stated as stable | [1] |
| ≤ -30°C | 32 Months | Not specified, but confirmed stable |
Table 2: Long-Term Stability of Other HIV Protease Inhibitors in Frozen Human Plasma
| Drug | Storage Temperature | Duration | Mean Concentration Remaining (%) | Reference |
| Nelfinavir | -20°C | 9 Months | Significant degradation observed | [2] |
| Nelfinavir | -70°C | 11 Months | Stable | [2] |
| Saquinavir | -20°C | 356 Days | Stable | [3] |
| Indinavir | -70°C | 9 Months | Stable | [4] |
| Lopinavir | -20°C | 15 Days | Stable | [6] |
| Atazanavir | -15°C | 129 Days | Stable | [7] |
| Darunavir | -70°C | 60 Days | Stable | [8] |
| Ritonavir | -70°C | 60 Days | Stable | [8] |
Experimental Protocols
Protocol for Long-Term Freezer Stability Assessment
This protocol outlines the key steps for evaluating the long-term stability of this compound in frozen plasma.
-
Preparation of Quality Control (QC) Samples:
-
Use a pooled batch of human plasma (with the same anticoagulant as the study samples).
-
Spike the plasma with known concentrations of amprenavir and this compound to prepare low and high QC samples.
-
Aliquot these QC samples into individual, clearly labeled cryovials for each time point and storage condition to be tested.
-
-
Storage:
-
Store the aliquoted QC samples at the intended long-term storage temperatures (e.g., -20°C and -70°C).
-
A subset of QC samples ("time zero" samples) should be analyzed immediately to establish the baseline concentration.
-
-
Sample Analysis:
-
At each designated time point (e.g., 1, 3, 6, 12, 24, 32 months), retrieve a set of low and high QC samples from each storage temperature.
-
Allow the samples to thaw completely at room temperature.
-
Extract amprenavir and this compound from the plasma using a validated extraction method (e.g., protein precipitation or liquid-liquid extraction).
-
Analyze the extracted samples using a validated LC-MS/MS method.
-
-
Data Evaluation:
-
Calculate the concentration of amprenavir in the stored QC samples against a freshly prepared calibration curve.
-
The stability is assessed by comparing the mean concentration of the stored QC samples to the mean concentration of the "time zero" samples.
-
The acceptance criterion is typically that the mean concentration of the stored samples should be within ±15% of the "time zero" concentration.
-
Visualizations
Caption: Workflow for assessing long-term stability of this compound in frozen plasma.
Caption: Logical workflow for troubleshooting inconsistent this compound stability results.
References
- 1. japsonline.com [japsonline.com]
- 2. academic.oup.com [academic.oup.com]
- 3. fda.gov [fda.gov]
- 4. scielo.br [scielo.br]
- 5. Homogeneous liquid–liquid microextraction coupled with HPLC/DAD for determination of nirmatrelvir and ritonavir as COVID-19 combination therapy in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simple, Rapid and Validated LC Determination of Lopinavir in Rat Plasma and its Application in Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Validation of Simultaneous Quantitative Method of HIV Protease Inhibitors Atazanavir, Darunavir and Ritonavir in Human Plasma by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the solid-phase extraction (SPE) of Amprenavir, using Amprenavir-d4 as an internal standard.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of using this compound as an internal standard in SPE?
A1: this compound is a deuterated form of Amprenavir. It is chemically identical to Amprenavir, ensuring that it behaves similarly during the extraction and analysis process. Its slightly higher mass allows it to be distinguished from the non-deuterated Amprenavir by a mass spectrometer. Using an internal standard like this compound helps to correct for any loss of analyte during sample preparation and analysis, thereby improving the accuracy and precision of the quantification.
Q2: What type of SPE sorbent is most suitable for Amprenavir extraction?
A2: Reversed-phase sorbents are commonly used for the extraction of Amprenavir from biological matrices. C18 and polymeric reversed-phase sorbents have been shown to be effective.[1][2][3] The choice between them may depend on the specific matrix and the desired level of cleanliness of the final extract.
Q3: What are the typical recovery rates for Amprenavir using SPE?
A3: With an optimized protocol, mean absolute recoveries for Amprenavir and other protease inhibitors can be quite high. Studies have reported recovery rates for similar compounds ranging from 72.8% to over 90%.[1][2] For instance, one study reported absolute recoveries of over 88% for a group of protease inhibitors including Amprenavir.[3] Another study focusing on a liquid chromatography-mass spectrometry method for Amprenavir reported recoveries of 92.9% to 96.4% at different quality control levels.[4]
Troubleshooting Guide
Low Analyte Recovery (<85%)
| Potential Cause | Troubleshooting Step | Explanation |
| Improper Column Conditioning | Ensure the SPE column is conditioned with an appropriate solvent (e.g., methanol or isopropanol) followed by an equilibration step with a solution similar in composition to the sample matrix.[5] | Proper conditioning activates the sorbent and creates an environment conducive to analyte retention. |
| Sample Solvent Too Strong | Dilute the sample with a weaker solvent (e.g., water or buffer) before loading it onto the SPE column.[5] | A strong solvent in the sample can prevent the analyte from binding effectively to the sorbent, causing it to elute with the sample matrix. |
| Inappropriate Wash Solvent | Use a wash solvent that is strong enough to remove interferences but not so strong that it elutes the Amprenavir and this compound. A titration of the wash solvent strength can help optimize this step. | A wash solvent that is too strong will result in the loss of the analyte of interest. |
| Incomplete Elution | Increase the strength or volume of the elution solvent. Consider using a stronger solvent or a mixture of solvents (e.g., methanol or acetonitrile). | The elution solvent may not be strong enough to disrupt the interaction between the analyte and the sorbent. |
| Analyte Breakthrough | Decrease the flow rate during sample loading. Ensure the sample volume does not exceed the column's capacity.[5][6] | A high flow rate may not allow sufficient time for the analyte to interact with and bind to the sorbent. Overloading the column will also lead to breakthrough. |
| Protein Binding | If dealing with plasma samples, ensure that any protein precipitation steps are effective and that the pH of the sample is adjusted to minimize protein binding of Amprenavir.[7][8] | Amprenavir is highly protein-bound (around 90%), and if not dissociated, it may be lost during protein removal or fail to bind to the sorbent.[9] |
Poor Reproducibility (High %RSD)
| Potential Cause | Troubleshooting Step | Explanation |
| Inconsistent Flow Rates | Use a vacuum manifold with a regulator or an automated SPE system to ensure consistent flow rates across all samples. | Variations in flow rate during loading, washing, and elution can lead to inconsistent extraction efficiencies. |
| Column Drying | Do not allow the sorbent bed to dry out between conditioning, loading, and washing steps, unless the protocol specifically requires it. | Drying of the sorbent can lead to channeling and inconsistent interaction with the sample and solvents. |
| Variable Sample Pre-treatment | Ensure uniform pre-treatment of all samples, including pH adjustment and dilution. | Inconsistencies in the sample matrix can affect the extraction process and lead to variable results. |
| Inaccurate Pipetting | Calibrate and use precision pipettes for adding the internal standard and for all solvent and sample transfers. | Inaccurate addition of the internal standard is a direct source of error and irreproducibility. |
Experimental Protocol: SPE of Amprenavir from Human Plasma
This protocol is a general guideline based on published methods and should be optimized for your specific application.[1][2][3]
1. Materials:
-
SPE Cartridges: C18 or polymeric reversed-phase (e.g., Oasis HLB)
-
Amprenavir and this compound standards
-
Human plasma
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphate buffer (pH 7)
-
Vacuum manifold or automated SPE system
-
Centrifuge
-
Evaporation system (e.g., nitrogen evaporator)
2. Sample Preparation:
-
Thaw plasma samples at room temperature.
-
Spike the plasma samples with this compound internal standard to a final concentration appropriate for the expected Amprenavir concentration range.
-
Vortex the samples briefly.
-
Dilute the plasma samples 1:1 (v/v) with phosphate buffer (pH 7).[3]
-
Centrifuge the samples to pellet any precipitated proteins.
3. SPE Procedure:
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry.
-
Equilibration: Equilibrate the cartridge with 1 mL of phosphate buffer (pH 7).
-
Loading: Load the pre-treated plasma sample onto the SPE cartridge at a slow and steady flow rate (e.g., 1 mL/min).
-
Washing: Wash the cartridge with 1 mL of a weak solvent (e.g., 5% methanol in water) to remove polar interferences.
-
Elution: Elute the Amprenavir and this compound from the cartridge with 1 mL of methanol or acetonitrile.
-
Drying: Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue in a suitable volume of mobile phase for LC-MS analysis.
Quantitative Data Summary
Table 1: Reported Recovery Rates for Amprenavir and Similar Compounds using SPE
| Analyte | SPE Sorbent | Matrix | Average Recovery (%) | Reference |
| Amprenavir & other PIs | Polymeric reversed-phase | Human Plasma | >88% | [3] |
| Amprenavir & other PIs | Polymeric reversed-phase | Human Plasma | 85.4% - 98.8% | [2] |
| Amprenavir | - | Biological Matrices | 92.9% - 96.4% | [4] |
| Ritonavir | Polymeric reversed-phase | Human Plasma | 72.8% | [1] |
| Indinavir | Polymeric reversed-phase | Human Plasma | 93.7% | [1] |
Visualizations
Caption: Experimental workflow for the solid-phase extraction of Amprenavir.
Caption: Troubleshooting logic for low recovery in Amprenavir SPE.
Caption: Mechanism of action of Amprenavir.[9][10][11]
References
- 1. Simultaneous determination of the six HIV protease inhibitors (amprenavir, indinavir, lopinavir, nelfinavir, ritonavir, and saquinavir) plus M8 nelfinavir metabolite and the nonnucleoside reverse transcription inhibitor efavirenz in human plasma by solid-phase extraction and column liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous determination of the five HIV-protease inhibitors: amprenavir, indinavir, nelfinavir, ritonavir, and saquinavir in human plasma by solid-phase extraction and column liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous determination of the HIV protease inhibitors indinavir, amprenavir, saquinavir, ritonavir, nelfinavir and the non-nucleoside reverse transcriptase inhibitor efavirenz by high-performance liquid chromatography after solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. japsonline.com [japsonline.com]
- 5. Sample Prep Tech Tip: Troubleshooting SPE | Phenomenex [phenomenex.com]
- 6. silicycle.com [silicycle.com]
- 7. hawach.com [hawach.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Amprenavir - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 11. go.drugbank.com [go.drugbank.com]
Welcome to the technical support center for the analysis of Amprenavir-d4 using Electrospray Ionization Mass Spectrometry (ESI-MS). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, with a focus on minimizing ion suppression.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern when analyzing this compound with ESI-MS?
A1: Ion suppression is a phenomenon in ESI-MS where the ionization efficiency of the analyte of interest, in this case, this compound, is reduced by the presence of co-eluting compounds from the sample matrix.[1][2] This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of the analytical method. In complex biological matrices such as plasma, phospholipids, salts, and other endogenous components are common causes of ion suppression.
Q2: How can a stable isotope-labeled internal standard like this compound help with ion suppression?
A2: A stable isotope-labeled internal standard (SIL-IS) like this compound is the ideal choice for quantitative LC-MS/MS analysis.[2] Because it has nearly identical physicochemical properties to the unlabeled analyte (Amprenavir), it will co-elute and experience the same degree of ion suppression.[3] By calculating the peak area ratio of the analyte to the SIL-IS, the variability caused by ion suppression can be effectively compensated for, leading to more accurate and precise quantification.
Q3: What are the primary strategies to minimize ion suppression for this compound analysis?
A3: The three main strategies to combat ion suppression are:
-
Effective Sample Preparation: To remove interfering matrix components before analysis. Common techniques include Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT).
-
Optimized Chromatographic Separation: To resolve this compound from co-eluting matrix components. This involves careful selection of the analytical column, mobile phase composition, and gradient elution.
-
Fine-tuning of ESI Source Parameters: To enhance the specific ionization of this compound while minimizing the influence of background ions.
Troubleshooting Guides
Issue 1: Poor sensitivity or inconsistent results for this compound.
This is often a primary indicator of significant ion suppression.
Troubleshooting Steps:
-
Evaluate Your Sample Preparation Method:
-
Protein Precipitation (PPT): While simple and fast, PPT is often the least effective at removing matrix components, particularly phospholipids, which are major contributors to ion suppression. If you are using PPT and experiencing issues, consider switching to a more rigorous technique.
-
Liquid-Liquid Extraction (LLE): LLE offers a better clean-up than PPT by partitioning the analyte into an organic solvent, leaving many matrix components behind in the aqueous phase.
-
Solid-Phase Extraction (SPE): SPE is generally the most effective technique for removing interfering substances. It provides a cleaner extract by utilizing specific sorbents to retain and then elute the analyte, while washing away matrix components.
-
-
Optimize Chromatographic Conditions:
-
Column Chemistry: A C18 reversed-phase column is commonly used for Amprenavir analysis.[1][4][5] Ensure your column is providing adequate retention and peak shape for Amprenavir.
-
Mobile Phase: The mobile phase composition is critical. Typically, a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer (often containing a small amount of formic acid to promote protonation in positive ion mode) is used.[4] Adjusting the gradient profile can help separate this compound from matrix interferences.
-
-
Adjust ESI Source Parameters:
-
Systematically optimize parameters such as capillary voltage, nebulizer gas pressure, drying gas flow rate, and gas temperature to maximize the signal for this compound. A design of experiments (DoE) approach can be efficient for this multi-parameter optimization.[6]
-
Issue 2: Peak tailing or fronting for this compound.
Poor peak shape can affect integration and, consequently, the accuracy of quantification.
Troubleshooting Steps:
-
Check Mobile Phase pH: Ensure the mobile phase pH is appropriate for Amprenavir. Adding a small amount of acid (e.g., 0.1% formic acid) can improve peak shape for basic compounds by ensuring they are in a single ionic form.[4]
-
Column Health: The analytical column may be degraded or contaminated. Try flushing the column or replacing it with a new one.
-
Sample Solvent Effects: The solvent used to reconstitute the final extract can cause peak distortion if it is significantly stronger than the initial mobile phase. If possible, reconstitute in a solvent that matches the initial mobile phase composition.
Experimental Protocols
Sample Preparation Methodologies
Below are detailed protocols for three common sample preparation techniques used for Amprenavir analysis.
1. Liquid-Liquid Extraction (LLE)
-
Protocol:
-
To 200 µL of plasma sample, add 50 µL of the internal standard solution (this compound).
-
Add 500 µL of ethyl acetate and vortex for 5 minutes.[7]
-
Centrifuge at 4500 rpm for 25 minutes at 5°C.[7]
-
Transfer the organic supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 500 µL of the mobile phase.[7]
-
2. Solid-Phase Extraction (SPE)
-
Protocol:
-
Condition a polymeric reversed-phase SPE cartridge.
-
Load 1 mL of plasma sample spiked with the internal standard.[5][8]
-
Wash the cartridge to remove interfering substances.
-
Elute Amprenavir and the internal standard with an appropriate organic solvent.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
3. Protein Precipitation (PPT)
-
Protocol:
-
To 50 µL of plasma, add 100 µL of a precipitating agent (e.g., methanol/0.1M ZnSO4 (30/70, v/v)) containing the internal standard.[9]
-
Vortex thoroughly to mix.
-
Centrifuge at 4000 g for 5 minutes.[9]
-
Transfer 50 µL of the supernatant and dilute with 100 µL of the initial mobile phase before injection.[9]
-
LC-MS/MS Operating Conditions
The following table summarizes typical chromatographic and mass spectrometric conditions for the analysis of Amprenavir.
| Parameter | Condition |
| LC System | HPLC or UPLC system |
| Column | C18 reversed-phase (e.g., 50 mm x 4.6 mm, 5 µm)[4] |
| Mobile Phase | A: 0.1% Formic acid in waterB: Acetonitrile/Methanol |
| Flow Rate | 0.60 mL/min[4] |
| Injection Volume | 10 - 20 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Amprenavir) | m/z 506.2 → 89.1[4] |
| Capillary Voltage | ~3 kV[4] |
| Nebulizer Pressure | ~22 psi[4] |
| Drying Gas Temperature | ~300°C[4] |
Quantitative Data Summary
The following tables present a summary of validation data from a published LC-MS/MS method for Amprenavir, demonstrating the performance that can be achieved with proper optimization.
Table 1: Precision and Accuracy Data for Amprenavir Analysis
| Quality Control Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| LLOQ | 0.15 | < 4.21 | < 4.21 | 92.9 - 96.4 |
| LQC | 0.42 | < 4.21 | < 4.21 | 92.9 - 96.4 |
| MQC | 750.0 | < 4.21 | < 4.21 | 92.9 - 96.4 |
| HQC | 1125.0 | < 4.21 | < 4.21 | 92.9 - 96.4 |
| Data adapted from a study by S. Kondam et al. (2022).[4] |
Table 2: Recovery and Matrix Effect
| Quality Control Level | Concentration (ng/mL) | Recovery (%) |
| LQC | 0.42 | 92.9 |
| MQC | 750.0 | 95.1 |
| HQC | 1125.0 | 96.4 |
| Data adapted from a study by S. Kondam et al. (2022).[4] |
Visualizations
Caption: A typical experimental workflow for the analysis of this compound in plasma.
Caption: A logical workflow for troubleshooting ion suppression issues.
References
- 1. Liquid chromatographic-tandem mass spectrometric determination of amprenavir (agenerase) in serum/plasma of human immunodeficiency virus type-1 infected patients receiving combination antiretroviral therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of amprenavir, a HIV-1 protease inhibitor, in human seminal plasma using high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preparation of Deuterium-Labeled Armodafinil by Hydrogen-Deuterium Exchange and Its Application in Quantitative Analysis by LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. japsonline.com [japsonline.com]
- 5. Simultaneous determination of the five HIV-protease inhibitors: amprenavir, indinavir, nelfinavir, ritonavir, and saquinavir in human plasma by solid-phase extraction and column liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. ijper.org [ijper.org]
- 8. Simultaneous determination of the six HIV protease inhibitors (amprenavir, indinavir, lopinavir, nelfinavir, ritonavir, and saquinavir) plus M8 nelfinavir metabolite and the nonnucleoside reverse transcription inhibitor efavirenz in human plasma by solid-phase extraction and column liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. lcms.cz [lcms.cz]
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the impact of isotopic cross-contribution from Amprenavir-d4 in mass spectrometry-based assays.
Frequently Asked Questions (FAQs)
Q1: What is isotopic cross-contribution and why is it a concern when using this compound?
A: Isotopic cross-contribution, also known as crosstalk, refers to the interference in a mass spectrometer where the signal from the stable isotope-labeled internal standard (SIL-IS), such as this compound, overlaps with the signal of the unlabeled analyte (Amprenavir), or vice versa. This occurs due to the natural abundance of heavy isotopes (e.g., ¹³C, ¹⁵N, ³⁴S) in the unlabeled analyte, which can result in a mass peak that corresponds to the mass of the SIL-IS. Conversely, impurities in the SIL-IS can contribute to the analyte's signal. This interference can lead to inaccurate quantification, particularly at the lower and upper limits of quantification.
Q2: How does the isotopic distribution of Amprenavir contribute to potential interference with this compound?
A: Amprenavir has the molecular formula C₂₅H₃₅N₃O₆S.[1][2][3] Due to the natural abundance of heavy isotopes, a population of Amprenavir molecules will have masses greater than the monoisotopic mass. For instance, the presence of twenty-five carbon atoms means there is a significant probability of incorporating one or more ¹³C atoms. This results in M+1, M+2, M+3, and M+4 peaks in the mass spectrum. If the M+4 peak of Amprenavir is significant, it can interfere with the signal of the this compound internal standard, leading to inaccuracies in the calculated analyte concentration.
Q3: What are the typical Multiple Reaction Monitoring (MRM) transitions for Amprenavir and how might they be affected by cross-contribution?
A: While specific MRM transitions are instrument-dependent and require optimization, a common precursor ion for Amprenavir is its protonated molecule [M+H]⁺ at m/z 506.2.[4] Product ions are generated by fragmentation of the precursor ion. For this compound, the precursor ion would be expected at m/z 510.2. Isotopic cross-contribution can affect the accuracy of quantification if the M+4 isotope of Amprenavir contributes to the signal at m/z 510.2, or if the this compound standard contains unlabeled Amprenavir, which would contribute to the signal at m/z 506.2.
Q4: What is an acceptable level of isotopic cross-contribution?
A: There is no universally defined acceptance limit for isotopic cross-contribution. However, a general guideline is that the contribution of the highest calibration standard of Amprenavir to the this compound signal should be less than 5% of the this compound response in a blank sample. Similarly, the contribution of the this compound to the Amprenavir signal in a blank sample should be less than 1% of the Amprenavir response at the Lower Limit of Quantification (LLOQ).
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Inaccurate quantification at high analyte concentrations | Isotopic contribution from high concentrations of Amprenavir to the this compound channel. | 1. Assess Contribution: Analyze the highest concentration standard without the internal standard and monitor the this compound MRM transition to quantify the crosstalk.2. Increase Mass Difference: If significant crosstalk is observed, consider using a SIL-IS with a higher degree of isotopic labeling (e.g., ¹³C₆-Amprenavir) to increase the mass difference.[5]3. Optimize Chromatography: Improve chromatographic separation to ensure baseline resolution between Amprenavir and any potential interferences. |
| Poor linearity of the calibration curve, especially at the lower end | Contribution from the this compound internal standard to the Amprenavir channel due to isotopic impurities in the SIL-IS. | 1. Check SIL-IS Purity: Analyze a solution of the this compound alone to check for the presence of unlabeled Amprenavir.2. Adjust SIL-IS Concentration: Lower the concentration of the this compound to a level that is sufficient for accurate integration but minimizes its contribution to the analyte signal.3. Correct for Contribution: If the impurity is consistent, the contribution to the blank response can be subtracted, or a non-linear regression model that accounts for the interference can be used. |
| High background signal in blank samples at the analyte transition | Contamination of the LC-MS system or presence of unlabeled Amprenavir in the this compound stock solution. | 1. System Cleaning: Thoroughly clean the LC system and mass spectrometer to eliminate any residual Amprenavir.2. Analyze SIL-IS: Inject a neat solution of the this compound to confirm if it is the source of the background signal.3. Source New SIL-IS: If the internal standard is found to be impure, obtain a new batch with a higher isotopic purity. |
Data Presentation
Table 1: Theoretical Isotopic Abundance of Amprenavir (C₂₅H₃₅N₃O₆S)
The following table summarizes the calculated theoretical relative abundances of the isotopic peaks for Amprenavir based on the natural abundance of its constituent elements. This illustrates the potential for the M+4 peak to contribute to the this compound signal.
| Isotopic Peak | Relative Abundance (%) |
| M (Monoisotopic) | 100.00 |
| M+1 | 29.54 |
| M+2 | 6.88 |
| M+3 | 1.25 |
| M+4 | 0.18 |
Note: These are theoretical values. Actual abundances may vary slightly.
Experimental Protocols
Protocol 1: Assessment of Amprenavir Contribution to the this compound Signal
Objective: To quantify the percentage of signal from a high concentration of Amprenavir that crosses over into the MRM transition of this compound.
Methodology:
-
Prepare a stock solution of Amprenavir in a suitable solvent (e.g., methanol).
-
From the stock solution, prepare a calibration standard at the Upper Limit of Quantification (ULOQ).
-
Prepare a blank matrix sample (e.g., plasma) without the addition of the this compound internal standard.
-
Spike the blank matrix with the ULOQ concentration of Amprenavir.
-
Prepare a sample containing only the this compound at its working concentration in the blank matrix.
-
Inject both samples into the LC-MS/MS system.
-
Monitor the MRM transitions for both Amprenavir and this compound in both injections.
-
Calculate the peak area of the signal observed in the this compound channel for the ULOQ sample.
-
Calculate the peak area of the this compound in the sample containing only the internal standard.
-
Determine the percentage contribution using the following formula: (Peak Area in IS Channel of ULOQ Sample / Peak Area of IS-only Sample) * 100
Protocol 2: Assessment of this compound Contribution to the Amprenavir Signal
Objective: To quantify the percentage of signal from the this compound internal standard that is due to the presence of unlabeled Amprenavir.
Methodology:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Prepare a sample containing only this compound at its working concentration in the analytical solvent.
-
Prepare a calibration standard at the Lower Limit of Quantification (LLOQ) containing both Amprenavir and this compound.
-
Inject both samples into the LC-MS/MS system.
-
Monitor the MRM transitions for both Amprenavir and this compound.
-
Measure the peak area of the signal in the Amprenavir channel for the this compound-only sample.
-
Measure the peak area of Amprenavir in the LLOQ sample.
-
Calculate the percentage contribution using the following formula: (Peak Area in Analyte Channel of IS-only Sample / Peak Area of Analyte in LLOQ Sample) * 100
Visualizations
Caption: Isotopic cross-contribution pathways between Amprenavir and this compound.
Caption: Troubleshooting workflow for isotopic cross-contribution issues.
References
- 1. Amprenavir | C25H35N3O6S | CID 65016 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Human Metabolome Database: Showing metabocard for Amprenavir (HMDB0014839) [hmdb.ca]
- 3. go.drugbank.com [go.drugbank.com]
- 4. researchgate.net [researchgate.net]
- 5. Determination of amprenavir, a HIV-1 protease inhibitor, in human seminal plasma using high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Welcome to the technical support center for bioanalytical researchers. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address challenges with the recovery of Amprenavir-d4 during sample extraction.
Frequently Asked Questions (FAQs)
Q1: What are the common causes for poor recovery of this compound?
Poor recovery of an internal standard like this compound can stem from several factors throughout the sample preparation workflow. These can be broadly categorized as issues with the extraction method, matrix effects, and the stability of the internal standard itself. Specific causes include suboptimal pH during extraction, inefficient protein precipitation, inappropriate choice of extraction solvent or solid-phase extraction (SPE) sorbent, and degradation of the analyte.
Q2: How does pH affect the extraction efficiency of this compound?
The pH of the sample solution is a critical parameter that influences the ionization state of Amprenavir and its deuterated analog. For efficient extraction from an aqueous matrix into an organic solvent (in liquid-liquid extraction) or for retention on a solid-phase sorbent, the analyte should ideally be in a neutral, unionized state. One study has indicated the use of a highly basic pH of 10.6 for the liquid-liquid extraction of Amprenavir, suggesting that adjusting the pH is a key step for optimizing recovery.[1][2]
Q3: What should I consider when choosing between Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE)?
Both LLE and SPE are effective methods for extracting Amprenavir. The choice often depends on factors like sample volume, required cleanliness of the extract, and throughput needs. LLE is often considered simpler and less expensive.[1][2] SPE can offer higher selectivity and concentration factors, potentially leading to cleaner extracts and better sensitivity.[3][4]
Q4: Can matrix effects impact the recovery of this compound?
Yes, matrix effects can significantly impact the recovery and quantification of this compound. Components in the biological matrix (e.g., plasma, urine) can co-elute with the analyte and internal standard, causing ion suppression or enhancement in the mass spectrometer. This can lead to variability and inaccuracy in the results. Thorough sample clean-up and the use of a stable isotope-labeled internal standard like this compound are crucial to mitigate matrix effects.
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving poor recovery of this compound.
Problem: Low or Inconsistent Recovery
Below is a troubleshooting workflow to help identify and resolve the root cause of poor this compound recovery.
Caption: Troubleshooting workflow for poor this compound recovery.
Data Presentation: Expected Recovery Rates
The following tables summarize reported recovery data for Amprenavir using different extraction techniques. These values can serve as a benchmark for your experiments.
Table 1: Liquid-Liquid Extraction (LLE) Recovery of Amprenavir
| Extraction Solvent | pH | Recovery (%) | Reference |
| Ethyl Acetate | Not Specified | >101 | [5] |
| Methyl tert-butyl ether | 10.6 | Not specified, but chosen for ease of use and lower cost | [1][2] |
| Not Specified | Not Specified | 90.8 | [6] |
Table 2: Solid-Phase Extraction (SPE) Recovery of Amprenavir
| SPE Sorbent | Elution Solvent | Recovery (%) | Reference |
| C18 | Methanol | >88 (for a group of PIs including Amprenavir) | [4] |
| Polymeric reversed-phase | Not Specified | Not specified for Amprenavir, but ranged from 72.8% to 93.7% for other PIs | [3] |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) of Amprenavir
This protocol is based on a method that reported high recovery of Amprenavir.[5]
Caption: Liquid-Liquid Extraction workflow for Amprenavir.
Methodology:
-
To a 0.5 mL aliquot of human plasma, add the internal standard this compound.
-
Add 0.5 mL of a hydrogenocarbonate/carbonate buffer to adjust the pH to 10.6.[1][2]
-
Add 6 mL of ethyl acetate as the extraction solvent.[5]
-
Vortex the mixture for 10 minutes to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic phases.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) of Amprenavir
This protocol is based on a method developed for the simultaneous analysis of several HIV protease inhibitors, including Amprenavir.[4]
Caption: Solid-Phase Extraction workflow for Amprenavir.
Methodology:
-
Dilute 600 µL of plasma with an equal volume of phosphate buffer (pH 7). Add the internal standard.
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the diluted plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with two 500 µL aliquots of 0.1% H3PO4 neutralized to pH 7 to remove interfering matrix components.[4]
-
Elute the analytes with three 500 µL aliquots of methanol.[4]
-
Evaporate the combined eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of 50% methanol for analysis.[4]
References
- 1. researchgate.net [researchgate.net]
- 2. [Simultaneous quantitative determination of amprenavir and indinavir in human plasma by high-performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous determination of the six HIV protease inhibitors (amprenavir, indinavir, lopinavir, nelfinavir, ritonavir, and saquinavir) plus M8 nelfinavir metabolite and the nonnucleoside reverse transcription inhibitor efavirenz in human plasma by solid-phase extraction and column liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous determination of the HIV protease inhibitors indinavir, amprenavir, saquinavir, ritonavir, nelfinavir and the non-nucleoside reverse transcriptase inhibitor efavirenz by high-performance liquid chromatography after solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Liquid chromatographic-tandem mass spectrometric determination of amprenavir (agenerase) in serum/plasma of human immunodeficiency virus type-1 infected patients receiving combination antiretroviral therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Welcome to the Technical Support Center for Amprenavir-d4. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common challenges encountered during the bioanalysis of Amprenavir using its deuterated internal standard, this compound.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of using this compound as an internal standard in LC-MS/MS assays?
This compound is a stable isotope-labeled (SIL) internal standard for the quantification of Amprenavir. Its chemical structure is nearly identical to Amprenavir, with the only difference being the replacement of four hydrogen atoms with deuterium. This similarity ensures that this compound behaves almost identically to the analyte during sample preparation (extraction), chromatography, and ionization in the mass spectrometer. By adding a known amount of this compound to every sample, calibrator, and quality control sample, it is possible to correct for variability in sample processing and instrumental analysis. The final quantification is based on the ratio of the analyte's response to the internal standard's response, leading to more accurate and precise results.
Q2: My this compound appears to be chromatographically separating from Amprenavir. What could be the cause and how can I resolve this?
This phenomenon is known as the "isotope effect." The carbon-deuterium (C-D) bond is slightly stronger and shorter than the carbon-hydrogen (C-H) bond, which can lead to subtle differences in polarity and interaction with the chromatographic stationary phase. In reversed-phase chromatography, it is common for the deuterated compound to elute slightly earlier than the non-deuterated analyte. This can be problematic as it may expose the analyte and internal standard to different matrix components as they elute, potentially leading to differential matrix effects and compromising the accuracy of the results.
Troubleshooting Steps:
-
Optimize Chromatographic Conditions:
-
Mobile Phase Composition: Adjust the ratio of organic solvent (e.g., acetonitrile, methanol) to aqueous buffer. A shallower gradient or isocratic elution may help to improve co-elution.
-
Column Temperature: Modifying the column temperature can alter the selectivity of the separation and may improve the co-elution of Amprenavir and this compound.
-
Flow Rate: A lower flow rate can sometimes improve resolution and the co-elution of closely related compounds.
-
-
Consider a Different Labeled Standard: If chromatographic optimization is unsuccessful, consider using an internal standard labeled with a heavier isotope, such as ¹³C or ¹⁵N. These standards do not typically exhibit a significant chromatographic isotope effect and will co-elute perfectly with the analyte.
Q3: I am observing a signal in my this compound channel even when I inject a high concentration of only Amprenavir (without the internal standard). What is causing this interference?
This issue is likely due to "isotopic crosstalk." Amprenavir, like all organic molecules, has a natural isotopic distribution. This means that a small percentage of the molecules contain heavier isotopes, such as ¹³C. The mass of an Amprenavir molecule containing four ¹³C atoms can be very close to the mass of this compound, leading to a signal in the internal standard's mass transition. This is particularly relevant for higher molecular weight compounds.
Troubleshooting Steps:
-
Assess Isotopic Crosstalk:
-
Prepare a series of calibration standards of Amprenavir without adding this compound.
-
Analyze these standards using your LC-MS/MS method, monitoring the MRM transition for this compound.
-
If you observe a signal in the this compound channel that increases with the concentration of Amprenavir, this confirms isotopic crosstalk.
-
-
Mitigation Strategies:
-
Increase the Mass Difference: If possible, use a deuterated internal standard with a larger mass difference from the analyte (ideally > 4 Da).
-
Optimize Internal Standard Concentration: Increasing the concentration of this compound can minimize the relative contribution of the crosstalk signal from the analyte.
-
Software Correction: Some mass spectrometry software platforms have features to correct for isotopic contributions.
-
Troubleshooting Guide: Co-eluting Interferences
Problem 1: Unexpected Peak Co-eluting with this compound, Leading to Inaccurate Quantification
Scenario: You observe a consistent overestimation of your low concentration quality control samples. Upon investigation, you find a peak in the this compound MRM transition in your blank matrix samples.
Potential Cause: An endogenous compound or a metabolite of a co-administered drug is isobaric with this compound and has a similar fragmentation pattern, or a metabolite of Amprenavir itself is causing interference. Amprenavir is metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme system, leading to oxidized metabolites.[1] Glucuronide conjugates have also been identified as minor metabolites.[1] It is possible for a metabolite to have a mass that interferes with this compound.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for a co-eluting interference with this compound.
Problem 2: Signal Suppression of this compound in a Subset of Study Samples
Scenario: In samples from patients taking Ritonavir in combination with Amprenavir, you notice a significant and variable decrease in the this compound peak area compared to other samples, leading to high variability in results.
Potential Cause: Ritonavir is a potent inhibitor of CYP3A4 and is often co-administered with Amprenavir to boost its plasma concentration.[2] This can lead to very high concentrations of Amprenavir and its metabolites in the sample. The high concentration of co-eluting Amprenavir can cause ionization suppression of the this compound internal standard.
Troubleshooting Workflow:
References
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the analysis of Amprenavir-d4 in plasma. The following information addresses common issues related to the choice of anticoagulant and its impact on analytical results.
Frequently Asked Questions (FAQs)
Q1: Which anticoagulant is recommended for blood sample collection for this compound plasma analysis?
A1: For LC-MS/MS analysis, EDTA (Ethylenediaminetetraacetic acid) is the most recommended anticoagulant. It is considered more compatible with mass spectrometry than other anticoagulants like heparin.[1][2] Specifically, K2-EDTA or K3-EDTA are commonly used. While the counter-ion (dipotassium vs. tripotassium) is generally not expected to significantly impact the analysis of small molecules like Amprenavir, consistency in its use across all study samples, including calibration standards and quality controls, is crucial.[3]
Q2: Can I use heparinized plasma for this compound analysis?
A2: The use of heparin is generally discouraged for LC-MS/MS-based bioanalysis.[1][4] Heparin is a polymeric glucosaminoglycan that can cause significant matrix effects, primarily ion suppression, which can reduce the sensitivity and reproducibility of the assay.[1][2] If the use of heparinized plasma is unavoidable, extensive validation is required to demonstrate that it does not negatively impact the accuracy and precision of the this compound quantification.
Q3: What are the potential issues with using different anticoagulants within the same study?
A3: Using different anticoagulants within the same study is strongly discouraged. Each anticoagulant can introduce a unique matrix effect, potentially leading to variability and biased results.[5][6] Regulatory guidelines often require partial or full method re-validation if the anticoagulant is changed during a study. To ensure data integrity, the same anticoagulant should be used for all samples, including those for calibration curves and quality control.
Q4: How do I troubleshoot low signal intensity or high variability in my this compound results?
A4: Low signal intensity or high variability can be attributed to several factors, with matrix effects from the anticoagulant being a primary suspect.
-
Review your anticoagulant choice: If you are using heparin, consider switching to EDTA for future sample collections.
-
Investigate Matrix Effects: Perform post-column infusion experiments to identify regions of ion suppression or enhancement in your chromatogram. This can help determine if the anticoagulant or other matrix components are co-eluting with this compound.
-
Optimize Sample Preparation: A more rigorous sample clean-up procedure, such as solid-phase extraction (SPE) instead of simple protein precipitation, can help remove interfering substances.
-
Chromatographic Separation: Adjust your HPLC/UPLC method to better separate this compound from the matrix components that may be causing ion suppression.
-
Internal Standard Response: Closely monitor the signal of your internal standard (this compound). A highly variable internal standard response across samples can be an indicator of inconsistent matrix effects.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low this compound Signal Intensity | - Ion suppression from the anticoagulant (especially heparin).- Inefficient extraction recovery.- Suboptimal ionization parameters. | - If using heparin, switch to EDTA for subsequent sample collections.- Perform a thorough evaluation of matrix effects.- Optimize the sample extraction procedure to improve recovery and remove interfering matrix components.- Optimize MS source parameters (e.g., spray voltage, gas flows, temperature). |
| High Variability in Quality Control (QC) Samples | - Inconsistent matrix effects between different plasma lots.- Use of different anticoagulants or collection tubes for QCs and study samples.- Instability of this compound in the processed samples. | - Ensure all plasma, including that used for QCs, contains the same anticoagulant.- Use a stable, isotopically labeled internal standard like this compound to compensate for variability.- Evaluate the stability of this compound under various storage and handling conditions (e.g., freeze-thaw cycles, bench-top stability). |
| Poor Peak Shape for this compound | - Co-elution with interfering substances from the plasma matrix.- Issues with the analytical column. | - Improve chromatographic resolution by modifying the mobile phase, gradient, or switching to a different column chemistry.- Implement a more effective sample clean-up to remove interfering components. |
| Internal Standard (this compound) Signal Drift | - Progressive build-up of matrix components on the analytical column or in the MS source.- Inconsistent sample extraction. | - Implement a column wash step between injections.- Regularly clean the MS source.- Ensure consistent and precise execution of the sample preparation procedure. |
Data Summary: Potential Effects of Common Anticoagulants
While direct comparative data for this compound is limited in publicly available literature, the following table summarizes the generally observed effects of common anticoagulants in bioanalytical LC-MS/MS studies.
| Anticoagulant | Potential Advantages | Potential Disadvantages | Recommendation for this compound Analysis |
| K2-EDTA / K3-EDTA | - Good MS compatibility.- Minimal interference compared to heparin.[1][2]- Prevents clotting effectively, suitable for automated liquid handlers.[7] | - Can chelate metal ions, which may affect the stability of certain analytes (less likely for Amprenavir).- High salt content can potentially lead to ion suppression if not adequately removed during sample preparation. | Highly Recommended |
| Heparin (Lithium or Sodium) | - Effective anticoagulant. | - Strong potential for significant and variable ion suppression in ESI-MS.[4]- Polymeric nature can lead to contamination of the LC-MS system.[1][2]- Not recommended for quantitative bioanalysis by mass spectrometry. | Not Recommended |
| Sodium Citrate | - Effective anticoagulant. | - Can cause ion suppression due to the formation of sodium adducts.- Typically supplied as a liquid, which can lead to sample dilution if not accounted for. | Use with Caution ; EDTA is generally preferred. If used, ensure consistent lot and handling. |
Experimental Protocols
Detailed Methodology for Amprenavir Quantification in Human Plasma by LC-MS/MS
This protocol is a composite based on validated methods described in the literature.[8][9][10]
1. Blood Collection and Plasma Preparation:
-
Collect whole blood samples in tubes containing K2-EDTA as the anticoagulant.
-
Gently invert the tubes 8-10 times to ensure proper mixing with the anticoagulant.
-
Centrifuge the blood samples at approximately 1500 x g for 10 minutes at 4°C within one hour of collection.
-
Transfer the resulting plasma into clearly labeled polypropylene tubes and store at -70°C or lower until analysis.
2. Preparation of Standards and Quality Controls:
-
Prepare stock solutions of Amprenavir and this compound (as the internal standard, IS) in a suitable organic solvent (e.g., methanol or acetonitrile).
-
Prepare calibration standards by spiking appropriate amounts of the Amprenavir stock solution into blank human plasma (containing K2-EDTA). A typical calibration range is 1-1500 ng/mL.[9]
-
Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.
3. Sample Extraction (Liquid-Liquid Extraction - LLE):
-
To 200 µL of plasma sample (or standard/QC), add 50 µL of the this compound internal standard working solution.
-
Vortex briefly to mix.
-
Add 1 mL of an organic extraction solvent (e.g., ethyl acetate or a mixture of methyl tert-butyl ether and ethyl acetate).
-
Vortex vigorously for 5-10 minutes.
-
Centrifuge at high speed (e.g., 4000 x g) for 5 minutes to separate the layers.
-
Transfer the organic (upper) layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in 100-200 µL of the mobile phase.
-
Vortex to ensure complete dissolution and transfer to an autosampler vial for injection.
4. LC-MS/MS Conditions:
-
LC System: A high-performance or ultra-high-performance liquid chromatography system.
-
Analytical Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase: A gradient elution using:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile/methanol mixture.
-
-
Flow Rate: 0.4 - 0.7 mL/min.
-
Column Temperature: 35-40°C.
-
Injection Volume: 5-10 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
Amprenavir transition: e.g., m/z 506.2 → 409.2
-
This compound transition: e.g., m/z 510.2 → 413.2 (Note: exact m/z values for d4 may vary based on deuteration pattern).
-
Visualizations
Experimental Workflow for this compound Analysis
Caption: Workflow for this compound analysis in plasma.
Logical Relationship of Anticoagulant Effects
References
- 1. oatext.com [oatext.com]
- 2. researchers.mq.edu.au [researchers.mq.edu.au]
- 3. Impact of plasma and whole-blood anticoagulant counter ion choice on drug stability and matrix effects during bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Investigation of matrix effects in bioanalytical high-performance liquid chromatography/tandem mass spectrometric assays: application to drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Effect of Anticoagulants, Temperature, and Time on the Human Plasma Metabolome and Lipidome from Healthy Donors as Determined by Liquid Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Investigation of EDTA anticoagulant in plasma to improve the throughput of liquid chromatography/tandem mass spectrometric assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. japsonline.com [japsonline.com]
- 10. ijper.org [ijper.org]
Validation & Comparative
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated bioanalytical methods for the quantification of Amprenavir in biological matrices. While direct comparative studies are limited, this document synthesizes data from various validated methods to offer insights into optimal approaches. A recommended method utilizing Amprenavir-d4 as an internal standard is presented, based on a consolidation of best practices from published literature.
Experimental Protocols
This section details the methodologies for a recommended Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of Amprenavir, specifying the use of this compound as the internal standard. This recommended protocol is a composite of high-performing techniques reported in various studies.
Recommended Method: LC-MS/MS with this compound
-
Sample Preparation: A liquid-liquid extraction (LLE) method is recommended for its high recovery and ability to minimize matrix effects.
-
To 200 µL of plasma, add 50 µL of this compound internal standard solution (1 µg/mL).
-
Add 500 µL of ethyl acetate and vortex for 5 minutes.
-
Centrifuge at 4500 rpm for 25 minutes at 5°C.
-
Separate and evaporate the organic layer to dryness.
-
Reconstitute the residue in 500 µL of the mobile phase.
-
-
Liquid Chromatography:
-
Column: Zorbax C18 analytical column (50 x 4.6 mm, 5.0 µm particle size).[1]
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile, 0.1% v/v formic acid in water, and methanol (60:10:30, v/v/v).[1]
-
Flow Rate: 0.60 mL/minute.[1]
-
Injection Volume: 5.0 µL.[1]
-
Column Temperature: 30°C.[1]
-
Autosampler Temperature: 5°C.[1]
-
-
Mass Spectrometry:
-
Instrument: SCIEX API 4000 LC-MS/MS system with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Amprenavir: m/z 506.2 → 89.1[1]
-
This compound (proposed): m/z 510.2 → 93.1 (This is a predicted transition based on the structure of this compound and common fragmentation patterns. Actual optimization would be required.)
-
-
Key MS Parameters:
-
Data Presentation: Comparison of Validated Methods
The following tables summarize the performance characteristics of different validated bioanalytical methods for Amprenavir. This allows for a comparative assessment of their linearity, accuracy, precision, and recovery.
Table 1: Linearity and Sensitivity of Various Amprenavir Bioanalytical Methods
| Method | Internal Standard | Linearity Range (ng/mL) | LLOQ (ng/mL) | Correlation Coefficient (r²) |
| LC-MS/MS[1] | Rilpivirine | 0.15 - 1500 | 0.15 | >0.990 |
| LC-MS/MS[2] | Reserpine | 50 - 10,000 | 50 | Not Reported |
| HPLC-Fluorescence[3] | Propyl-p-hydroxybenzoate | 1 - 1000 (plasma) | 1 (plasma) | Not Reported |
| LC-MS/MS[4] | Methyl-indinavir | 1 - 600 | 1 | >0.99 |
Table 2: Accuracy and Precision of Various Amprenavir Bioanalytical Methods
| Method | Internal Standard | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| LC-MS/MS[1] | Rilpivirine | <4.21 | <4.21 | Not explicitly reported in % |
| LC-MS/MS[2] | Reserpine | 5.3 - 6.1 | 4.7 - 6.2 | 96.0 - 103.0 |
| HPLC-Fluorescence[3] | Propyl-p-hydroxybenzoate | <15 | <15 | <15 (as % deviation) |
| LC-MS/MS[4] | Methyl-indinavir | <8.5 | <8.5 | Within ±8.5% of nominal |
Table 3: Recovery and Matrix Effect of Various Amprenavir Bioanalytical Methods
| Method | Internal Standard | Recovery (%) | Matrix Effect Studied |
| LC-MS/MS[1] | Rilpivirine | 92.9 - 96.4 | Yes |
| LC-MS/MS[2] | Reserpine | 90.8 | Not Reported |
| HPLC-Fluorescence[3] | Propyl-p-hydroxybenzoate | Not Reported | Not Applicable |
| LC-MS/MS[4] | Methyl-indinavir | 99.28 - 102.8 | Yes |
Mandatory Visualization
The following diagram illustrates the general workflow for the bioanalytical method validation of Amprenavir using a deuterated internal standard like this compound.
Caption: Bioanalytical method validation workflow for Amprenavir.
References
- 1. japsonline.com [japsonline.com]
- 2. Liquid chromatographic-tandem mass spectrometric determination of amprenavir (agenerase) in serum/plasma of human immunodeficiency virus type-1 infected patients receiving combination antiretroviral therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. research-portal.uu.nl [research-portal.uu.nl]
- 4. researchgate.net [researchgate.net]
For researchers, scientists, and drug development professionals, the accurate quantification of HIV protease inhibitors (PIs) in biological matrices is paramount for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials. The choice of an appropriate internal standard (IS) is a critical factor in the development of robust and reliable liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. This guide provides an objective comparison of Amprenavir-d4 and other internal standards used in the analysis of HIV PIs, supported by experimental data and detailed methodologies.
The ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, including sample preparation, chromatography, and ionization, thereby compensating for any variability. Stable isotope-labeled (SIL) internal standards, such as this compound, are often considered the gold standard in LC-MS/MS-based bioanalysis due to their high degree of chemical and physical similarity to the analyte. However, non-deuterated, structurally similar compounds are also utilized. This guide will explore the performance of these different types of internal standards.
Principles of Internal Standard Selection
The selection of an internal standard is a crucial step in LC-MS/MS method development. An ideal IS should:
-
Behave similarly to the analyte during sample extraction, showing comparable recovery.
-
Co-elute with the analyte or elute very closely to it to compensate for matrix effects.
-
Have similar ionization efficiency to the analyte.
-
Be absent in the biological matrix being analyzed.
-
Be stable throughout the analytical process.
Stable isotope-labeled internal standards, such as deuterated compounds, are generally preferred as they meet these criteria more closely than structural analogs. The minor mass difference allows for their distinction from the analyte by the mass spectrometer, while their physicochemical properties remain nearly identical.
Performance Comparison: this compound and Other Internal Standards
It is important to note that the data presented below is collated from different studies and not from a single head-to-head comparison. Therefore, direct comparisons should be made with caution as experimental conditions varied between studies.
Table 1: Performance Data for Amprenavir with Different Internal Standards
| Internal Standard | Analyte | Matrix | Recovery (%) | Accuracy (%) | Precision (%RSD) | Linearity (ng/mL) |
| ¹³C₆-Amprenavir | Amprenavir | Human Seminal Plasma | Not Reported | 92.8 - 107.2 | ≤ 4.2 | 30 - 4,000 |
| Reserpine | Amprenavir | Human Serum/Plasma | 90.8 | 96.0 - 103.0 | 4.7 - 6.2 | 50 - 10,000 |
Data synthesized from multiple sources.[1]
Table 2: Performance of Various Internal Standards for a Panel of HIV Protease Inhibitors
| Internal Standard | Analytes | Matrix | Recovery (%) | Accuracy (%) | Precision (%RSD) |
| Diazepam | Lopinavir, Ritonavir | Human Plasma | LPV: 52.3, RTV: 79.2 | Within ±10 | LPV: 2.3-4.0, RTV: 0.3-4.9 |
| Generic IS | Nelfinavir, Indinavir, Ritonavir, Saquinavir, Amprenavir | Human Plasma | 87.6 - 92.2 | Not Reported | < 10 |
Data synthesized from multiple sources.[2][3]
Experimental Protocols
Below are detailed methodologies for key experiments cited in the literature for the quantification of HIV protease inhibitors using LC-MS/MS.
Protocol 1: Simultaneous Determination of Five HIV Protease Inhibitors
This method describes the simultaneous quantification of nelfinavir, indinavir, ritonavir, saquinavir, and amprenavir in human plasma.
1. Sample Preparation:
-
To 100 µL of human plasma, add the internal standard solution.
-
Precipitate plasma proteins by adding 200 µL of acetonitrile.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Liquid Chromatography:
-
Column: C18 analytical column.
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer.
-
Flow Rate: 0.2 mL/min.
-
Injection Volume: 10 µL.
3. Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of the specific precursor and product ions for each analyte and the internal standard.
Protocol 2: Quantification of Lopinavir and Ritonavir
This protocol details a method for the simultaneous quantification of lopinavir and ritonavir in human plasma.[3]
1. Sample Preparation:
-
To 200 µL of plasma, add the internal standard (diazepam).
-
Perform a liquid-liquid extraction with an appropriate organic solvent.
-
Vortex and centrifuge to separate the layers.
-
Evaporate the organic layer to dryness.
-
Reconstitute the residue in the mobile phase.
2. High-Performance Liquid Chromatography (HPLC):
-
Column: C18 reversed-phase analytical column.[3]
-
Mobile Phase: Acetonitrile and sodium dihydrogen phosphate buffer (10 mmol/L, pH 4.80) (60:40, v/v).[3]
-
UV Detection: 205 nm.[3]
-
Column Temperature: 40°C.[3]
Visualizing Analytical Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate the typical experimental workflow for LC-MS/MS analysis and the logical relationship of internal standard correction.
Caption: Experimental workflow for bioanalysis of HIV protease inhibitors.
Caption: Logic of internal standard correction in LC-MS/MS.
Conclusion
The selection of an appropriate internal standard is a cornerstone of accurate and precise bioanalytical method development for HIV protease inhibitors. While this guide could not identify a single study directly comparing the performance of this compound to a comprehensive panel of other internal standards for the simultaneous analysis of multiple PIs, the available evidence strongly supports the use of stable isotope-labeled internal standards. Deuterated standards like this compound, or other isotopically labeled analogs such as ¹³C₆-Amprenavir, are theoretically superior to non-isotopically labeled, structural analogs. Their ability to co-elute and experience similar matrix effects as the analyte leads to more reliable compensation for analytical variability.
For researchers developing methods for the quantification of HIV protease inhibitors, the use of a deuterated internal standard for each analyte is the recommended approach to achieve the highest quality data. When a specific deuterated standard is not available, a deuterated analog of a structurally similar compound, such as this compound for other PIs, may be a viable alternative, but this requires thorough validation to assess its performance for each analyte. The experimental protocols and data presented in this guide can serve as a valuable resource for the development and validation of robust bioanalytical methods in HIV research.
References
- 1. Inhibition Profiling of Retroviral Protease Inhibitors Using an HIV-2 Modular System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
For researchers, scientists, and drug development professionals engaged in the quantitative bioanalysis of the antiretroviral drug Amprenavir, the choice of an appropriate internal standard is a critical determinant of assay accuracy and reliability. This guide provides an objective comparison of two commonly employed stable isotope-labeled internal standards: Amprenavir-d4 and 13C-Amprenavir. By examining their performance characteristics, supported by published experimental data, this document aims to equip researchers with the necessary information to make an informed decision for their specific analytical needs.
Stable isotope-labeled internal standards (SIL-IS) are the gold standard in quantitative mass spectrometry-based bioanalysis. Their structural identity to the analyte of interest allows them to co-elute chromatographically and exhibit similar ionization behavior, effectively compensating for variations in sample preparation, injection volume, and matrix effects. However, the specific isotope used for labeling—deuterium (²H or d) versus carbon-13 (¹³C)—can influence analytical performance.
Performance Comparison: this compound vs. 13C-Amprenavir
The ideal internal standard should perfectly mimic the behavior of the analyte throughout the analytical process. While both deuterated and ¹³C-labeled standards are designed for this purpose, subtle differences in their physicochemical properties can lead to variations in performance. A key consideration is the potential for chromatographic separation between the analyte and a deuterated internal standard, an issue less prevalent with ¹³C-labeled counterparts.
To provide a quantitative comparison, performance data from validated bioanalytical methods for Amprenavir and its prodrug, Fosamprenavir (which is rapidly converted to Amprenavir in the body), are summarized below.
| Performance Metric | This compound (in Fosamprenavir assay) | ¹³C-Amprenavir (in Amprenavir assay)[1] |
| Accuracy (Bias) | -7.4% to -2.5% | ≤ 7.2% |
| Intra-day Precision (%RSD) | 3.5% to 4.6% | ≤ 4.2% |
| Inter-day Precision (%RSD) | 4.2% to 6.3% | ≤ 4.2% |
| Extraction Recovery | 89.65% to 95.61% | Not explicitly reported |
Note: Data for this compound is derived from a validated method for Fosamprenavir, a prodrug of Amprenavir, and is presented here as a relevant surrogate for the performance of a deuterated internal standard for Amprenavir.
Experimental Protocols
The following are summaries of the experimental protocols used to generate the performance data presented above.
Method Using ¹³C-Amprenavir Internal Standard[1]
A high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method was developed and validated for the quantification of Amprenavir in human seminal plasma.
-
Sample Preparation: To 100 µL of seminal plasma, 13C6-Amprenavir internal standard was added. The proteins were precipitated using acetonitrile. After centrifugation, the supernatant was evaporated to dryness and the residue was reconstituted for injection.
-
Chromatography: Chromatographic separation was achieved on a C18 reversed-phase column with a gradient elution using a mobile phase consisting of acetonitrile and water with formic acid.
-
Mass Spectrometry: Detection was performed using a triple quadrupole mass spectrometer in the positive ion mode with multiple reaction monitoring (MRM).
Method Using this compound Internal Standard (for Fosamprenavir)[2]
A liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS) method was developed and validated for the quantification of Fosamprenavir in human plasma.
-
Sample Preparation: To 200 µL of plasma, Fosthis compound internal standard was added. The mixture was subjected to liquid-liquid extraction with ethyl acetate. The organic layer was separated, evaporated to dryness, and the residue was reconstituted in the mobile phase.
-
Chromatography: Separation was performed on a Zorbax C18 column with an isocratic mobile phase of methanol, 0.1% v/v formic acid, and acetonitrile (60:10:30 v/v).
-
Mass Spectrometry: A triple quadrupole mass spectrometer with an electrospray ionization source operating in positive ion mode was used for detection, employing MRM.
Key Considerations for Internal Standard Selection
The choice between this compound and ¹³C-Amprenavir should be guided by several factors:
-
Chromatographic Co-elution: ¹³C-labeled internal standards are generally preferred as they are less likely to exhibit chromatographic shifts relative to the analyte compared to their deuterated counterparts. This co-elution is crucial for accurate compensation of matrix effects, which can vary across the chromatographic peak.
-
Isotopic Stability: Both deuterium and ¹³C are stable isotopes. However, in some molecules, deuterium atoms can be prone to back-exchange with protons from the solvent, particularly if they are located at exchangeable positions. The stability of the label in ¹³C-Amprenavir is inherently greater.
-
Cost and Availability: Deuterated internal standards are often more readily available and less expensive to synthesize than their ¹³C-labeled analogs. This can be a significant factor in high-throughput screening environments.
-
Regulatory Guidance: Regulatory bodies such as the U.S. Food and Drug Administration (FDA) emphasize the importance of a well-characterized and appropriate internal standard for bioanalytical method validation. The internal standard should be demonstrated to track the analyte without affecting its accuracy and precision.
Visualizing the Workflow
To aid in the conceptualization of the analytical process, the following diagrams illustrate the general workflow for a bioanalytical assay using a stable isotope-labeled internal standard and the decision-making process for selecting an appropriate internal standard.
Conclusion
Both this compound and ¹³C-Amprenavir can serve as effective internal standards for the bioanalysis of Amprenavir. The presented data indicates that both can be used to develop methods with acceptable accuracy and precision. However, the inherent advantages of ¹³C-labeling, particularly the reduced risk of chromatographic separation from the analyte, make ¹³C-Amprenavir the technically superior choice for ensuring the highest data quality . The selection of this compound may be a viable and cost-effective alternative, provided that thorough validation is performed to ensure that it adequately tracks the analyte's behavior in the specific matrix and chromatographic conditions of the assay. Ultimately, the decision should be based on a balance of performance requirements, cost, and availability, with a strong emphasis on rigorous method validation.
References
The accurate quantification of the antiretroviral drug Amprenavir is crucial for pharmacokinetic studies and therapeutic drug monitoring. The gold standard for such bioanalytical assays is liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and selectivity. A key component of a robust LC-MS/MS method is the use of an appropriate internal standard (IS) to correct for variability during sample preparation and analysis. This guide provides a comparative overview of LC-MS/MS methods for Amprenavir quantification, focusing on the linearity and sensitivity of assays employing a deuterated internal standard (Amprenavir-d4 or ¹³C₆-Amprenavir) versus those using other, non-deuterated internal standards.
Quantitative Performance Comparison
The performance of an analytical method is determined by several key parameters, including its linearity, correlation coefficient (r²), and lower limit of quantification (LLOQ). The following tables summarize these parameters for different Amprenavir quantification methods, categorized by the type of internal standard used.
Table 1: Amprenavir Quantification Methods Using a Deuterated Internal Standard
| Linearity Range (ng/mL) | Correlation Coefficient (r²) | LLOQ (ng/mL) | Internal Standard | Matrix |
| 30 - 4,000 | Not specified, but method is described as accurate and precise | 30 | ¹³C₆-Amprenavir | Human Seminal Plasma |
Table 2: Amprenavir Quantification Methods Using Non-Deuterated Internal Standards
| Linearity Range (ng/mL) | Correlation Coefficient (r²) | LLOQ (ng/mL) | Internal Standard | Matrix |
| 50 - 10,000 | Not specified, but method is described as validated | 50 | Reserpine | Human Serum/Plasma |
| 1 - 600 | >0.99 | 1 | Methyl-indinavir | Human Plasma |
| 0.15 - 1,500 | >0.990 | 0.15 | Rilpivirine | Biological Matrices |
From the data presented, it is evident that methods employing non-deuterated internal standards can achieve very low limits of quantification, with one method reaching an LLOQ of 0.15 ng/mL.[1] The linearity of these methods is also excellent, with correlation coefficients greater than 0.99. The method using a deuterated internal standard demonstrates a wider linear range, extending up to 4,000 ng/mL, which can be advantageous for analyzing samples with high concentrations of Amprenavir.[2]
Experimental Protocols
The following sections detail the methodologies for the key experiments cited in the comparison tables.
Method 1: Amprenavir Quantification with ¹³C₆-Amprenavir Internal Standard [2]
-
Sample Preparation: This method utilizes 100 µL of human seminal plasma. The specific extraction procedure is not detailed in the abstract but is described as a simple and sensitive method.
-
Liquid Chromatography: High-performance liquid chromatography (HPLC) is used for separation.
-
Mass Spectrometry: Tandem mass spectrometry (MS-MS) is employed for detection and quantification.
Method 2: Amprenavir Quantification with Reserpine Internal Standard [3]
-
Sample Preparation: Amprenavir and the internal standard, reserpine, are extracted from serum or plasma using a liquid-liquid extraction method.
-
Liquid Chromatography: Chromatographic separation is achieved using a reversed-phase C18 analytical column. The analysis is completed in less than 5 minutes.
-
Mass Spectrometry: A triple quadrupole LC-MS-MS system is operated in the positive-ion mode, and multiple reaction monitoring (MRM) is used for drug quantification.
Method 3: Amprenavir Quantification with Methyl-indinavir Internal Standard [4][5]
-
Sample Preparation: The drug is extracted from human plasma using a liquid-liquid extraction method with ethyl acetate.
-
Liquid Chromatography: Separation is performed on a reversed-phase Symmetry C18 column (50 mm × 4.6 mm, 3.5 µm) with an isocratic mobile phase of acetonitrile and 0.1% v/v formic acid (90:10 v/v) at a flow rate of 0.7 mL/min.
-
Mass Spectrometry: Detection is carried out using electrospray ionization-tandem mass spectrometry in multiple reaction monitoring mode, monitoring the transitions of m/z 506.2 → 71.0 for Amprenavir and m/z 628 → 421 for methyl-indinavir.[4][5]
Method 4: Amprenavir Quantification with Rilpivirine Internal Standard [1]
-
Sample Preparation: Liquid-liquid extraction with ethyl acetate is used for the isolation of Amprenavir and the internal standard.
-
Liquid Chromatography: Chromatographic separation is achieved on a Zorbax C18 analytical column (50 mm × 4.6 mm, 5.0 µm) with an isocratic mobile phase of acetonitrile, 0.1% v/v formic acid in water, and methanol (60:10:30 v/v) at a flow rate of 0.60 mL/min.
-
Mass Spectrometry: A mass spectrometer with an electrospray ionization source is operated in multiple reaction monitoring mode, monitoring the transitions of m/z 506.2 → 89.1 for Amprenavir and m/z 367.1 → 350.1 for rilpivirine.[1]
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the quantification of Amprenavir in biological matrices using LC-MS/MS.
Caption: Workflow for Amprenavir quantification by LC-MS/MS.
Conclusion
Both deuterated and non-deuterated internal standards can be effectively used for the quantification of Amprenavir by LC-MS/MS. The choice of internal standard may depend on the specific requirements of the assay. Deuterated internal standards, which have chemical and physical properties very similar to the analyte, are often considered the ideal choice as they can more accurately account for matrix effects and variations in extraction efficiency and instrument response. However, the data presented here demonstrate that methods using non-deuterated internal standards can also provide excellent linearity and sensitivity. Ultimately, the validation of the analytical method according to regulatory guidelines is essential to ensure its accuracy, precision, and reliability for its intended purpose.
References
- 1. japsonline.com [japsonline.com]
- 2. Determination of amprenavir, a HIV-1 protease inhibitor, in human seminal plasma using high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Liquid chromatographic-tandem mass spectrometric determination of amprenavir (agenerase) in serum/plasma of human immunodeficiency virus type-1 infected patients receiving combination antiretroviral therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. METHOD DEVELOPMENT AND VALIDATION FOR THE ESTIMATION OF AMPRENAVIR IN HUMAN PLASMA BY LIQUID CHROMATOGRAPHY–ELECTROSPRAY IONIZATION–TANDEM MASS SPECTROMETRY | Asian Journal of Pharmaceutical and Clinical Research [journals.innovareacademics.in]
For researchers, scientists, and drug development professionals, ensuring the reproducibility of bioanalytical methods is paramount for the integrity of pharmacokinetic and toxicokinetic studies. Incurred sample reanalysis (ISR) serves as a critical validation step, confirming that a method consistently produces reliable data for authentic study samples. This guide provides a comprehensive comparison of bioanalytical methods for the antiretroviral drug amprenavir, with a focus on the use of its deuterated internal standard, Amprenavir-d4, and outlines the experimental protocols and data interpretation for successful ISR.
Incurred samples, those obtained from subjects in a clinical or non-clinical study, can present a more complex analytical challenge than the quality control (QC) samples prepared by spiking a known concentration of the analyte into a clean matrix. Factors such as the presence of metabolites, protein binding, and unforeseen matrix effects can influence the accuracy and precision of the analytical method. ISR addresses this by reanalyzing a subset of study samples in a separate run on a different day to demonstrate the method's reproducibility under real-world conditions.
Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate ISR for pivotal pharmacokinetic studies to ensure data reliability. The generally accepted criterion for small molecules is that for at least 67% of the reanalyzed samples, the percentage difference between the initial and the repeat measurement should be within ±20% of their mean.
The Incurred Sample Reanalysis Workflow
The process of incurred sample reanalysis follows a systematic workflow to ensure a robust assessment of method reproducibility. This involves the careful selection of samples, reanalysis using the validated method, and comparison of the results against predefined acceptance criteria.
Experimental Protocols for Amprenavir Bioanalysis
The choice of internal standard is a critical factor in the development of a robust bioanalytical method. Deuterated internal standards, such as this compound, are considered the gold standard as they exhibit nearly identical physicochemical properties to the analyte, ensuring they behave similarly during sample preparation and analysis. This co-elution is crucial for compensating for variations in sample extraction, matrix effects, and instrument response.
Below are detailed experimental protocols for the quantification of amprenavir and its prodrug fosamprenavir using deuterated and non-deuterated internal standards.
Method 1: LC-MS/MS Analysis of Fosamprenavir using Fosthis compound Internal Standard
This method is adapted from a published study for the quantification of fosamprenavir in human plasma.
-
Sample Preparation:
-
To 200 µL of plasma, add 50 µL of Fosthis compound internal standard (1 µg/mL).
-
Perform a liquid-liquid extraction by adding 500 µL of ethyl acetate and vortexing for 5 minutes.
-
Centrifuge the samples at 4500 rpm for 25 minutes at 5°C.
-
Transfer the organic layer to a clean tube and evaporate to dryness.
-
Reconstitute the residue in 500 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
Column: Zorbax C18 (3.5 µm; 50×4.6 mm)
-
Mobile Phase: Isocratic elution with Methanol: 0.1% v/v Formic Acid: Acetonitrile (60:10:30 v/v)
-
Flow Rate: 0.70 mL/min
-
Column Temperature: 30°C
-
Autosampler Temperature: 5°C
-
Total Run Time: 5 minutes
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Fosamprenavir: m/z 586.19 → 57.0
-
Fosthis compound: m/z 590.0 → 61.0
-
-
Method 2: LC-MS/MS Analysis of Amprenavir using a Non-Deuterated Internal Standard (Methyl-Indinavir)
This method provides an alternative approach using a structural analog as the internal standard.
-
Sample Preparation:
-
To plasma samples, add the internal standard, methyl-indinavir.
-
Perform a liquid-liquid extraction using ethyl acetate.
-
Evaporate the organic layer and reconstitute the residue in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: Symmetry C18 (3.5 µm, 50 mm x 4.6 mm)
-
Mobile Phase: Isocratic elution with Acetonitrile: 0.1% v/v Formic Acid (90:10 v/v)
-
Flow Rate: 0.7 mL/min
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Amprenavir: m/z 506.2 → 71.0
-
Methyl-Indinavir: m/z 628.0 → 421.0
-
-
Performance Comparison: The Importance of the Internal Standard
While specific ISR data for a method using this compound is not publicly available in the searched literature, the principles of bioanalysis strongly favor the use of a deuterated internal standard. Non-deuterated internal standards, typically structural analogs, may have different extraction recoveries and can be affected differently by matrix effects, potentially leading to less accurate and precise results.
A deuterated internal standard like this compound is expected to co-elute with amprenavir and experience the same degree of ion suppression or enhancement, providing more reliable correction for these matrix effects. This leads to a more robust and reproducible assay, which is directly reflected in the ISR results.
Illustrative Incurred Sample Reanalysis Data
The following table provides an illustrative example of ISR data for a hypothetical bioanalytical method for amprenavir, demonstrating the calculation of percentage difference and the application of the acceptance criteria.
| Sample ID | Original Concentration (ng/mL) | Reanalyzed Concentration (ng/mL) | Mean Concentration (ng/mL) | % Difference | Pass/Fail |
| ISR-001 | 152.3 | 145.8 | 149.05 | -4.36% | Pass |
| ISR-002 | 87.6 | 95.2 | 91.4 | 8.31% | Pass |
| ISR-003 | 254.1 | 238.9 | 246.5 | -6.17% | Pass |
| ISR-004 | 45.2 | 55.8 | 50.5 | 20.99% | Fail |
| ISR-005 | 189.7 | 175.4 | 182.55 | -7.83% | Pass |
| ISR-006 | 312.5 | 299.8 | 306.15 | -4.15% | Pass |
| ISR-007 | 76.9 | 88.1 | 82.5 | 13.58% | Pass |
| ISR-008 | 123.4 | 115.9 | 119.65 | -6.27% | Pass |
| ISR-009 | 288.0 | 315.2 | 301.6 | 9.02% | Pass |
| ISR-010 | 63.7 | 58.9 | 61.3 | -7.83% | Pass |
Calculation of Percentage Difference:
The percentage difference is calculated using the following formula:
Acceptance Criteria Evaluation:
In this illustrative dataset of 10 samples, 9 out of 10 (90%) have a percentage difference within ±20%. Since this is greater than the required 67%, the incurred sample reanalysis for this batch would be considered successful.
Conclusion
For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and precision in the quantification of the antiretroviral drug Amprenavir, the choice of analytical methodology is paramount. This guide provides an objective comparison of bioanalytical methods utilizing the deuterated internal standard, Amprenavir-d4, against those employing non-deuterated alternatives. Supported by experimental data, this document elucidates the superior performance of stable isotope-labeled internal standards in achieving reliable and reproducible results.
In the realm of quantitative bioanalysis, particularly with highly sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of an internal standard (IS) is crucial to correct for variations that can occur during sample preparation and analysis. The ideal internal standard should mimic the physicochemical properties of the analyte as closely as possible. Deuterated internal standards, such as this compound, are widely considered the "gold standard" because they are chemically almost identical to the analyte, differing only in mass. This near-identical nature ensures they behave similarly during extraction, chromatography, and ionization, leading to more accurate and precise quantification.
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
The primary advantage of a deuterated internal standard lies in its ability to co-elute with the analyte during chromatography. This ensures that both the analyte and the internal standard are subjected to the same matrix effects, which are a common source of variability in bioanalytical assays. Non-deuterated internal standards, typically structural analogs of the analyte, may have different retention times and ionization efficiencies, leading to less effective compensation for these effects and potentially compromising the accuracy and precision of the results.
The following table summarizes the performance of various bioanalytical methods for the quantification of Amprenavir and its prodrug Fosamprenavir, highlighting the accuracy and precision achieved with different types of internal standards.
| Analyte | Internal Standard | Method | Matrix | Accuracy (% Bias or % Recovery) | Precision (% RSD or % CV) | Reference |
| Amprenavir | ¹³C₆-Amprenavir (SIL) | HPLC-MS/MS | Human Seminal Plasma | Bias ≤ 7.2% | Within- and between-day RSDs ≤ 4.2% | [1] |
| Amprenavir | [²H₄]-Amprenavir (SIL) | LC-MS/MS | Human Plasma | Not explicitly stated, but part of a validated multi-analyte method | Overall CV for Darunavir (another PI) at LLOQ was 15.6% | [2] |
| Fosamprenavir | Fosthis compound (SIL) | LC-ESI-MS/MS | Human Plasma | Intra-day and inter-day accuracy within specified limits | Intra-day and inter-day RSD < 6.30% | [3] |
| Amprenavir | Methyl-indinavir (Non-deuterated) | LC-ESI-MS/MS | Human Plasma | Inter-day and intra-day accuracy values were <8.5% | Inter-day and intra-day RSD values were <8.5% | [4] |
| Amprenavir | Reserpine (Non-deuterated) | LC-MS/MS | Human Serum/Plasma | Average accuracy: 96.0% to 103.0% | Intra-day RSD: 5.3% to 6.1%; Inter-day RSD: 4.7% to 6.2% |
SIL: Stable Isotope Labeled; RSD: Relative Standard Deviation; CV: Coefficient of Variation; LLOQ: Lower Limit of Quantification.
As the data suggests, methods employing stable isotope-labeled internal standards, such as ¹³C₆-Amprenavir and Fosthis compound, consistently demonstrate high levels of accuracy and precision. While methods with non-deuterated internal standards can also be validated to meet regulatory requirements, the use of a deuterated internal standard generally provides a higher degree of confidence in the results by more effectively compensating for analytical variability.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of bioanalytical assays. Below are representative protocols for the quantification of Amprenavir using both deuterated and non-deuterated internal standards.
Method 1: LC-MS/MS with Deuterated Internal Standard (this compound or similar)
This protocol is a generalized representation based on common practices for bioanalytical methods using stable isotope-labeled internal standards.
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 200 µL of plasma, add 50 µL of the this compound internal standard working solution (e.g., 1 µg/mL).
-
Vortex briefly to mix.
-
Add 500 µL of a suitable organic solvent (e.g., ethyl acetate) for extraction.
-
Vortex vigorously for 5 minutes.
-
Centrifuge at high speed (e.g., 4500 rpm) for 10-25 minutes at 5°C to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 500 µL of the mobile phase.
-
Transfer to an autosampler vial for injection into the LC-MS/MS system.[3]
2. LC-MS/MS Conditions:
-
Chromatographic Column: A C18 reversed-phase column (e.g., Zorbax C18, 50 x 4.6 mm, 3.5 µm) is commonly used.
-
Mobile Phase: An isocratic or gradient elution with a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous solution containing a modifier (e.g., 0.1% formic acid). A typical mobile phase could be a ratio of 60:10:30 (v/v/v) of methanol, 0.1% formic acid, and acetonitrile.[3]
-
Flow Rate: Typically around 0.7 mL/min.[3]
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization (ESI+).
-
MRM Transitions:
Method 2: LC-MS/MS with Non-Deuterated Internal Standard (e.g., Methyl-indinavir)
This protocol is based on a published method for the quantification of Amprenavir using a structural analog as the internal standard.[4]
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 250 µL of plasma, add 50 µL of the methyl-indinavir internal standard working solution (1 µg/mL).
-
Sonicate for 15 seconds.
-
Add 500 µL of ethyl acetate and vortex for 5 minutes.
-
Centrifuge at 5000 rpm for 10-20 minutes at 5°C.
-
Transfer the organic layer to a clean tube and evaporate to dryness in a lyophilizer.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Transfer to an autosampler vial for injection.[4]
2. LC-MS/MS Conditions:
-
Chromatographic Column: Symmetry C18 (50 mm × 4.6 mm, 3.5 μm).[4]
-
Mobile Phase: Isocratic elution with acetonitrile and 0.1% v/v formic acid in a 90:10 v/v ratio.[4]
-
Flow Rate: 0.7 mL/min.[4]
-
Mass Spectrometry: Triple quadrupole mass spectrometer in MRM mode with ESI+.
-
MRM Transitions:
Visualizing the Workflow and Logic
To further clarify the experimental process and the role of the internal standard, the following diagrams are provided.
Caption: Bioanalytical workflow for Amprenavir quantification.
Caption: Logic of using a deuterated internal standard.
References
For researchers, scientists, and drug development professionals, the accurate quantification of therapeutic drugs is paramount. This guide provides a comparative analysis of methodologies for the quantification of Amprenavir, a protease inhibitor used in the treatment of HIV, with a focus on the impact of using an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.
The use of an internal standard (IS) is a widely accepted practice in bioanalytical method development to ensure accuracy and precision. An IS helps to correct for variations that can occur during sample preparation and analysis. This guide will explore the practical implications of this choice by presenting data from a validated LC-MS/MS method for Amprenavir utilizing an internal standard and comparing it to a hypothetical scenario without an internal standard.
The Role of the Internal Standard in Bioanalysis
An internal standard is a compound with similar physicochemical properties to the analyte of interest, which is added at a constant concentration to all samples, including calibrators, quality control samples, and unknown study samples. Its primary purpose is to compensate for variability in the analytical process, such as:
-
Sample Preparation: Losses during extraction, evaporation, and reconstitution steps.
-
Injection Volume: Inconsistencies in the volume of sample introduced into the analytical instrument.
-
Instrumental Analysis: Fluctuations in the instrument's response over time, including variations in ionization efficiency in mass spectrometry.
By normalizing the response of the analyte to the response of the internal standard, the ratio of the two responses is used for quantification. This approach is designed to improve the accuracy and precision of the results.
Experimental Protocols
Herein, we detail a representative experimental protocol for the quantification of Amprenavir in human plasma using LC-MS/MS with an internal standard. A corresponding hypothetical protocol without an internal standard is also presented for comparative purposes.
Method 1: Amprenavir Quantification with an Internal Standard (LC-MS/MS)
This method is based on established and validated procedures for the bioanalysis of Amprenavir.
1. Sample Preparation (Liquid-Liquid Extraction):
- To 250 µL of human plasma, add 50 µL of an internal standard working solution (e.g., Rilpivirine at 1 µg/mL).
- Vortex mix for 30 seconds.
- Add 5 mL of ethyl acetate and vortex for 2 minutes for protein precipitation and extraction.
- Centrifuge at 4000 rpm for 10 minutes.
- Transfer the supernatant (organic layer) to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
- Reconstitute the residue in 250 µL of the mobile phase.
- Inject a portion of the reconstituted sample into the LC-MS/MS system.
2. Chromatographic Conditions:
- Column: Zorbax C18 analytical column (50 mm × 4.6 mm, 5.0 µm).
- Mobile Phase: Isocratic elution with a mixture of acetonitrile, 0.1% formic acid in water, and methanol (60:10:30, v/v/v).[1]
- Flow Rate: 0.60 mL/min.[1]
- Column Temperature: 35°C.
3. Mass Spectrometric Conditions:
- Instrument: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive ion mode.
- Detection: Multiple Reaction Monitoring (MRM).
- MRM Transitions:
- Amprenavir: m/z 506.2 → 89.1.[1]
- Rilpivirine (IS): m/z 367.1 → 350.1.[1]
Method 2: Amprenavir Quantification without an Internal Standard (External Standard Calibration)
This hypothetical method follows the same sample preparation and analysis steps as Method 1, but without the addition of an internal standard.
1. Sample Preparation (Liquid-Liquid Extraction):
- To 250 µL of human plasma, add 50 µL of a blank solution (e.g., mobile phase).
- Follow the same extraction, evaporation, and reconstitution steps as in Method 1.
2. Chromatographic and Mass Spectrometric Conditions:
- Identical to Method 1.
Data Presentation: A Comparative Analysis
The following tables summarize the expected performance characteristics of the two methods. The data for the method with an internal standard is derived from published validation studies. The data for the method without an internal standard is hypothetical and represents the anticipated decrease in performance.
Table 1: Linearity and Range
| Parameter | With Internal Standard | Without Internal Standard (Hypothetical) |
| Calibration Range | 0.15 - 1500 ng/mL[1] | 0.15 - 1500 ng/mL |
| Correlation Coefficient (r²) | > 0.99[1] | Potentially < 0.99 |
| Calibration Model | Linear, weighted (1/x²) | Linear |
Table 2: Accuracy and Precision
| Quality Control Sample | With Internal Standard | Without Internal Standard (Hypothetical) |
| Intra-day Precision (%RSD) | ||
| LQC (Low) | < 4.21%[1] | > 15% |
| MQC (Medium) | < 4.21%[1] | > 15% |
| HQC (High) | < 4.21%[1] | > 15% |
| Inter-day Precision (%RSD) | ||
| LQC (Low) | < 4.21%[1] | > 15% |
| MQC (Medium) | < 4.21%[1] | > 15% |
| HQC (High) | < 4.21%[1] | > 15% |
| Accuracy (% Bias) | ||
| LQC (Low) | Within ± 15% | Potentially > ± 15% |
| MQC (Medium) | Within ± 15% | Potentially > ± 15% |
| HQC (High) | Within ± 15% | Potentially > ± 15% |
Table 3: Recovery
| Quality Control Sample | With Internal Standard | Without Internal Standard (Hypothetical) |
| Extraction Recovery | ||
| LQC (Low) | 92.9%[1] | Inconsistent, high variability |
| MQC (Medium) | 95.1%[1] | Inconsistent, high variability |
| HQC (High) | 96.4%[1] | Inconsistent, high variability |
Mandatory Visualization
The following diagrams illustrate the experimental workflows for the quantification of Amprenavir with and without an internal standard.
Caption: Experimental workflow with an internal standard.
Caption: Experimental workflow without an internal standard.
Conclusion
The data and workflows presented in this guide highlight the significant advantages of using an internal standard for the quantification of Amprenavir in biological matrices. The use of an internal standard is crucial for achieving the high levels of accuracy, precision, and reliability required in regulated bioanalysis. While it is possible to perform quantitative analysis using an external standard calibration, the method is more susceptible to errors at various stages of the analytical process, leading to less reliable data. For robust and defensible results in drug development and clinical research, the incorporation of a suitable internal standard is strongly recommended.
References
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of published bioanalytical methods for the quantification of amprenavir, a protease inhibitor used in the treatment of HIV infection. While no formal inter-laboratory comparison studies were identified, this document synthesizes data from several single-laboratory validation studies to offer an objective comparison of methodologies and performance characteristics. The information presented is intended to assist researchers in selecting and developing appropriate bioanalytical assays for their specific needs.
Experimental Methodologies
The most prevalent analytical technique for the quantification of amprenavir in biological matrices is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This approach offers high sensitivity and selectivity. The following sections detail the common experimental protocols employed in published studies.
Sample Preparation
Effective sample preparation is crucial for removing potential interferences from the biological matrix and ensuring accurate quantification. Liquid-Liquid Extraction (LLE) is a commonly reported technique for the extraction of amprenavir from plasma.
A typical LLE protocol involves:
-
Aliquoting a specific volume of plasma (e.g., 250 µL).
-
Addition of an internal standard (IS) to correct for variability during sample processing and analysis.
-
Extraction of amprenavir and the IS from the plasma using an organic solvent, such as ethyl acetate.
-
Vortexing and centrifugation to separate the organic and aqueous layers.
-
Evaporation of the organic layer to dryness.
-
Reconstitution of the residue in the mobile phase for injection into the LC-MS/MS system.
Liquid Chromatography
Chromatographic separation is typically achieved using a reversed-phase C18 column. The mobile phase composition and flow rate are optimized to ensure good peak shape and separation from endogenous plasma components.
Mass Spectrometry
A triple quadrupole mass spectrometer operating in the positive ion mode with Multiple Reaction Monitoring (MRM) is generally used for detection and quantification. Specific precursor-to-product ion transitions for amprenavir and the internal standard provide the necessary selectivity.
Bioanalytical Method Performance Comparison
The following tables summarize the key performance parameters of three distinct LC-MS/MS methods for amprenavir quantification in human plasma, as reported in peer-reviewed publications.
Table 1: Chromatographic and Mass Spectrometric Conditions
| Parameter | Method 1 (Susmitha and Menaka, 2019)[1] | Method 2 (Bandaru et al., 2022)[2] | Method 3 (Chi et al., 2001)[3] |
| Column | Symmetry C18 (50 x 4.6 mm, 3.5 µm) | Zorbax C18 (50 x 4.6 mm, 5.0 µm) | Reversed-phase C18 |
| Mobile Phase | Acetonitrile and 0.1% v/v formic acid (90:10 v/v) | Acetonitrile, 0.1% v/v HCOOH in water, and methanol (60:10:30 v/v/v) | Not specified |
| Flow Rate | 0.7 mL/min | 0.60 mL/min | Not specified |
| Internal Standard | Methyl-indinavir | Rilpivirine | Reserpine |
| Ionization Mode | Positive ESI | Positive ESI | Positive Ion |
| MRM Transition (Amprenavir) | m/z 506.2 → 71.0 | m/z 506.2 → 89.1 | Not specified |
| MRM Transition (IS) | m/z 628.0 → 421.0 | m/z 367.1 → 350.1 | Not specified |
Table 2: Method Validation Parameters
| Parameter | Method 1 (Susmitha and Menaka, 2019)[1] | Method 2 (Bandaru et al., 2022)[2] | Method 3 (Chi et al., 2001)[3] |
| Linearity Range | 1 - 600 ng/mL | 0.15 - 1500 ng/mL | 0.05 - 10.0 µg/mL (50 - 10,000 ng/mL) |
| Correlation Coefficient (r²) | > 0.99 | > 0.99 | Not specified |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL | 0.15 ng/mL | 0.05 µg/mL (50 ng/mL) |
| Intra-day Precision (%RSD) | < 8.5% | 1.86% - 4.21% | 5.3% - 6.1% |
| Inter-day Precision (%RSD) | < 8.5% | 1.86% - 4.21% | 4.7% - 6.2% |
| Accuracy | %RSD < 8.5% | -4.43% to 6.15% (relative error) | 96.0% - 103.0% |
| Recovery | 99.28% - 102.8% | 92.9% - 96.4% | 90.8% |
Experimental Workflow
The following diagram illustrates a generalized workflow for the bioanalysis of amprenavir in plasma samples using LC-MS/MS, based on the methodologies reviewed.
Caption: Generalized workflow for amprenavir bioanalysis.
Conclusion
The presented LC-MS/MS methods demonstrate robust and reliable performance for the quantification of amprenavir in human plasma. Key differences between the methods lie in the choice of internal standard, specific mobile phase composition, and the achieved lower limit of quantification. Researchers should select or adapt a method based on the required sensitivity, available instrumentation, and the specific context of their study. The provided data and workflow offer a solid foundation for the development and validation of bioanalytical methods for amprenavir.
References
- 1. researchgate.net [researchgate.net]
- 2. japsonline.com [japsonline.com]
- 3. Liquid chromatographic-tandem mass spectrometric determination of amprenavir (agenerase) in serum/plasma of human immunodeficiency virus type-1 infected patients receiving combination antiretroviral therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of antiretroviral drugs in biological matrices is paramount for clinical research studies. This guide provides a comparative overview of the validation of Amprenavir-d4 as an internal standard in bioanalytical methods, alongside other commonly used internal standards for Amprenavir quantification. The data presented is intended to assist researchers in selecting the most appropriate internal standard and method for their specific study needs.
Performance Comparison of Internal Standards
The selection of a suitable internal standard is critical for the accuracy and precision of LC-MS/MS assays. Ideally, an internal standard should co-elute with the analyte and exhibit similar ionization and extraction characteristics to compensate for matrix effects and procedural losses. Stable isotope-labeled (SIL) internal standards, such as this compound, are generally preferred as they share a high degree of physicochemical similarity with the analyte.
The following tables summarize the performance characteristics of bioanalytical methods validated for the quantification of Amprenavir using different internal standards.
Table 1: Method Validation Parameters for Amprenavir Quantification using Various Internal Standards
| Internal Standard | Analyte | Bioanalytical Method | Linearity Range (ng/mL) | Accuracy (% Bias) | Precision (% RSD) | Reference |
| Fosthis compound * | Fosamprenavir | LC-ESI-MS/MS | 4.0 - 1600.0 | Within ±15% | < 6.30% | [1] |
| ¹³C₆-Amprenavir | Amprenavir | HPLC-MS/MS | 30 - 4,000 | ≤ 7.2% | ≤ 4.2% | [2] |
| Methyl-indinavir | Amprenavir | LC-ESI-MS/MS | 1 - 600 | Within ±15% | < 8.5% | [3] |
| Rilpivirine | Amprenavir | LC-MS/MS | 0.15 - 1500 | Within ±15% | < 4.21% | [4] |
| Reserpine | Amprenavir | LC-MS/MS | 50 - 10,000 | 96.0% - 103.0% | 4.7% - 6.2% | [5] |
Note: Fosamprenavir is a prodrug of Amprenavir. Data for Fosthis compound is presented as a close structural analog to this compound.
Table 2: Recovery and Matrix Effect
| Internal Standard | Analyte | Recovery (%) | Matrix Effect (% CV) | Reference |
| Fosthis compound * | Fosamprenavir | 89.65% - 95.61% | 1.33% - 5.59% | [1] |
| Methyl-indinavir | Amprenavir | 99.28% - 102.8% | Not Reported | [3] |
| Rilpivirine | Amprenavir | 92.9% - 96.4% | Not Reported | [4] |
| Reserpine | Amprenavir | 90.8% | Not Reported | [5] |
Note: Fosamprenavir is a prodrug of Amprenavir. Data for Fosthis compound is presented as a close structural analog to this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of bioanalytical assays. Below are summarized protocols from studies utilizing different internal standards for Amprenavir quantification.
Method Using Fosthis compound (as a proxy for this compound)
-
Sample Preparation: To 200 µL of plasma, 50 µL of Fosthis compound internal standard (1 µg/mL) was added. The sample was sonicated for 15 seconds, followed by the addition of 500 µL of ethyl acetate. The mixture was vortexed for five minutes and then centrifuged at 4500 rpm for 25 minutes at 5°C. The organic layer was separated and dried. The residue was reconstituted in 500 µL of the mobile phase for LC-MS/MS analysis.[1]
-
Chromatographic Conditions:
-
Mass Spectrometry:
Method Using ¹³C₆-Amprenavir
-
Sample Preparation: Specific details on the extraction procedure were not provided in the abstract. The method utilized 100 µL of seminal plasma.[2]
-
Chromatographic Conditions: HPLC-MS/MS was used. Further details were not available in the abstract.[2]
-
Mass Spectrometry: Tandem mass spectrometry was employed for detection.[2]
Method Using Methyl-indinavir
-
Sample Preparation: Liquid-liquid extraction with ethyl acetate.[3]
-
Chromatographic Conditions:
-
Mass Spectrometry:
Visualizing the Bioanalytical Workflow
The following diagram illustrates a typical workflow for the validation of a bioanalytical method for Amprenavir using an internal standard.
Caption: Bioanalytical method validation workflow for Amprenavir.
Conclusion
The validation data presented demonstrates that reliable and accurate methods for the quantification of Amprenavir in biological matrices can be developed using various internal standards. While stable isotope-labeled internal standards like ¹³C₆-Amprenavir and by extension, this compound, are theoretically superior due to their high similarity to the analyte, other structural analogs like methyl-indinavir and rilpivirine have also been successfully employed. The choice of internal standard should be based on the specific requirements of the study, including the desired level of accuracy and precision, cost, and commercial availability. Researchers should carefully validate their chosen method in accordance with regulatory guidelines to ensure data integrity in clinical research.
References
- 1. ijper.org [ijper.org]
- 2. Determination of amprenavir, a HIV-1 protease inhibitor, in human seminal plasma using high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. japsonline.com [japsonline.com]
- 5. Liquid chromatographic-tandem mass spectrometric determination of amprenavir (agenerase) in serum/plasma of human immunodeficiency virus type-1 infected patients receiving combination antiretroviral therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of Amprenavir-d4, a deuterated internal standard for the HIV protease inhibitor, Amprenavir. Given its classification as a compound suspected of causing cancer and damaging fertility, strict adherence to the following procedures is mandatory to ensure the safety of all laboratory personnel.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is categorized as a potent pharmaceutical compound with significant health risks. The Safety Data Sheet (SDS) indicates it is suspected of causing cancer and reproductive harm, and is harmful to aquatic life.[1] Therefore, a comprehensive approach to personal protection is non-negotiable. All personnel handling this compound must be trained on the potential hazards and the correct use of PPE.
The following table summarizes the required PPE for various stages of handling this compound:
| Activity | Required Personal Protective Equipment (PPE) |
| Weighing and Aliquoting (Dry Powder) | - Dedicated, disposable lab coat or gown with tight-fitting cuffs- Double gloves (nitrile)- Chemical splash goggles and a face shield- N95 respirator or higher |
| Solution Preparation and Handling | - Dedicated, disposable lab coat or gown with tight-fitting cuffs- Double gloves (nitrile)- Chemical splash goggles |
| General Laboratory Operations | - Lab coat- Single pair of nitrile gloves- Safety glasses |
| Spill Cleanup | - Disposable coveralls- Double gloves (nitrile)- Chemical splash goggles and a face shield- N95 respirator or higher- Disposable shoe covers |
| Waste Disposal | - Lab coat or gown- Double gloves (nitrile)- Chemical splash goggles |
Operational Plan for Safe Handling
A systematic workflow is essential to minimize exposure and prevent contamination. The following diagram outlines the procedural steps for handling this compound from receipt to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
